Vicagrel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHCBSBCDGWND-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314081-53-2 | |
| Record name | Vicagrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vicagrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VICAGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vicagrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicagrel is an investigational, orally administered, small-molecule antiplatelet agent of the thienopyridine class.[1] It is a structural analog of clopidogrel, specifically developed as a novel P2Y12 receptor antagonist to address the clinical limitations of its predecessor, most notably the issue of "clopidogrel resistance" stemming from genetic variations in metabolic enzymes.[1][2] As a prodrug, this compound requires metabolic bioactivation to exert its therapeutic effect.[3] Its mechanism centers on the irreversible inhibition of the P2Y12 receptor, a critical component in the pathway of platelet activation and aggregation.[3][4] Clinical studies have demonstrated that this compound provides potent, dose-dependent antiplatelet activity with a favorable safety profile, positioning it as a promising alternative in antiplatelet therapy for conditions like acute coronary syndrome (ACS).[1][2][5]
Bioactivation Pathway of this compound
Unlike clopidogrel, which relies heavily on the genetically polymorphic cytochrome P450 2C19 (CYP2C19) enzyme for its initial activation step, this compound was designed to bypass this rate-limiting pathway.[1][6] This distinction is the core of its innovative design, leading to a more predictable and efficient metabolic activation profile. The bioactivation of this compound is a two-step process.
Step 1: Intestinal Hydrolysis Upon oral administration, this compound undergoes rapid and complete first-pass metabolism in the intestine.[7] This initial hydrolytic step is catalyzed by non-CYP enzymes, primarily carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[7][8] These enzymes efficiently convert this compound into the intermediate metabolite, 2-oxo-clopidogrel, which is the same intermediate formed from clopidogrel.[5][7] The calculated contribution of CES2 and AADAC to this hydrolysis in the human intestine is approximately 44.2% and 53.1%, respectively.[7] By circumventing the CYP2C19-dependent step, this compound's activation is not significantly affected by the genetic polymorphisms that cause clopidogrel resistance.[2][6][9]
Step 2: Hepatic Oxidation Following its formation, 2-oxo-clopidogrel is further metabolized in the liver by several CYP enzymes—including CYP2B6, CYP2C19, CYP2C9, and CYP3A4—into the active thiol metabolite, designated M15-2 or H4.[8][9] This active metabolite is the pharmacologically active agent responsible for platelet inhibition and is identical to the active metabolite of clopidogrel.[5][8]
Molecular Mechanism of Action at the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets, specifically coupled to the Gi alpha subunit.[10] It plays a pivotal role in blood coagulation. The binding of its natural ligand, adenosine diphosphate (ADP), initiates a signaling cascade that is essential for platelet activation and aggregation.
Standard P2Y12 Signaling:
-
ADP Binding: ADP, released from dense granules of activated platelets or damaged red blood cells, binds to the P2Y12 receptor.
-
Gi-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Platelet Activation: The reduction in cAMP levels leads to the de-phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the conformational change and activation of the glycoprotein IIb/IIIa receptor. This activated receptor binds fibrinogen, leading to platelet aggregation and thrombus formation.
Inhibition by this compound's Active Metabolite: The active thiol metabolite of this compound (M15-2/H4) selectively and irreversibly binds to the P2Y12 receptor.[3][4] This covalent binding, likely through a disulfide bridge to a cysteine residue on the receptor, permanently blocks ADP from binding. By preventing ADP binding, the metabolite effectively shuts down the entire downstream signaling cascade, thus preventing platelet activation and aggregation for the lifespan of the platelet.[3][5]
Pharmacodynamic Profile
The antiplatelet effect of this compound has been quantified in clinical trials primarily by measuring the Inhibition of Platelet Aggregation (IPA) and P2Y12 Reaction Units (PRU).
Table 1: Inhibition of Platelet Aggregation (IPA) with this compound vs. Clopidogrel
| Study Population | Treatment Group | Dosing Regimen (LD/MD) | Duration | Mean %IPA | Citation |
|---|---|---|---|---|---|
| Healthy Volunteers | This compound | 5 mg (MD) | 10 days | 32.4% (at 4h, Day 10) | [5] |
| This compound | 10 mg (MD) | 10 days | 60.7% (at 4h, Day 10) | [5] | |
| This compound | 15 mg (MD) | 10 days | 79.1% (at 4h, Day 10) | [5] | |
| Clopidogrel | 75 mg (MD) | 10 days | 46.6% (at 4h, Day 10) | [5] | |
| Healthy Volunteers | This compound | 30 mg / 7.5 mg | 8 days | 65.8% (at 4h, Day 8) | [5] |
| Healthy Volunteers | This compound | 40 mg (single dose) | 24 hours | 84.8% (at 4h) | [9] |
| This compound | 75 mg (single dose) | 24 hours | 86.7% (at 4h) | [9] | |
| CAD Patients (PCI) | This compound | 20 mg / 5 mg | 28 days | 30.19% | [11] |
| This compound | 24 mg / 6 mg | 28 days | 35.02% | [11] | |
| This compound | 30 mg / 7.5 mg | 28 days | 45.61% | [11] |
| | Clopidogrel | 300 mg / 75 mg | 28 days | 32.55% |[11] |
Note: LD = Loading Dose, MD = Maintenance Dose. IPA values are measured at different time points as specified in the source studies.
In studies with healthy volunteers, this compound demonstrated a dose-dependent increase in IPA.[5][9] A 10 mg maintenance dose of this compound produced a greater antiplatelet effect than a standard 75 mg dose of clopidogrel.[5] In patients with coronary artery disease (CAD) undergoing percutaneous coronary intervention (PCI), a 30/7.5 mg regimen of this compound resulted in a higher mean IPA than a standard 300/75 mg clopidogrel regimen.[11]
Pharmacokinetic Profile
The pharmacokinetic advantages of this compound are evident in the rapid formation and higher exposure of its active metabolite compared to clopidogrel.
Table 2: Pharmacokinetic Parameters of the Active Metabolite (M15-2/H4)
| Drug Administered | Dose | Population | Tmax (h) | Key AUC Finding | Citation |
|---|---|---|---|---|---|
| This compound | 5-15 mg | Healthy Volunteers | 0.33 - 0.50 | Exposure increased proportionally with dose. | [5] |
| Clopidogrel | 75 mg | Healthy Volunteers | ~0.75 | - | [5] |
| This compound | 5 mg | Healthy Volunteers | - | AUC similar to 75 mg Clopidogrel. | [5][12] |
| This compound | 20 mg | Healthy Volunteers | 0.50 | AUC was 29% higher than 300 mg Clopidogrel. | [12] |
| Clopidogrel | 300 mg | Healthy Volunteers | 0.75 | - |[12] |
Note: Tmax = Time to maximum plasma concentration, AUC = Area under the concentration-time curve.
The active metabolite of this compound reaches its peak plasma concentration significantly faster than that of clopidogrel (0.33–0.50 h vs. ~0.75 h), which is a considerable advantage in clinical settings requiring rapid onset of antiplatelet action.[5] Furthermore, this compound leads to an approximately 10-fold higher exposure (AUC) of the active metabolite compared to clopidogrel, with a 5 mg dose of this compound producing an exposure similar to a 75 mg dose of clopidogrel.[5][12]
Key Experimental Methodologies
The evaluation of this compound's pharmacodynamic and pharmacokinetic properties relies on standardized laboratory and clinical trial protocols.
Pharmacodynamic Assessment: VerifyNow P2Y12 Assay This is a point-of-care, whole-blood assay used to measure platelet P2Y12 receptor blockade.
-
Principle: The assay contains ADP as a platelet agonist and prostaglandin E1 (PGE1) to reduce non-specific platelet activation. Fibrinogen-coated beads aggregate in response to platelet activation. An optical detector measures the rate and extent of this aggregation.
-
Output: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition.
-
Calculation: Percent Inhibition of Platelet Aggregation (%IPA) can be calculated using the formula: ((Baseline PRU - Post-treatment PRU) / Baseline PRU) * 100.[13]
Pharmacokinetic Assessment: LC-MS/MS Analysis This method is used for the simultaneous quantification of this compound's metabolites in plasma.
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique.
-
Procedure: Plasma samples are processed, and the analytes are separated using high-performance liquid chromatography (HPLC). The separated components are then ionized and detected by a mass spectrometer, which identifies and quantifies the metabolites based on their mass-to-charge ratio. This method allows for the precise measurement of the concentrations of the active metabolite (M15-2) and inactive metabolites over time.[10]
Conclusion
This compound's mechanism of action represents a significant refinement in thienopyridine-based antiplatelet therapy. Its core innovation lies in a metabolic activation pathway that utilizes intestinal esterases, thereby bypassing the inefficient and genetically variable CYP2C19 enzyme responsible for the activation of clopidogrel.[1][7] This results in a more predictable, rapid, and potent inhibition of the P2Y12 receptor. The active metabolite, identical to that of clopidogrel, irreversibly blocks ADP-mediated signaling, preventing platelet aggregation.[3][5] The pharmacodynamic and pharmacokinetic data consistently show a faster onset of action, greater platelet inhibition at lower equivalent doses, and a reduced impact of pharmacogenetic variability when compared to clopidogrel.[5][6] These characteristics position this compound as a highly promising agent for the management of atherothrombotic diseases.[5]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prodrug Activation Pathway of Vicagrel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vicagrel is a novel thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the issue of "clopidogrel resistance" stemming from genetic polymorphisms in cytochrome P450 (CYP) enzymes. As a prodrug, this compound requires a two-step metabolic activation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the activation pathway, detailing the enzymatic processes, key metabolites, and relevant pharmacokinetic data. It also includes detailed experimental protocols for studying this compound's metabolism and visualizations of the metabolic pathway and experimental workflows.
The Two-Step Activation Pathway of this compound
This compound undergoes a sequential two-step bioactivation process to form its pharmacologically active thiol metabolite, H4 (also known as M15-2). This process is initiated in the intestine and completed in the liver.
Step 1: Intestinal Hydrolysis to 2-oxo-clopidogrel
The first and pivotal step in this compound's activation is its rapid and extensive hydrolysis to the inactive intermediate, 2-oxo-clopidogrel. This reaction occurs predominantly during first-pass metabolism in the intestine.[1][2] Unlike clopidogrel, which relies on CYP enzymes for this initial conversion, this compound's hydrolysis is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[2][3] This bypass of the polymorphic CYP2C19 enzyme at the initial activation step is a key design feature of this compound, leading to more consistent formation of the intermediate metabolite.[3]
Studies in human intestinal microsomes have shown that AADAC is the major contributor to this compound hydrolysis, accounting for approximately 53.1% of the conversion, while CES2 contributes about 44.2%.[4]
Step 2: Hepatic Oxidation to the Active Thiol Metabolite (H4)
The second step in the activation pathway is the oxidation of 2-oxo-clopidogrel to the active thiol metabolite, H4. This conversion is identical to the second activation step of clopidogrel and is catalyzed by several CYP450 enzymes, primarily in the liver. The main CYP isoforms involved in this oxidative process are CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[5] The active metabolite H4 then irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation.
Quantitative Data
In Vitro Enzyme Kinetics of this compound Hydrolysis
The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of this compound to 2-oxo-clopidogrel in human intestinal microsomes (HIM) and by recombinant human CES2 and AADAC.
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| Human Intestinal Microsomes (HIM) | 6.54 ± 0.45 | 347.2 ± 6.4 | 53.1 ± 1.0 |
| Recombinant hCES2 | 7.19 ± 0.16 | - | 46.1 ± 3.1 |
| Recombinant hAADAC | 9.79 ± 1.35 | - | 39.0 ± 3.1 |
Data sourced from Jiang et al., 2017.
Pharmacokinetic Parameters of this compound Metabolites in Humans
The following table presents the pharmacokinetic parameters of this compound's major metabolites after a single oral dose of 20 mg of [14C]this compound in healthy male subjects. The parent drug, this compound, is not detected in plasma, indicating complete and rapid first-pass metabolism.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |
| M9-2 (methylated active metabolite) | 60.1 | 0.83 | 2890 |
| M3 (inactive carboxylic acid metabolite) | 405 | 0.42 | 461 |
| M15-1 (inactive thiol isomer) | 76.4 | 0.42 | 59.0 |
| M15-2 (H4 - active thiol metabolite) | - | 0.33 | 41.8 |
Data sourced from Zheng et al., 2020.
Signaling Pathways and Experimental Workflows
This compound Prodrug Activation Pathway
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro hydrolysis of this compound.
Experimental Protocols
The following are representative protocols for key experiments in the study of this compound's metabolism. These are provided as a guide and may require optimization based on specific laboratory conditions and equipment.
In Vitro Hydrolysis of this compound in Human Intestinal Microsomes
Objective: To determine the kinetic parameters of this compound hydrolysis to 2-oxo-clopidogrel.
Materials:
-
This compound
-
Pooled human intestinal microsomes (HIM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., deuterated 2-oxo-clopidogrel)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of working solutions of varying concentrations.
-
In a 96-well plate, add the HIM suspension to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.1-0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the this compound working solutions to the wells.
-
Incubate the plate at 37°C with constant shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of the reaction).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis of this compound Metabolites
Objective: To quantify the concentration of 2-oxo-clopidogrel and other metabolites.
Apparatus:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
-
Example for 2-oxo-clopidogrel: m/z 322.1 -> 198.0
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of the metabolites in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
CYP450 Reaction Phenotyping for 2-oxo-clopidogrel Oxidation
Objective: To identify the specific CYP450 isoforms responsible for the conversion of 2-oxo-clopidogrel to the active metabolite H4.
Materials:
-
2-oxo-clopidogrel
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Selective CYP450 chemical inhibitors (for validation in human liver microsomes)
-
Human liver microsomes (HLM)
Procedure (using recombinant enzymes):
-
Prepare incubation mixtures containing the phosphate buffer, a specific recombinant CYP enzyme, and the NADPH regenerating system.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2-oxo-clopidogrel.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with cold acetonitrile.
-
Analyze the formation of the active metabolite H4 using a validated UHPLC-MS/MS method (note: derivatization of the thiol metabolite is often required for stability and detection).
-
Compare the rate of H4 formation across the different CYP isoforms to determine their relative contributions.
Procedure (using HLM and inhibitors):
-
Prepare incubation mixtures containing HLM, phosphate buffer, and a selective inhibitor for a specific CYP isoform.
-
Pre-incubate to allow the inhibitor to interact with the enzyme.
-
Add the NADPH regenerating system and pre-incubate further.
-
Initiate the reaction by adding 2-oxo-clopidogrel.
-
Follow steps 4-6 from the recombinant enzyme protocol.
-
Compare the rate of H4 formation in the presence and absence of each inhibitor to determine the role of each CYP isoform.
Conclusion
The activation of this compound is a well-defined two-step process that strategically circumvents the initial CYP-dependent metabolism that limits the efficacy of clopidogrel in a significant portion of the population. The initial hydrolysis by intestinal CES2 and AADAC, followed by the hepatic CYP-mediated oxidation of the resulting 2-oxo-clopidogrel, leads to a more predictable and efficient formation of the active antiplatelet metabolite. This in-depth understanding of this compound's activation pathway is crucial for ongoing research, clinical development, and the optimization of antiplatelet therapies. The provided experimental protocols offer a foundation for further investigation into the metabolism and potential drug-drug interactions of this promising new therapeutic agent.
References
Vicagrel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of earlier drugs in its class, such as clopidrel. As a potent and irreversible antagonist of the P2Y12 receptor, this compound plays a crucial role in inhibiting platelet activation and aggregation, making it a significant area of interest in the management of thrombotic diseases. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacokinetic properties, and its mechanism of action, with a focus on the underlying experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, chemically known as methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate, is an acetate derivative of clopidogrel. Its chemical structure is characterized by a thienopyridine core, which is essential for its antiplatelet activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate | |
| CAS Number | 1314081-53-2 | |
| Molecular Formula | C18H18ClNO4S | |
| Molecular Weight | 379.86 g/mol | |
| pKa (Strongest Basic) | 4.23 (Predicted) | DrugBank |
| Water Solubility | 0.00386 mg/mL (Predicted) | DrugBank |
| logP | 3.81 (Predicted) | DrugBank |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Pharmacokinetic Properties
This compound is a prodrug that requires metabolic activation to exert its therapeutic effect. A key feature of this compound is its bioactivation pathway, which bypasses the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, a major factor in clopidogrel resistance.
Bioactivation Pathway
The bioactivation of this compound is a two-step process. The first step involves hydrolysis by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine to form an inactive intermediate, 2-oxo-clopidogrel. This intermediate is then oxidized by various CYP450 enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, M15-2 (also referred to as H4).
The Crucial Role of Carboxylesterase-2 in the Bioactivation of Vicagrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicagrel, a novel thienopyridine antiplatelet agent, is a prodrug that requires metabolic activation to exert its therapeutic effect. A critical initial step in this bioactivation cascade is the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel. This reaction is predominantly catalyzed by carboxylesterase-2 (CES2) in the human intestine. This technical guide provides an in-depth exploration of the role of CES2 in this compound metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic and experimental pathways. Understanding the nuances of this metabolic process is paramount for the optimization of this compound's clinical efficacy and safety profile.
Introduction to this compound and its Metabolic Activation
This compound, a structural analogue of clopidogrel, is being developed as a more potent and reliable P2Y12 receptor inhibitor.[1][2] Unlike clopidogrel, which relies on cytochrome P450 (CYP) enzymes for its initial activation step, this compound was designed to be primarily hydrolyzed by esterases.[2] This design circumvents the issue of "clopidogrel resistance" often observed in individuals with genetic polymorphisms in CYP2C19.[1] The metabolic activation of this compound is a two-step process:
-
Hydrolysis: this compound is first hydrolyzed to an inactive intermediate metabolite, 2-oxo-clopidogrel. This step is crucial and occurs predominantly in the intestine.[3][4]
-
Oxidation: Subsequently, 2-oxo-clopidogrel is converted to the active thiol metabolite (H4) by various CYP enzymes in the liver, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[5][6]
This guide focuses on the first and rate-limiting step: the hydrolysis of this compound, with a primary emphasis on the role of CES2.
The Central Role of Carboxylesterase-2 (CES2)
Carboxylesterase-2 (CES2) is a key enzyme in the metabolism of many ester-containing drugs.[7] It is highly expressed in the human small intestine, making it ideally located to catalyze the first-pass metabolism of orally administered drugs like this compound.[3][8] Studies have demonstrated that CES2 is a major contributor to the hydrolysis of this compound to 2-oxo-clopidogrel.[3][4]
Alongside CES2, another enzyme, arylacetamide deacetylase (AADAC), has been identified as a significant contributor to this compound hydrolysis in the human intestine.[3][4] The relative contributions of CES2 and AADAC are crucial for understanding the overall bioactivation efficiency of this compound.
Quantitative Analysis of this compound Metabolism by CES2
The efficiency of this compound hydrolysis by CES2 and AADAC has been characterized through in vitro kinetic studies. The following tables summarize the key quantitative data available.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis [4]
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| Recombinant Human CES2 | 7.19 ± 0.16 | Data not available | 46.1 ± 3.1 |
| Recombinant Human AADAC | 9.79 ± 1.35 | Data not available | 39.0 ± 3.1 |
Note: Vmax values were not explicitly provided in the cited source, but intrinsic clearance (CLint) was calculated as Vmax/Km.
Table 2: Relative Contribution of CES2 and AADAC to this compound Hydrolysis in Human Intestinal Microsomes (HIM) [4]
| Enzyme | Contribution (%) |
| CES2 | 44.2 |
| AADAC | 53.1 |
Table 3: Inhibition of this compound Hydrolysis
| Inhibitor | Target Enzyme(s) | Effect on this compound Metabolism | Reference |
| Simvastatin | CES1 and CES2 | Weak impact on pharmacokinetics and pharmacodynamics of this compound in vivo.[9][10] Moderately inhibited the formation of the active metabolite H4 in vitro (30% reduction at 10 μM).[4] | [4][9][10] |
| Omeprazole | CYP2C19 | Weak impact on the pharmacokinetics and pharmacodynamics of this compound.[9][10] | [9][10] |
| Vinblastine | AADAC (selective) | Effectively inhibited this compound hydrolysis in vitro.[3][4] | [3][4] |
| Eserine | AADAC (selective) | Effectively inhibited this compound hydrolysis in vitro.[3][4] | [3][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the role of CES2 in this compound metabolism.
In Vitro Hydrolysis Assay Using Human Intestinal Microsomes (HIM) and Recombinant Enzymes
This assay is fundamental to determining the kinetic parameters of this compound hydrolysis.
Objective: To quantify the rate of 2-oxo-clopidogrel formation from this compound by HIM and recombinant human CES2 and AADAC.
Materials:
-
This compound
-
2-oxo-clopidogrel (as a standard)
-
Human Intestinal Microsomes (HIM)
-
Recombinant human CES2 and AADAC
-
Tris buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing HIM or recombinant enzyme in Tris buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding this compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Reaction Termination: The reaction is stopped by adding cold acetonitrile.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of 2-oxo-clopidogrel.
-
Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[4]
Chemical Inhibition Studies
These studies are performed to confirm the involvement of specific enzymes in this compound hydrolysis.
Objective: To assess the inhibitory effect of selective inhibitors on the rate of this compound hydrolysis.
Procedure:
-
The in vitro hydrolysis assay described in section 4.1 is performed.
-
Prior to the addition of this compound, a known selective inhibitor (e.g., vinblastine for AADAC) is pre-incubated with the enzyme preparation (HIM or recombinant enzyme).
-
The rate of 2-oxo-clopidogrel formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor.
-
A significant reduction in the metabolic rate in the presence of a selective inhibitor confirms the involvement of that specific enzyme.[4]
Visualizing the Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound metabolism and its investigation.
Caption: Metabolic pathway of this compound bioactivation.
Caption: Experimental workflow for studying this compound metabolism.
Conclusion and Future Directions
Carboxylesterase-2, in conjunction with arylacetamide deacetylase, plays a pivotal role in the intestinal first-pass metabolism and bioactivation of this compound. The hydrolysis of this compound to 2-oxo-clopidogrel by these enzymes is a critical determinant of the subsequent formation of the active thiol metabolite and, consequently, the antiplatelet efficacy of the drug. The design of this compound to be a substrate for these esterases successfully circumvents the limitations associated with CYP2C19 polymorphisms that affect clopidogrel.
Future research should focus on a more detailed characterization of the interplay between CES2 and AADAC in diverse populations, including the impact of genetic variations in these esterases on this compound's pharmacokinetics and pharmacodynamics. Further investigation into potential drug-drug interactions involving inhibitors or inducers of CES2 and AADAC will also be crucial for ensuring the safe and effective clinical use of this compound. A deeper understanding of these metabolic pathways will ultimately contribute to the development of more personalized antiplatelet therapies.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Arylacetamide Deacetylase (AADAC) and Vicagrel Bioactivation: A Technical Guide
Introduction
Vicagrel is a novel thienopyridine antiplatelet agent developed to overcome the limitations of clopidogrel, particularly the variability in patient response due to genetic polymorphisms in cytochrome P450 (CYP) enzymes.[1][2][3] As a prodrug, this compound requires metabolic activation to exert its therapeutic effect of inhibiting the P2Y12 receptor on platelets.[1][4][5] A critical enzyme in the initial bioactivation step of this compound is Arylacetamide deacetylase (AADAC), a serine hydrolase primarily expressed in the human intestine and liver.[2][5][6] This technical guide provides an in-depth overview of the role of AADAC in this compound bioactivation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Metabolic Pathway of this compound: The Central Role of AADAC
The bioactivation of this compound is a two-step process. The first and rate-limiting step is the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel.[1][4][6] This initial conversion is primarily mediated by two enzymes in the human intestine: Arylacetamide deacetylase (AADAC) and Carboxylesterase-2 (CES2).[1][6][7] This metabolic pathway is a significant departure from that of clopidogrel, which relies on CYP enzymes, particularly CYP2C19, for its initial oxidation to 2-oxo-clopidogrel.[1] Consequently, this compound's activation is less susceptible to the genetic polymorphisms of CYP2C19 that cause "clopidogrel resistance".[1][3]
Following its formation, 2-oxo-clopidogrel is further metabolized in a second step by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the intestine and liver to generate the active thiol metabolite, H4, which irreversibly inhibits the P2Y12 receptor.[5][6]
Quantitative Analysis of AADAC's Contribution
In vitro studies using human intestine microsomes (HIM) and recombinant enzymes have quantified the significant contribution of AADAC to the first metabolic step of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| Human Intestine Microsomes (HIM) | 6.54 ± 0.45 | 347.2 ± 6.4 | 53.1 ± 1.0 |
| Recombinant Human AADAC | 9.79 ± 1.35 | - | 39.0 ± 3.1 |
| Recombinant Human CES2 | 7.19 ± 0.16 | - | 46.1 ± 3.1 |
| Data sourced from Jiang et al., 2017.[6] |
Table 2: Calculated Contribution of AADAC and CES2 to this compound Hydrolysis in Human Intestine
| Enzyme | Contribution (%) |
| AADAC | 53.1 |
| CES2 | 44.2 |
| Calculated using the Relative Activity Factor (RAF) method. Data sourced from Jiang et al., 2017.[6][7][8] |
Table 3: Inhibition of this compound Hydrolysis in Human Intestine Microsomes
| Inhibitor (Concentration) | Specificity | % Inhibition of 2-oxo-clopidogrel formation |
| Vinblastine (10 μM) | AADAC-selective | ~75% |
| Eserine (10 μM) | AADAC-selective | ~60% |
| Data interpreted from graphical representations in Jiang et al., 2017.[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the role of AADAC in this compound bioactivation.
In Vitro Hydrolytic Kinetics Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax) and intrinsic clearance (CLint) of this compound hydrolysis.
Materials:
-
This compound
-
2-oxo-clopidogrel standard
-
Human Intestine Microsomes (HIM)
-
Recombinant human AADAC and CES2
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains HIM (e.g., 0.01 mg/mL) or recombinant enzyme, and varying concentrations of this compound (e.g., 1-100 μM) in potassium phosphate buffer.
-
Pre-incubation: The mixture (excluding the substrate, this compound) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Reaction Initiation: The reaction is initiated by adding this compound to the mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a predetermined time (e.g., 1-10 minutes), ensuring the reaction rate is linear with respect to time and protein concentration.
-
Reaction Termination: The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Quantification: The concentration of the formed metabolite, 2-oxo-clopidogrel, is quantified using a validated LC-MS/MS method.
-
Data Analysis: The reaction velocities (v) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression software to determine Vmax and Km. Intrinsic clearance (CLint) is calculated as Vmax/Km.
Chemical Inhibition Studies
Objective: To confirm the involvement of AADAC in this compound hydrolysis using selective inhibitors.
Procedure: This protocol is similar to the In Vitro Hydrolytic Kinetics Assay, with the addition of an inhibitor.
-
The enzyme source (HIM or recombinant AADAC) is pre-incubated with a selective inhibitor (e.g., vinblastine, eserine) for a specified time before the addition of the substrate, this compound.
-
The concentration of this compound is typically set near its Km value.
-
The formation of 2-oxo-clopidogrel is measured and compared to a control incubation without the inhibitor.
-
The percentage of inhibition is calculated.
Relative Activity Factor (RAF) Method
Objective: To estimate the relative contribution of AADAC and CES2 to this compound hydrolysis in a complex system like HIM.
Procedure:
-
The hydrolysis rates of AADAC-specific (e.g., phenacetin) and CES2-specific (e.g., procaine) probe substrates are determined in both HIM and the corresponding recombinant enzymes.[6]
-
The RAF for each enzyme in HIM is calculated as the ratio of the probe substrate's hydrolysis rate in HIM to its rate in the recombinant enzyme system.
-
The intrinsic clearance of this compound hydrolysis by each recombinant enzyme is divided by its respective RAF to obtain the scaled intrinsic clearance.
-
The contribution of each enzyme is then calculated as the percentage of its scaled intrinsic clearance relative to the sum of the scaled intrinsic clearances of all contributing enzymes.
Clinical Relevance and Implications
The prominent role of AADAC in this compound bioactivation has significant clinical implications:
-
Overcoming Clopidogrel Resistance: By utilizing AADAC and CES2 for the initial activation step, this compound bypasses the CYP2C19-dependent pathway that is a major source of variability in clopidogrel response.[1] This leads to a more predictable and consistent antiplatelet effect, especially in individuals who are poor metabolizers of CYP2C19.[3][9]
-
Efficient Active Metabolite Formation: The hydrolysis by intestinal AADAC and CES2 is rapid and complete during the first-pass metabolism, leading to efficient generation of 2-oxo-clopidogrel and subsequently the active metabolite H4.[6][8]
-
Potential for Drug-Drug Interactions: Co-administration of drugs that are inhibitors of AADAC could potentially affect the bioactivation of this compound. For example, simvastatin has been shown to inhibit the production of 2-oxo-clopidogrel from this compound in vitro, warranting further clinical investigation into this potential interaction.[6][7]
This compound has been evaluated in Phase II and is undergoing Phase III clinical trials, demonstrating its promise as a potent and reliable antiplatelet therapy.[4][10][11]
Conclusion
Arylacetamide deacetylase (AADAC) is a key enzyme responsible for the initial, rate-limiting step in the bioactivation of the novel antiplatelet drug, this compound. Quantitative studies have established that AADAC accounts for over half of the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel, in the human intestine. This AADAC-mediated pathway, in conjunction with CES2, provides an efficient and consistent activation mechanism that circumvents the genetic polymorphisms associated with CYP2C19, a major limitation of clopidogrel therapy. Understanding the intricate role of AADAC is fundamental for the continued development and optimal clinical application of this compound as a next-generation antiplatelet agent.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced responsiveness of platelets to this compound in IL‐10‐deficient mice through STAT3‐dependent up‐regulation of the hydrolase arylacetamide deacetylase in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 9. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacodynamics of Vicagrel: A Technical Guide to a Novel P2Y12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicagrel is a novel, orally administered thienopyridine antiplatelet agent designed to overcome key limitations of clopidogrel, primarily the issue of genetic resistance related to CYP2C19 polymorphism. As a prodrug, this compound undergoes a more efficient and reliable two-step metabolic activation to form the same active metabolite as clopidogrel. This active metabolite irreversibly antagonizes the P2Y12 purinergic receptor on platelets, a critical step in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. Clinical studies have demonstrated that this compound achieves potent, dose-dependent inhibition of platelet aggregation at significantly lower doses than clopidogrel, with a faster onset of action and a more predictable response across different patient populations. This technical guide provides an in-depth review of the pharmacodynamics of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key assessment methodologies.
Introduction: The Evolution of P2Y12 Inhibition
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. When activated by ADP, it initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Irreversible P2Y12 inhibitors, such as clopidogrel, have been a cornerstone of dual antiplatelet therapy for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI).[2]
However, the efficacy of clopidogrel is hampered by its metabolic pathway. It requires a two-step oxidation by hepatic cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role.[2] Genetic polymorphisms in the CYP2C19 gene can lead to reduced formation of the active metabolite, resulting in "clopidogrel resistance" and a higher risk of adverse cardiovascular events in a significant portion of the population, particularly in individuals of Asian descent.[2]
This compound was developed to address this challenge. While it shares the same active metabolite as clopidogrel, its initial activation step is different and more efficient. This compound is hydrolyzed by intestinal carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the critical and variable CYP2C19-dependent step.[1][3] This results in a more consistent and higher conversion to the active metabolite, promising a more reliable antiplatelet effect.[1][4]
Mechanism of Action
The antiplatelet effect of this compound is mediated by its active thiol metabolite, M15-2 (also referred to as H4).[3][5] The process involves two key stages: metabolic activation and receptor inhibition.
Metabolic Activation Pathway
Unlike clopidogrel, where approximately 85% of the dose is inactivated by esterases, this compound is designed for efficient conversion.[4][6]
-
Step 1 (Hydrolysis): Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the intestine. It is hydrolyzed by CES2 and AADAC into the intermediate metabolite, 2-oxo-clopidogrel.[1][3] This step circumvents the polymorphic CYP2C19 enzyme system that limits clopidogrel activation.
-
Step 2 (Oxidation): The intermediate, 2-oxo-clopidogrel, is then oxidized by various hepatic CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active metabolite, M15-2.[3] This active metabolite contains a reactive thiol group.
P2Y12 Receptor Inhibition
The active metabolite of this compound is a potent and selective antagonist of the P2Y12 receptor.
-
Irreversible Binding: The thiol group of the active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[1] This binding is irreversible and lasts for the lifetime of the platelet (approximately 8-10 days).[5]
-
Signal Transduction Blockade: By binding to the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating the downstream signaling cascade. This involves the inhibition of Gαi protein activation, which in turn prevents the inhibition of adenylyl cyclase.
-
Inhibition of Platelet Aggregation: The blockade of the P2Y12 pathway prevents the ADP-mediated conformational change and activation of the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Quantitative Pharmacodynamic Data
The pharmacodynamic properties of this compound and its active metabolite have been characterized through in vitro assays and extensive clinical trials.
In Vitro Potency of the Active Metabolite
While specific in vitro studies for this compound's active metabolite (M15-2) are not widely published, data for the identical active metabolite generated from clopidogrel are available. These values provide a benchmark for the potency of the molecule that this compound produces more efficiently.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (Binding Inhibition) | 0.53 µM | Inhibition of ³³P-2MeS-ADP binding to washed human platelets. | [7] |
| IC₅₀ (Aggregation Inhibition) | 1.8 - 1.9 µM | Inhibition of ADP-induced aggregation in washed human platelets. | [7][8][9] |
Table 1: In Vitro Potency of the Shared Active Metabolite of this compound and Clopidogrel.
Clinical Pharmacodynamics: Platelet Aggregation Inhibition
Clinical trials in healthy volunteers and patients with coronary artery disease have consistently shown that this compound produces a more potent, rapid, and dose-dependent inhibition of platelet aggregation (IPA) compared to the standard 75 mg dose of clopidogrel.
| Drug & Dose (Maintenance) | Study Population | N | IPA (%) at 4h Post-Dose | PRU at 4h Post-Dose | Reference |
| This compound 5 mg | Healthy Volunteers | 9 | 32.4% | 180.4 | [5] |
| This compound 10 mg | Healthy Volunteers | 9 | 60.7% | 110.1 | [5] |
| This compound 15 mg | Healthy Volunteers | 9 | 79.1% | 52.8 | [5] |
| Clopidogrel 75 mg | Healthy Volunteers | 9 | 46.6% | 149.2 | [5] |
| This compound 20/5 mg (LD/MD) | CAD Patients (PCI) | ~70 | 30.2% (Day 28) | Not Reported | [10] |
| This compound 30/7.5 mg (LD/MD) | CAD Patients (PCI) | ~70 | 45.6% (Day 28) | Not Reported | [10] |
| Clopidogrel 300/75 mg (LD/MD) | CAD Patients (PCI) | ~70 | 32.6% (Day 28) | Not Reported | [10] |
Table 2: Comparative Inhibition of Platelet Aggregation (IPA) and P2Y12 Reaction Units (PRU). Data from multiple ascending dose studies. LD = Loading Dose, MD = Maintenance Dose.
These data highlight that a 5 mg to 10 mg maintenance dose of this compound provides an antiplatelet effect comparable to or greater than a 75 mg dose of clopidogrel.[5] Furthermore, studies show that this compound's effect is consistent across different CYP2C19 metabolizer statuses, unlike clopidogrel.[10]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The enhanced pharmacodynamic effect of this compound is directly linked to its superior pharmacokinetic profile. Preclinical studies indicated a five-fold higher conversion rate to the active metabolite compared to clopidogrel at equimolar doses.[2] Human studies confirmed this, showing a roughly 10-fold higher exposure (AUC) to the active metabolite.[5]
| Drug & Dose | Tₘₐₓ of Active Metabolite (hours) | Mean AUC₀₋ₜ of Active Metabolite (ng·h/mL) | Reference |
| This compound 5 mg | 0.50 | 11.7 | |
| Clopidogrel 75 mg | 0.75 | 11.8 | |
| This compound 20 mg (LD) | 0.50 | 53.7 | |
| Clopidogrel 300 mg (LD) | 0.75 | 41.5 |
Table 3: Pharmacokinetic Parameters of the Active Metabolite (H4/M15-2). LD = Loading Dose.
Notably, a 5 mg dose of this compound achieves a similar total exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel, but does so more rapidly (shorter Tₘₐₓ). This rapid attainment of therapeutic concentrations is a significant advantage in acute settings. There is a clear association between the AUC of the active metabolite and the reduction in P2Y12 Reaction Units (PRU).
Key Experimental Protocols
The assessment of this compound's pharmacodynamic effects relies on several standardized laboratory methods.
VerifyNow P2Y12 Assay
This is a point-of-care, whole-blood, turbidimetric-based optical detection assay designed to specifically measure P2Y12 receptor blockade.
-
Principle: The assay cartridge contains two channels. The primary channel contains fibrinogen-coated microbeads, 20 μM ADP as the agonist, and 22 nM prostaglandin E₁ (PGE₁). PGE₁ is included to inhibit the P2Y1 receptor pathway, making the assay specific to P2Y12-mediated aggregation. Activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured as an increase in light transmittance. The result is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
-
Methodology:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate (blue top) tube.
-
Assay Execution: The blood sample is transferred to the assay cartridge, which is then inserted into the VerifyNow instrument.
-
Incubation & Analysis: The instrument automatically mixes the blood with the reagents and measures the change in optical density as aggregation occurs.
-
Reporting: Results are provided as PRU. The system can also calculate Percent Inhibition by comparing the PRU value to a baseline value obtained from a second channel that uses a strong, non-P2Y12-dependent agonist (thrombin receptor-activating peptide).
-
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold-standard for platelet function testing. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Principle: PRP is a suspension of platelets in plasma, making it turbid. When an agonist (e.g., ADP) is added, platelets aggregate, forming larger clumps. This reduces the turbidity of the sample, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.
-
Methodology:
-
Sample Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000g) for 10 minutes to pellet all cellular components. The supernatant is platelet-poor plasma (PPP).
-
Instrument Calibration: Place a cuvette with PRP into the aggregometer to set the 0% transmission baseline. Use a cuvette with PPP to set the 100% transmission baseline.
-
Assay Execution: Pipette a defined volume of PRP into a new cuvette with a magnetic stir bar. Place it in the instrument and allow it to warm to 37°C.
-
Agonist Addition: Add a specific concentration of ADP (typically 5 µM or 20 µM) to the PRP to initiate aggregation.
-
Data Recording: The aggregometer records the percentage of light transmission over a set period (e.g., 5-10 minutes). The maximum aggregation percentage is the primary endpoint.
-
VASP Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway. It measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP) within platelets.
-
Principle: In resting platelets, VASP is largely unphosphorylated. The P2Y12 signaling pathway, when activated by ADP, inhibits adenylyl cyclase, leading to low cyclic AMP (cAMP) levels and keeping VASP in its unphosphorylated state. Conversely, agents like PGE₁ stimulate adenylyl cyclase, increase cAMP, and promote VASP phosphorylation (VASP-P). A P2Y12 inhibitor like this compound's active metabolite blocks ADP's inhibitory effect, allowing PGE₁-stimulated VASP phosphorylation to proceed unchecked. The amount of VASP-P is therefore directly proportional to the degree of P2Y12 receptor blockade.
-
Methodology:
-
Sample Treatment: Two aliquots of a whole blood sample are treated in parallel.
-
Tube 1: Incubated with PGE₁.
-
Tube 2: Incubated with PGE₁ + ADP.
-
-
Fixation & Permeabilization: Platelets are fixed with paraformaldehyde and then permeabilized to allow antibodies to enter the cell.
-
Immunolabeling: Platelets are labeled with a primary monoclonal antibody specific for phosphorylated VASP (VASP-P), followed by a fluorescently-labeled secondary antibody. A pan-platelet marker (e.g., CD61) is also used for gating.
-
Flow Cytometry: The samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the VASP-P signal is measured for the platelet population in both tubes.
-
Calculation: A Platelet Reactivity Index (PRI) is calculated using the MFI from both conditions: PRI (%) = [ (MFI_PGE₁) - (MFI_PGE₁+ADP) ] / (MFI_PGE₁) x 100% . A lower PRI indicates a higher level of P2Y12 inhibition.
-
Conclusion
This compound represents a significant advancement in thienopyridine-based antiplatelet therapy. Its pharmacodynamic profile is characterized by potent, rapid, and predictable inhibition of the P2Y12 receptor. By utilizing an activation pathway that bypasses the polymorphic CYP2C19 enzyme, this compound generates its active metabolite more efficiently and consistently than clopidogrel. This translates to superior inhibition of platelet aggregation at lower doses and mitigates the risk of treatment failure in patients with genetic variations affecting clopidogrel metabolism. The quantitative data from clinical trials and the understanding of its molecular mechanism position this compound as a promising alternative for the management of atherothrombotic diseases. Further large-scale clinical outcome trials will ultimately define its role in cardiovascular medicine.
References
- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicagrel's Effect on ADP-Induced Platelet Aggregation: A Technical Guide
Introduction
Vicagrel is a novel, orally active, third-generation thienopyridine antiplatelet agent currently under development for the treatment and prevention of thrombotic events in patients with conditions such as acute coronary syndrome (ACS), ischemic stroke, and peripheral arterial disease.[1][2][3] As a prodrug and a structural analog of clopidogrel, this compound is designed to irreversibly inhibit the P2Y12 receptor, a key mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1][4] Its primary innovation lies in a modified metabolic activation pathway that circumvents the genetic variability associated with the cytochrome P450 2C19 (CYP2C19) enzyme, a major limitation of clopidogrel that leads to "clopidogrel resistance" in a significant portion of the population.[2][3][5] This guide provides a detailed technical overview of this compound's mechanism of action, pharmacodynamic effects on ADP-induced platelet aggregation, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Metabolic Activation Pathway
Unlike clopidogrel, which relies heavily on the polymorphic CYP2C19 enzyme for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) in the intestine.[3][5] This initial conversion is more efficient and is not subject to the genetic variations of CYP2C19.[2][5] This step generates 2-oxo-clopidogrel, the same key intermediate metabolite as clopidogrel.[5][6] Subsequently, 2-oxo-clopidogrel is further metabolized by other CYP enzymes into its active thiol metabolite, which is responsible for its antiplatelet effect.[5] This unique activation pathway leads to a more rapid and predictable generation of the active metabolite.[1][5] Preclinical studies in rats and dogs have shown that this compound's conversion to its active metabolites occurs at approximately a five-fold higher rate than clopidogrel at equivalent molar doses.[5][7]
P2Y12 Receptor Inhibition
Platelet activation by ADP is a central process in thrombosis. ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, the target of this compound's active metabolite, is coupled to the inhibitory G-protein, Gαi.[8] Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Reduced cAMP levels decrease the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[8]
This compound's active metabolite selectively and irreversibly binds to the P2Y12 receptor.[1][4] This covalent bond prevents ADP from binding, thereby blocking the entire downstream signaling cascade. The inhibition of adenylyl cyclase is prevented, cAMP levels are maintained, VASP remains phosphorylated, and the GP IIb/IIIa receptor is not activated, ultimately resulting in potent inhibition of platelet aggregation.[8][9]
Pharmacodynamic Data and Efficacy
Clinical studies have demonstrated this compound's potent, dose-dependent inhibition of ADP-induced platelet aggregation in both healthy volunteers and patients with coronary artery disease (CAD).
Single Ascending Dose Study in Healthy Chinese Volunteers
A randomized, double-blind, placebo-controlled study evaluated single oral ascending doses of this compound (5 mg to 75 mg) compared to 75 mg clopidogrel. The inhibition of platelet aggregation (%IPA) was measured, showing a rapid onset of action and greater potency for this compound at doses of 40 mg and above.[5][10]
| Dose Group | Mean %IPA at 4 hours post-dose |
| This compound 5 mg | 5.6% (no significant difference from placebo) |
| This compound 10 mg | 11.3% |
| This compound 20 mg | 41.9% |
| This compound 40 mg | 84.8% |
| This compound 60 mg | 78.5% |
| This compound 75 mg | 86.7% |
| Clopidogrel 75 mg | No measurable effect (no significant difference from placebo) |
| (Data sourced from a study in healthy Chinese subjects)[5] |
The inhibitory effect for doses of 40 to 75 mg was nearly complete by 4 hours and was sustained for up to 24 hours.[5][10] The study concluded that this compound demonstrates a faster onset and significantly greater potency than clopidogrel.[5][10]
Multiple Dose and Drug-Interaction Studies in Healthy Volunteers
Further studies evaluated multiple-day dosing. After 10 days of treatment, this compound showed a clear dose-dependent inhibition of platelet aggregation.[6] Notably, the antiplatelet effect of 75 mg clopidogrel was positioned between that of 5 mg and 10 mg this compound, highlighting this compound's higher potency.[6] Crucially, while the effect of clopidogrel was significantly lower in CYP2C19 intermediate metabolizers (IMs), this compound's effect was not statistically related to CYP2C19 polymorphisms.[6]
| Treatment Group (Day 10) | Mean %IPA at 4 hours post-dose |
| This compound 5 mg | 32.4% |
| This compound 10 mg | 60.7% |
| This compound 15 mg | 79.1% |
| Clopidogrel 75 mg | 46.6% |
| (Data sourced from a dose-escalating study in healthy volunteers)[6] |
A drug-drug interaction arm of the study found that co-administration of aspirin (100 mg/day) with a 30 mg loading dose and 7.5 mg maintenance dose of this compound did not alter the inhibition of platelet aggregation compared to this compound alone.[6]
Phase II Study in CAD Patients Undergoing PCI
A multicenter, randomized, double-blind phase II trial compared different dosing regimens of this compound with standard clopidogrel (300 mg loading dose/75 mg maintenance dose) in 279 CAD patients undergoing percutaneous coronary intervention (PCI).[11] The primary endpoint was %IPA at day 28. The results showed a comparable antiplatelet effect across the groups.[11]
| Treatment Group (Loading Dose/Maintenance Dose) | %IPA on Day 28 |
| This compound 20 mg / 5 mg | 30.19% |
| This compound 24 mg / 6 mg | 35.02% |
| This compound 30 mg / 7.5 mg | 45.61% |
| Clopidogrel 300 mg / 75 mg | 32.55% |
| (Data sourced from a phase II trial in CAD patients undergoing PCI)[11] |
The study found no significant differences in adverse events or bleeding across the four groups.[11] Importantly, the antiplatelet effects and pharmacokinetic profiles of this compound did not vary significantly among different CYP2C19 metabolizer statuses, confirming its advantage over clopidogrel in a patient population.[11]
Experimental Protocols
The pharmacodynamic effects of this compound on platelet function were primarily assessed using a standardized point-of-care assay in well-controlled clinical trial settings.
Study Design
Clinical evaluations of this compound have been conducted as single-center or multicenter, randomized, double-blind, placebo- and active-controlled studies.[10][11] Dose-escalation designs were used in early phase trials to determine safety, tolerability, and pharmacodynamic response.[6][10] Participants were typically healthy volunteers or patients with diagnosed CAD scheduled for PCI.[6][11]
Platelet Function Assessment
Assay: The VerifyNow P2Y12 assay (Accumetrics) was the standard method used to assess ADP-induced platelet aggregation.[6][10] This is a whole-blood, cartridge-based optical detection system designed to measure the response to P2Y12 inhibitors.
Methodology:
-
Blood Collection: Whole blood samples are collected from subjects at baseline (pre-dose) and at specified time points post-administration (e.g., 2, 4, 8, 12, 24 hours).[5]
-
Assay Principle: The VerifyNow P2Y12 cartridge contains ADP as the platelet agonist and fibrinogen-coated microparticles.
-
Measurement: When platelets are activated by ADP, they bind to the fibrinogen-coated microparticles, causing agglutination. The rate and extent of this agglutination are measured by an optical sensor in the instrument.
-
Reporting Parameters: The instrument reports platelet function in two key units:
-
P2Y12 Reaction Units (PRU): An absolute measure of P2Y12 receptor-mediated platelet activity. A lower PRU value indicates higher inhibition.
-
Percent Inhibition of Platelet Aggregation (%IPA): Calculated relative to the baseline (pre-drug) PRU value. This parameter quantifies the degree of platelet inhibition achieved by the drug.[10]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention [pubmed.ncbi.nlm.nih.gov]
Vicagrel: A Technical Guide for Cardiovascular Disease Research and Development
An In-depth Analysis of a Novel P2Y12 Receptor Antagonist
This technical guide provides a comprehensive overview of Vicagrel, an investigational antiplatelet agent for the treatment and prevention of cardiovascular diseases. Designed for researchers, scientists, and drug development professionals, this document details this compound's mechanism of action, metabolic pathway, and summarizes key findings from preclinical and clinical studies.
Introduction
This compound is a novel, orally administered thienopyridine antiplatelet drug designed to overcome some of the limitations of clopidogrel, a widely used antiplatelet agent.[1][2] It is being developed for the treatment and prevention of thrombotic events in patients with cardiovascular and cerebrovascular diseases, such as acute coronary syndrome (ACS), peripheral arterial disease, and ischemic stroke.[1][3] As a prodrug, this compound requires metabolic activation to exert its therapeutic effect.[1]
Mechanism of Action
Similar to clopidogrel, this compound's therapeutic effect is achieved through the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation.[1] By blocking this receptor, this compound's active metabolite prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]
Signaling Pathway
The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately preventing the conformational change of the glycoprotein IIb/IIIa receptor, which is necessary for platelet aggregation.
Figure 1: this compound's Mechanism of Action on the P2Y12 Signaling Pathway.
Metabolic Activation
A key differentiating feature of this compound is its metabolic activation pathway. Unlike clopidogrel, which relies heavily on the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[2][6] This bypass of the CYP2C19-dependent step is designed to provide a more predictable and consistent antiplatelet effect, particularly in individuals who are poor metabolizers of clopidogrel.[2][7]
Both this compound and clopidogrel are converted to the same intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite that inhibits the P2Y12 receptor.[2]
Figure 2: Metabolic Activation Pathways of this compound and Clopidogrel.
Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy Chinese volunteers have demonstrated that this compound is rapidly absorbed and metabolized.[8][9]
Pharmacokinetics
The active metabolite of this compound reaches its peak plasma concentration (Tmax) faster than that of clopidogrel.[9] The exposure to the active metabolite, as measured by the area under the curve (AUC), increases proportionally with the dose of this compound.[9][10] Notably, equimolar doses of this compound result in significantly higher exposure to the active metabolite compared to clopidogrel.[10][11]
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (M15-2) vs. Clopidogrel's Active Metabolite in Healthy Chinese Volunteers (Single Dose) [8]
| Drug (Dose) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| This compound (5 mg) | 5.88 ± 2.05 | 0.50 | 11.7 ± 3.4 |
| Clopidogrel (75 mg) | 4.31 ± 2.21 | 0.75 | 11.8 ± 5.0 |
| This compound (20 mg) | 26.1 ± 7.9 | 0.50 | 47.9 ± 11.6 |
| Clopidogrel (300 mg) | 18.9 ± 9.0 | 1.00 | 41.7 ± 16.2 |
Pharmacodynamics
This compound demonstrates a dose-dependent inhibition of platelet aggregation (IPA).[9][12] Studies have shown that a 5 mg dose of this compound achieves a similar level of platelet inhibition to a 75 mg dose of clopidogrel.[10] Higher doses of this compound (10 mg and 15 mg) result in significantly greater platelet inhibition.[9]
Table 2: Inhibition of Platelet Aggregation (IPA) with this compound vs. Clopidogrel in Healthy Chinese Volunteers (Day 10, 4h post-dose) [9][12]
| Treatment Group | Mean IPA (%) |
| This compound (5 mg) | 32.4 |
| This compound (10 mg) | 60.7 |
| This compound (15 mg) | 79.1 |
| Clopidogrel (75 mg) | 46.6 |
Clinical Trials and Safety Profile
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.
Phase I Studies
Phase I trials in healthy volunteers have shown that this compound is well-tolerated at various doses.[9][10] The most common adverse events reported were mild in severity.[9] These studies established the pharmacokinetic and pharmacodynamic profile of this compound and provided the basis for dose selection in subsequent trials.[10]
Phase II Studies
A Phase II, multicenter, randomized, double-blind, triple-dummy, dose-exploring trial (NCT03599284) compared the antiplatelet activity and safety of different doses of this compound with clopidogrel in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI).[13][14] The results showed that this compound had a comparable antiplatelet effect and safety profile to clopidogrel.[14] Importantly, the antiplatelet effect of this compound was not significantly affected by CYP2C19 metabolizer status.[14]
Table 3: Safety Endpoints in Phase II Trial of this compound vs. Clopidogrel in CAD Patients Undergoing PCI [14]
| Treatment Group (Loading/Maintenance Dose) | Adverse Events (%) | Any Bleeding (%) (BARC criteria) |
| This compound (20/5 mg) | 4.35 | 13.04 |
| This compound (24/6 mg) | 0 | 14.06 |
| This compound (30/7.5 mg) | 1.45 | 11.59 |
| Clopidogrel (300/75 mg) | 5.56 | 11.11 |
Ongoing Phase III Studies
A Phase III clinical trial (NCT06577519) is currently underway to further evaluate the efficacy and safety of this compound in patients with ACS undergoing PCI.
Experimental Protocols
Pharmacokinetic Analysis
Objective: To determine the plasma concentrations of this compound's metabolites.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.[9][10]
Protocol:
-
Collect blood samples at predetermined time points post-drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples by protein precipitation.
-
Analyze the samples using an LC-MS/MS system to quantify the concentrations of the metabolites.
Pharmacodynamic Analysis
Objective: To assess the inhibition of platelet aggregation.
Methodology: The VerifyNow-P2Y12 assay was used to measure P2Y12 reaction units (PRU).[9][10]
Protocol:
-
Collect blood samples in 3.2% sodium citrate tubes.
-
Perform the VerifyNow-P2Y12 assay according to the manufacturer's instructions.
-
The instrument reports the level of P2Y12 receptor blockade in PRU.
-
Calculate the percentage of inhibition of platelet aggregation (IPA) from the PRU values.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinConnect | Pharmacokinetic/Pharmacodynamic Study of this compound [clinconnect.io]
- 11. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicagrel: A Technical Overview of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet agent under development for the management of cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative and a prodrug, this compound is designed to irreversibly inhibit the P2Y12 receptor on platelets, a critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature of this compound is its metabolic activation pathway, which circumvents the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical summary of the early-phase clinical trial results for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability.
Mechanism of Action
This compound, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its activation pathway is different. After oral administration, this compound is hydrolyzed to its active intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]
Early Phase Clinical Trial Data
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have demonstrated that this compound is rapidly absorbed and extensively metabolized.[4][5] The parent drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33 to 0.75 hours after administration.[4][6]
Pharmacokinetic parameters of this compound's active metabolite have been shown to be dose-proportional within the studied ranges.[4][6] Notably, a 5 mg dose of this compound has been reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of this compound resulted in a 29% higher exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the pharmacokinetic profile of this compound's active metabolite does not appear to be significantly influenced by CYP2C19 polymorphisms.[7][8]
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (M15-2/H4)
| Study Population | This compound Dose | Comparator Dose (Clopidogrel) | Tmax (h) | Key AUC Findings | Citation |
| Healthy Chinese Volunteers | 5-75 mg (single dose) | 75 mg | 0.50 | AUC of H4 for 5 mg this compound was similar to 75 mg clopidogrel. | [4] |
| Healthy Chinese Volunteers | 20 mg (single dose) | 300 mg | 0.50 | Mean AUC0-t of H4 was 29% higher for 20 mg this compound. | [4] |
| Healthy Chinese Volunteers | 5-15 mg (10 days) | 75 mg (10 days) | 0.33-0.50 | Exposure of active metabolite was ~10-fold higher than clopidogrel. | [6] |
| Patients with CAD undergoing PCI | 20/5 mg, 24/6 mg, 30/7.5 mg (LD/MD) | 300/75 mg (LD/MD) | Not specified | Plasma concentration of M15-2 had a similar AUC and Tmax to clopidogrel. | [7] |
LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention
Pharmacodynamics
Pharmacodynamic assessments have consistently shown that this compound produces potent and rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy volunteers, this compound demonstrated a dose-dependent increase in IPA, with doses of 10 mg and 15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of this compound followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the combined use of this compound and aspirin.[9][10]
In a Phase II trial involving patients with coronary artery disease undergoing percutaneous coronary intervention (PCI), various dosing regimens of this compound demonstrated comparable antiplatelet effects to clopidogrel.[7][8]
Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for this compound
| Study Population | This compound Dose | Comparator Dose (Clopidogrel) | % Inhibition of Platelet Aggregation (IPA) | Citation |
| Healthy Chinese Volunteers | 5 mg (10 days) | 75 mg (10 days) | 32.4% (at 4h post-dose on day 10) | [9] |
| Healthy Chinese Volunteers | 10 mg (10 days) | 75 mg (10 days) | 60.7% (at 4h post-dose on day 10) | [9] |
| Healthy Chinese Volunteers | 15 mg (10 days) | 75 mg (10 days) | 79.1% (at 4h post-dose on day 10) | [9] |
| Healthy Chinese Volunteers | 30 mg (LD) / 7.5 mg (MD for 8 days) | - | 65.8% (at 4h post-dose on day 8) | [9] |
| Patients with CAD undergoing PCI | 20/5 mg (LD/MD) | 300/75 mg (LD/MD) | 30.19% (on Day 28) | [7][8] |
| Patients with CAD undergoing PCI | 24/6 mg (LD/MD) | 300/75 mg (LD/MD) | 35.02% (on Day 28) | [7][8] |
| Patients with CAD undergoing PCI | 30/7.5 mg (LD/MD) | 300/75 mg (LD/MD) | 45.61% (on Day 28) | [7][8] |
LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention
Safety and Tolerability
Early-phase clinical trials have indicated that this compound is well-tolerated.[6][9] In a study with healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase II study in patients with coronary artery disease showed no significant differences in adverse events or bleeding rates between different doses of this compound and clopidogrel.[7][8]
Table 3: Safety Profile of this compound in a Phase II Trial
| Treatment Group (LD/MD) | Adverse Events (%) | Any Bleeding (%) | Citation |
| This compound 20/5 mg | 4.35 | 13.04 | [7][8] |
| This compound 24/6 mg | 0 | 14.06 | [7][8] |
| This compound 30/7.5 mg | 1.45 | 11.59 | [7][8] |
| Clopidogrel 300/75 mg | 5.56 | 11.11 | [7][8] |
LD: Loading Dose, MD: Maintenance Dose
Experimental Protocols
Phase I Dose-Escalating Study in Healthy Volunteers
-
Study Design: This was a two-part study. Study I was a dose-escalating trial (5-15 mg). For each dose, participants were randomized to receive this compound, clopidogrel, or a placebo.[10] Study II assessed the interaction between this compound and aspirin.[10]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and clopidogrel metabolites were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.[10]
Phase II Dose-Exploring Study in Patients with Coronary Artery Disease
-
Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[7][8] Patients were randomized to receive one of three different loading and maintenance doses of this compound or a standard dose of clopidogrel, in combination with aspirin.[7][8]
-
Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation (%IPA) at 28 days.[7][8]
-
Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the Bleeding Academic Research Consortium (BARC).[7][8]
-
Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19 polymorphisms were explored in a subgroup of patients.[7][8]
Conclusion
The early-phase clinical trial data for this compound are promising, suggesting it is a potent antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct metabolic pathway, which is independent of CYP2C19, may offer a significant clinical advantage by providing a more consistent antiplatelet effect across different patient populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its unique pharmacokinetic properties, support the continued development of this compound in later-phase clinical studies for the treatment of cardiovascular diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of this compound, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Tolerability Profile of Vicagrel in Healthy Volunteers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet agent that acts as an irreversible antagonist of the P2Y12 receptor.[1] Developed as a prodrug, this compound is designed to overcome some of the limitations associated with clopidogrel, such as metabolic variability influenced by CYP2C19 polymorphisms.[2][3] This technical guide provides a comprehensive overview of the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers, based on data from early-phase clinical trials.
Safety and Tolerability Profile
Multiple clinical studies in healthy volunteers have demonstrated that this compound has a favorable safety and tolerability profile.[2][3] Adverse events (AEs) reported have been predominantly mild to moderate in severity.
Summary of Adverse Events in a Single Ascending Dose Study
A single-center, randomized, double-blind, placebo-controlled, single oral ascending dose study was conducted in healthy Chinese subjects. The study evaluated single doses of this compound ranging from 5 mg to 75 mg. While the number of AEs increased with the this compound dose, none were considered serious.[4][5]
Table 1: Adverse Events in a Single Ascending Dose Study of this compound [4]
| Treatment Group | Number of Subjects with AEs (%) | Total Number of AEs |
| This compound 5 mg (n=8) | 1 (12.5%) | 1 |
| This compound 10 mg (n=8) | 0 (0%) | 0 |
| This compound 20 mg (n=8) | 2 (25.0%) | 2 |
| This compound 40 mg (n=8) | 4 (50.0%) | 4 |
| This compound 60 mg (n=8) | 5 (62.5%) | 5 |
| This compound 75 mg (n=7) | 5 (71.4%) | 5 |
| Clopidogrel 75 mg (n=8) | 1 (12.5%) | 1 |
| Placebo | 0 (0%) | 0 |
Summary of Adverse Events in a Multiple Ascending Dose Study
A two-part study was conducted in healthy Chinese volunteers. Study I was a dose-escalating study (5-15 mg daily for 10 days), and Study II assessed the interaction between this compound and aspirin.[2] this compound was well-tolerated in the dose range of 5–15 mg/day and when used in combination with aspirin.[2] Most AEs were of mild severity.[2]
Table 2: Adverse Events in a Multiple Ascending Dose Study of this compound [6]
| Adverse Event | This compound 5 mg (N=9) | This compound 10 mg (N=9) | This compound 15 mg (N=9) | Clopidogrel 75 mg (N=9) | Placebo (N=9) | This compound 30 mg/7.5 mg + Aspirin (N=15) |
| Any AE | 2 (22.2%) | 3 (33.3%) | 2 (22.2%) | 1 (11.1%) | 2 (22.2%) | 7 (46.7%) |
| Ecchymosis | 1 (11.1%) | 1 (11.1%) | 2 (22.2%) | 0 | 0 | 4 (26.7%) |
| Hemorrhage | 0 | 1 (11.1%) | 0 | 0 | 0 | 2 (13.3%) |
| Bleeding Gums | 0 | 0 | 1 (11.1%) | 0 | 0 | 2 (13.3%) |
| Diarrhea | 0 | 1 (11.1%) | 0 | 0 | 0 | 0 |
| Alanine Aminotransferase Increased | 0 | 1 (11.1%) | 0 | 0 | 0 | 0 |
| Orchitis | 0 | 0 | 0 | 0 | 1 (11.1%) | 0 |
Pharmacokinetic Profile
This compound is a prodrug that is rapidly and extensively metabolized after oral administration.[4] The parent drug is present in very low concentrations in circulation.[4] this compound is hydrolyzed by esterases, not CYP2C19, to the same intermediate as clopidogrel, which is then converted to the active metabolite.[2]
Pharmacokinetic Parameters of this compound Metabolites
A study involving a single oral dose of 20 mg of [14C]this compound in healthy male Chinese subjects provided detailed pharmacokinetic data on its metabolites.[1]
Table 3: Pharmacokinetic Parameters of this compound Metabolites [1]
| Parameter | M3 | M9-2 | M15-1 | M15-2 (Active Metabolite) |
| Tmax (h) | 0.42 | 0.83 | 0.42 | 0.33 |
| Cmax (ng/mL) | 405 | 288 | 76.4 | 60.1 |
| t1/2 (h) | 1.97 | 13.40 | 2.54 | 2.05 |
| AUCinf (ng·h/mL) | 461 | 2890 | 59.0 | 41.8 |
Data are presented as mean values.
In a multiple ascending dose study, the exposure to the active metabolite of this compound increased proportionally with the dose.[2] At steady state, the pharmacokinetic parameters of the active metabolite of clopidogrel (75 mg) were similar to those of the active metabolite of this compound (5 mg).[6]
Pharmacodynamic Profile
This compound demonstrates potent and dose-dependent inhibition of platelet aggregation (IPA).[2][5]
Inhibition of Platelet Aggregation (%IPA) and P2Y12 Reaction Units (PRU)
In a multiple ascending dose study, this compound showed a dose-dependent increase in IPA.[6]
Table 4: Pharmacodynamic Parameters of this compound (Day 10, 4h post-dose) [6]
| Treatment Group | Mean %IPA (SD) | Mean PRU (SD) |
| This compound 5 mg | 32.4% (N/A) | N/A |
| This compound 10 mg | 60.7% (N/A) | N/A |
| This compound 15 mg | 79.1% (N/A) | N/A |
| Clopidogrel 75 mg | 46.6% (N/A) | 149.2 (N/A) |
In a single ascending dose study, the inhibitory effect of this compound on ADP-induced platelet aggregation was nearly complete at 4 hours for doses of 40 to 75 mg.[4][5]
Experimental Protocols
Single Ascending Dose Study
-
Design: A single-center, randomized, double-blind, placebo-controlled study.[4]
-
Population: Healthy Chinese subjects.[4]
-
Intervention: Subjects were assigned to 6 this compound dose cohorts (5, 10, 20, 40, 60, and 75 mg) or a 75 mg clopidogrel cohort. Within each this compound dose cohort, subjects were randomized (4:1) to receive this compound or placebo.[4]
-
Pharmacodynamic Assessment: Platelet function was assessed using the VerifyNow P2Y12 assay to determine P2Y12 reaction units (PRU) and percent inhibition of platelet aggregation (%IPA).[4][5]
Multiple Ascending Dose and Drug-Drug Interaction Study
-
Design: A two-part study. Study I was a multiple ascending dose-escalating study, and Study II was an open-label drug-drug interaction study.[2][7]
-
Population: Healthy Chinese volunteers.[2]
-
Intervention:
-
Study I: Subjects were randomized to receive this compound (5, 10, or 15 mg daily for 10 days), clopidogrel (75 mg daily for 10 days), or placebo.[2]
-
Study II: Subjects received a single loading dose of this compound (30 mg) followed by a once-daily maintenance dose (7.5 mg) for 8 days. After a 7-day washout period, subjects received the same this compound regimen in combination with aspirin (100 mg/day) for 8 days.[2]
-
-
Pharmacokinetic Assessment: Plasma concentrations of this compound and clopidogrel metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][8] Blood samples for pharmacokinetic analysis in Study I were collected at multiple time points up to 72 hours after the last dose on day 10.[5]
-
Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.[2][8]
Mandatory Visualizations
This compound Metabolic Activation Pathway
Caption: Metabolic activation pathway of this compound.
P2Y12 Receptor Signaling Pathway Inhibition
Caption: Inhibition of the P2Y12 signaling pathway by this compound's active metabolite.
Experimental Workflow for the Multiple Ascending Dose Study
Caption: Experimental workflow of the multiple ascending dose study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of this compound and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicagrel: A Novel P2Y12 Receptor Antagonist for Ischemic Events - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vicagrel, a novel, orally active antiplatelet agent, and its potential indications in the management of ischemic events. This compound, a thienopyridine derivative and a structural analog of clopidogrel, has been developed to address the limitations of existing antiplatelet therapies, particularly the issue of "clopidogrel resistance." This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action and Rationale for Development
This compound is a prodrug that, like clopidogrel, ultimately leads to the irreversible inhibition of the P2Y12 receptor on platelets.[1][2] The P2Y12 receptor plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a key process in thrombus formation following an ischemic event.[1] By blocking this receptor, this compound effectively reduces the risk of thrombotic events.[1]
The primary innovation of this compound lies in its metabolic activation pathway. Unlike clopidogrel, which relies heavily on the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme for its initial activation step, this compound is primarily hydrolyzed by intestinal carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[3] This bypass of the CYP2C19-dependent step is designed to overcome the "clopidogrel resistance" observed in individuals with loss-of-function alleles of the CYP2C19 gene, which is prevalent in a significant portion of the population, particularly in East Asians.[4] This leads to a more predictable and consistent antiplatelet effect across different patient populations.[5]
Signaling Pathway of this compound's Metabolic Activation and Action
The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of the P2Y12 signaling pathway.
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound, comparing its efficacy and safety with clopidogrel.
Preclinical Pharmacokinetic and Pharmacodynamic Data
| Parameter | This compound | Clopidogrel | Animal Model | Reference |
| Bioavailability of Active Metabolite | ~6-fold higher | Baseline | Rats | [2] |
| Conversion to 2-oxo-clopidogrel | ~5-fold higher conversion rate | Baseline | Rats and Dogs | [1][3] |
Phase I Clinical Trial Data in Healthy Volunteers
Pharmacodynamic Response (Single Ascending Doses) [3]
| Dose | Mean % Inhibition of Platelet Aggregation (%IPA) at 4h | Mean ΔP2Y12 Reaction Units (ΔPRU) at 4h |
| This compound 5 mg | No measurable effect | No measurable effect |
| This compound 10 mg | Dose-dependent increase | Dose-dependent increase |
| This compound 20 mg | Dose-dependent increase | Dose-dependent increase |
| This compound 40 mg | 87.9% | 206.6 |
| This compound 60 mg | 93.0% | 240.0 |
| This compound 75 mg | 93.0% | 240.0 |
| Clopidogrel 75 mg | No measurable effect | No measurable effect |
Pharmacodynamic Response (Multiple Doses) [5]
| Treatment (10 days) | %IPA at 4h on Day 10 |
| This compound 5 mg | 32.4% |
| This compound 10 mg | 60.7% |
| This compound 15 mg | 79.1% |
| Clopidogrel 75 mg | 46.6% |
Phase II Clinical Trial Data in Patients with Coronary Artery Disease Undergoing PCI
Primary Efficacy Endpoint [6][7]
| Treatment Group (Loading Dose/Maintenance Dose) | %IPA on Day 28 | P-value (vs. Clopidogrel) |
| This compound 20 mg / 5 mg | 30.19% | 0.0694 (ns) |
| This compound 24 mg / 6 mg | 35.02% | 0.0694 (ns) |
| This compound 30 mg / 7.5 mg | 45.61% | 0.0694 (ns) |
| Clopidogrel 300 mg / 75 mg | 32.55% | - |
| Treatment Group | Incidence of Adverse Events (AEs) | Incidence of Any Bleeding (BARC criteria) |
| This compound 20 mg / 5 mg | 4.35% | 13.04% |
| This compound 24 mg / 6 mg | 0% | 14.06% |
| This compound 30 mg / 7.5 mg | 1.45% | 11.59% |
| Clopidogrel 300 mg / 75 mg | 5.56% | 11.11% |
Experimental Protocols
This section details the methodologies employed in the key clinical trials cited in this guide.
Phase I Single Ascending Dose Study in Healthy Chinese Subjects
-
Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: Healthy Chinese subjects. A total of 59 subjects were assigned to 6 this compound dose cohorts (5, 10, 20, 40, 60, and 75 mg), and 8 subjects were assigned to a 75 mg clopidogrel group.[3]
-
Intervention: Single oral doses of this compound or clopidogrel.
-
Pharmacodynamic Assessment: Platelet function was assessed using the VerifyNow™ P2Y12 assay to measure P2Y12 Reaction Units (PRU) and the percentage of inhibition of platelet aggregation (%IPA).[3]
-
Safety Assessment: Monitoring of adverse events (AEs).
Phase II Dose-Exploring Study in Patients with CAD Undergoing PCI (NCT03599284)
-
Study Design: A multicenter, randomized, double-blind, triple-dummy, parallel-controlled, dose-exploration Phase II trial.[6][8]
-
Participants: Patients aged 18-75 with coronary atherosclerotic heart disease scheduled for percutaneous coronary intervention (PCI).[8]
-
Intervention: Patients were randomized in a 1:1:1:1 ratio to one of four treatment groups:[8]
-
This compound 20 mg loading dose followed by 5 mg/day.
-
This compound 24 mg loading dose followed by 6 mg/day.
-
This compound 30 mg loading dose followed by 7.5 mg/day.
-
Clopidogrel 300 mg loading dose followed by 75 mg/day.
-
-
Primary Endpoint: Inhibition of ADP-induced platelet aggregation (%IPA) at 28 days.[6]
-
Safety Endpoints: Incidence of adverse events and bleeding events as defined by the Bleeding Academic Research Consortium (BARC) criteria.[6]
-
Pharmacokinetic Assessment: Plasma concentrations of the active metabolites of this compound and clopidogrel were measured.[6]
-
Genotyping: Influence of CYP2C19 polymorphisms on pharmacokinetic and pharmacodynamic profiles was explored in a subgroup analysis.[6]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow of a clinical trial for a novel antiplatelet agent like this compound and the logical relationship between its properties and potential clinical benefits.
Clinical Trial Workflow for this compound
Caption: A generalized workflow for a clinical trial of this compound.
Logical Framework for this compound's Potential Clinical Utility
Caption: Logical flow from this compound's properties to its potential clinical benefits.
Potential Indications and Future Directions
Based on its mechanism of action and the available clinical data, this compound is being investigated for the prevention of thrombotic events in patients with a range of cardiovascular diseases. The primary indication currently under investigation is for patients with acute coronary syndrome (ACS), including those undergoing percutaneous coronary intervention.[4] Other potential indications include the prevention of ischemic events in patients with a history of myocardial infarction, ischemic stroke, or peripheral artery disease.[1]
A Phase III clinical trial (NCT04953257) is currently underway to further evaluate the efficacy and safety of this compound compared to clopidogrel in patients with ACS undergoing PCI.[4] The results of this trial will be crucial in establishing the clinical role of this compound in the management of ischemic events.
Conclusion
This compound represents a promising development in antiplatelet therapy. Its unique metabolic pathway, which bypasses the genetically variable CYP2C19 enzyme, offers the potential for a more predictable and consistent antiplatelet effect, thereby addressing the significant clinical challenge of clopidogrel resistance. Early-phase clinical trials have demonstrated its potent inhibition of platelet aggregation and a favorable safety profile. The ongoing Phase III trial will provide more definitive evidence of its clinical utility in preventing ischemic events. For researchers and drug development professionals, this compound serves as a compelling case study in rational drug design to overcome the limitations of existing therapies.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming clopidogrel resistance: discovery of this compound as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 6. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Role of CYP2C19 Polymorphism in Vicagrel Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicagrel is a novel P2Y12 inhibitor developed to address the limitations of clopidogrel, particularly the variability in patient response due to genetic polymorphisms in the Cytochrome P450 2C19 (CYP2C19) enzyme. This technical guide provides an in-depth analysis of the role of CYP2C19 polymorphism in the efficacy of this compound. Through a comprehensive review of preclinical and clinical data, this document outlines the metabolic pathways of this compound, presents quantitative data on its pharmacokinetic and pharmacodynamic profiles in different CYP2C19 metabolizer phenotypes, and details the experimental protocols used in key studies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's mechanism of action and its clinical implications related to pharmacogenomics.
Introduction: The Challenge of Antiplatelet Therapy and CYP2C19
Clopidogrel, a widely used antiplatelet agent, is a prodrug that requires a two-step metabolic activation process to its active thiol metabolite (H4), which irreversibly inhibits the P2Y12 receptor on platelets.[1][2] This activation is heavily reliant on the hepatic cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a crucial role in both steps.[3] Genetic polymorphisms in the CYP2C19 gene can lead to reduced enzyme activity, resulting in diminished formation of the active metabolite and consequently, inadequate platelet inhibition.[1] Individuals carrying loss-of-function alleles (e.g., CYP2C192, CYP2C193) are classified as intermediate metabolizers (IM) or poor metabolizers (PM) and are at a higher risk of adverse cardiovascular events when treated with standard doses of clopidogrel.[1]
This compound, a novel thienopyridine P2Y12 inhibitor, was designed to overcome this limitation.[2][4] It shares the same active metabolite as clopidogrel but employs a different initial activation pathway that bypasses the critical CYP2C19-dependent step.[1][3]
Metabolic Pathways: this compound vs. Clopidogrel
The fundamental difference in the metabolic activation of this compound and clopidogrel is the initial conversion step.
-
Clopidogrel: The initial oxidation to 2-oxo-clopidogrel is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP2B6.[3]
-
This compound: The first step is a rapid and complete hydrolysis of its ester function to form 2-oxo-clopidogrel. This hydrolysis is mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the gut and liver, thus avoiding the involvement of CYP2C19.[1][2][3]
Both drugs then undergo the same second metabolic step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, H4, which is catalyzed by several CYP enzymes, including CYP2C19, CYP2B6, CYP2C9, and CYP3A4.[2][3] By circumventing the initial CYP2C19-dependent step, this compound is designed to provide more consistent and predictable formation of its active metabolite, regardless of the patient's CYP2C19 genotype.[2][4]
Pharmacokinetics and Pharmacodynamics: The Impact of CYP2C19 Polymorphism
Clinical studies have demonstrated that CYP2C19 polymorphisms have a significantly lesser impact on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound compared to clopidogrel.[1][5]
Pharmacokinetic Data
A randomized, open-label, 2-period crossover study in healthy Chinese subjects (n=48) categorized by their CYP2C19 genotype (16 extensive metabolizers - EMs, 16 intermediate metabolizers - IMs, and 16 poor metabolizers - PMs) provided key insights into the differential metabolism of this compound and clopidogrel.[5]
Table 1: Area Under the Curve (AUC0-t) of the Active Metabolite (H4) After a Loading Dose [5]
| CYP2C19 Phenotype | Drug (Loading Dose) | AUC0-t (ng·h/mL) | % Decrease from EM (this compound) |
| EM | This compound (24 mg) | 18.8 ± 6.5 | - |
| Clopidogrel (300 mg) | 15.1 ± 7.9 | - | |
| IM | This compound (24 mg) | 14.8 ± 6.2 | 21% |
| Clopidogrel (300 mg) | 8.9 ± 4.3 | - | |
| PM | This compound (24 mg) | 13.7 ± 5.9 | 27% |
| Clopidogrel (300 mg) | 4.1 ± 2.1 | - |
Table 2: Area Under the Curve (AUC0-t) of the Active Metabolite (H4) After Maintenance Doses [5]
| CYP2C19 Phenotype | Drug (Maintenance Dose) | AUC0-t (ng·h/mL) |
| EM | This compound (6 mg/day) | 17.5 ± 5.8 |
| Clopidogrel (75 mg/day) | 16.2 ± 6.1 | |
| IM | This compound (6 mg/day) | 14.1 ± 4.9 |
| Clopidogrel (75 mg/day) | 9.5 ± 3.7 | |
| PM | This compound (6 mg/day) | 13.3 ± 5.1 |
| Clopidogrel (75 mg/day) | 3.6 ± 1.8 |
These data clearly show that while the exposure to the active metabolite of this compound is slightly reduced in IMs and PMs compared to EMs, the effect is much less pronounced than that observed with clopidogrel.[5] Notably, the exposure to the active metabolite with this compound in PMs was significantly higher than that of clopidogrel in the same group.[1][5]
Pharmacodynamic Data
The differences in pharmacokinetic profiles translate directly to pharmacodynamic responses, as measured by the inhibition of platelet aggregation (IPA).
Table 3: Inhibition of Platelet Aggregation (%) at 4 Hours After Loading Dose [5]
| CYP2C19 Phenotype | Drug (Loading Dose) | Inhibition of Platelet Aggregation (%) |
| EM | This compound (24 mg) | 45.3 ± 21.8 |
| Clopidogrel (300 mg) | 38.9 ± 19.5 | |
| IM | This compound (24 mg) | 39.5 ± 20.1 |
| Clopidogrel (300 mg) | 25.1 ± 15.3 | |
| PM | This compound (24 mg) | 28.2 ± 18.7 |
| Clopidogrel (300 mg) | 12.4 ± 9.8 |
Table 4: Inhibition of Platelet Aggregation (%) at 4 Hours After Maintenance Doses [5]
| CYP2C19 Phenotype | Drug (Maintenance Dose) | Inhibition of Platelet Aggregation (%) |
| EM | This compound (6 mg/day) | 55.2 ± 20.3 |
| Clopidogrel (75 mg/day) | 48.7 ± 18.6 | |
| IM | This compound (6 mg/day) | 49.8 ± 19.7 |
| Clopidogrel (75 mg/day) | 35.4 ± 16.9 | |
| PM | This compound (6 mg/day) | 42.8 ± 17.5 |
| Clopidogrel (75 mg/day) | 24.6 ± 14.2 |
The pharmacodynamic data corroborate the pharmacokinetic findings, demonstrating that this compound provides superior platelet inhibition compared to clopidogrel in individuals with reduced CYP2C19 function (IMs and PMs).[1][5]
Experimental Protocols
The following methodologies are based on those reported in key clinical studies of this compound.
CYP2C19 Genotyping
-
Sample Collection: 2 mL of whole blood was collected from each subject.[6]
-
DNA Extraction: Genomic DNA was extracted from leukocytes using a commercially available kit.[6]
-
Genotyping: The genotyping for the loss-of-function alleles CYP2C192 and CYP2C193 was performed using a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method.[6]
-
Phenotype Classification: Subjects were classified into three groups based on their genotype:
Pharmacokinetic Analysis
-
Sample Collection: Serial blood samples were collected at predefined time points after drug administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The plasma concentrations of the active metabolite (H4) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Parameter Calculation: Pharmacokinetic parameters, including AUC0-t, Cmax, and Tmax, were calculated using non-compartmental analysis with software such as WinNonLin®.[6]
Pharmacodynamic Analysis (Platelet Aggregation)
References
- 1. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 5. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 7. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Vicagrel In Vitro Platelet Aggregation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet prodrug that functions as an irreversible inhibitor of the P2Y12 receptor.[1][2] As a thienopyridine derivative, it shares a mechanism of action with clopidogrel but is designed for a more predictable and potent antiplatelet effect.[1][3] this compound is converted in the body to its active metabolite, which then selectively and irreversibly binds to the P2Y12 receptor on platelets.[1] This binding blocks the receptor's activation by adenosine diphosphate (ADP), a key step in platelet activation and aggregation, thereby reducing the risk of thrombus formation.[1] Preclinical studies have indicated that this compound's metabolic activation is less dependent on CYP2C19 enzymes compared to clopidogrel, potentially leading to a more consistent therapeutic response among patients.[3][4]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two standard methods for platelet aggregation analysis: Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in amplifying the platelet activation signal. Upon binding of ADP, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the phosphorylation of proteins that inhibit platelet activation. Concurrently, the βγ subunits of the G protein activate phosphoinositide 3-kinase (PI3K), initiating a cascade that ultimately leads to the activation of the glycoprotein IIb/IIIa (αIIbβ3) receptors. Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking platelets and leading to aggregation. This compound's active metabolite irreversibly blocks the P2Y12 receptor, thus inhibiting this entire signaling cascade.
Caption: P2Y12 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Materials
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% sodium citrate anticoagulant tubes.
-
Platelet agonist: Adenosine diphosphate (ADP).
-
This compound active metabolite (or vehicle control - e.g., DMSO).
-
Platelet-poor plasma (PPP) as a reference.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
b. Method
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid activation from the venipuncture. Process samples within one hour of collection.
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Aspirate the supernatant (PPP).
-
-
Platelet Count Adjustment: For optimal results, the platelet count in the PRP should be between 150 and 500 x 10⁹/L. If necessary, adjust the platelet count of the PRP using autologous PPP.
-
Incubation with this compound:
-
Pre-warm PRP aliquots to 37°C.
-
Add the desired concentrations of this compound's active metabolite or vehicle control to the PRP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Place the PRP sample (containing this compound active metabolite or vehicle) into the aggregometer cuvette with a stir bar and allow it to stabilize at 37°C.
-
Add the ADP agonist (e.g., 5-20 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the active metabolite to the vehicle control.
In Vitro Platelet Aggregation using VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation. The P2Y12 assay cartridge contains ADP to activate platelets and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the assay specific for P2Y12 activity.
a. Materials
-
Whole blood from healthy, consenting donors.
-
3.2% sodium citrate partial-fill (2 mL) tubes.
-
VerifyNow Instrument.
-
VerifyNow P2Y12 Test Devices.
-
This compound active metabolite (or vehicle control).
b. Method
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube.
-
In Vitro Treatment:
-
Add a small volume of a concentrated solution of this compound's active metabolite or vehicle control directly to the whole blood sample.
-
Gently invert the tube several times to mix and incubate at room temperature for a specified period.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the VerifyNow instrument.
-
Enter patient/sample information.
-
Invert the blood collection tube 4-5 times.
-
Insert the VerifyNow P2Y12 test device into the instrument.
-
Insert the blood collection tube into the designated port.
-
The instrument will automatically process the sample and provide results.
-
-
Data Analysis: The instrument reports results in P2Y12 Reaction Units (PRU) and Percent Inhibition. A lower PRU value indicates a higher level of P2Y12 inhibition. The percent inhibition is calculated relative to a baseline (uninhibited) platelet function value.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assays with this compound.
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of this compound on ADP-induced platelet aggregation from studies in healthy subjects.
Table 1: Inhibition of Platelet Aggregation (%IPA) by this compound at 4 Hours Post-Dose
| This compound Dose | Mean %IPA (± SD) | Reference |
| 5 mg | 5.6 (± 5.7) | [3] |
| 10 mg | 11.3 (± 9.6) | [3] |
| 15 mg | 79.1 | [4][5] |
| 20 mg | 41.9 (± 25.2) | [3] |
| 40 mg | 84.8 (± 14.5) | [3] |
| 60 mg | 78.5 (± 12.1) | [3] |
| 75 mg | 86.7 (± 10.8) | [3] |
| 75 mg Clopidogrel | No measurable effect | [3][6] |
Table 2: P2Y12 Reaction Units (PRU) and Change from Baseline (ΔPRU) for this compound at 4 Hours Post-Dose
| This compound Dose | Mean ΔPRU | Reference |
| 40 mg | 206.6 | [3][6] |
| 60 mg | 227.1 | [6] |
| 75 mg | 240.0 | [3][6] |
Table 3: Inhibition of Platelet Aggregation (%IPA) by this compound After 10 Days of Dosing (at 4 hours post-dose on Day 10)
| Drug and Dose | Mean %IPA | Reference |
| This compound 5 mg | 32.4 | [4][5] |
| This compound 10 mg | 60.7 | [4][5] |
| This compound 15 mg | 79.1 | [4][5] |
| Clopidogrel 75 mg | 46.6 | [4][5] |
Conclusion
This compound demonstrates a potent, dose-dependent inhibition of ADP-induced platelet aggregation in vitro.[3][6] The provided protocols for Light Transmission Aggregometry and the VerifyNow P2Y12 assay offer robust methods for quantifying the antiplatelet activity of this compound and its active metabolites. These assays are crucial tools for the preclinical and clinical development of novel P2Y12 inhibitors, allowing for detailed characterization of their pharmacodynamic properties. The data indicates that this compound has a faster onset of action and greater potency compared to clopidogrel at standard doses.[3][6]
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 3. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Vicagrel's Active Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and rapid quantification of the active metabolite of Vicagrel (H4 or M15-2) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a novel antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. Accurate measurement of its active metabolite is crucial for pharmacokinetic studies and clinical development. The described method involves a simple protein precipitation for sample preparation followed by UHPLC-MS/MS analysis. Due to the inherent instability of the active thiol metabolite, a derivatization step using 2-bromo-3'-methoxyacetophenone (MPB) is employed to form a stable derivative (MP-H4) for reliable quantification.
Introduction
This compound is a next-generation thienopyridine P2Y12 receptor antagonist being developed for the treatment of acute coronary syndromes.[1][2] As a prodrug, it undergoes a two-step metabolic activation process to form its pharmacologically active thiol metabolite, designated as H4 or M15-2.[3][4] This active metabolite is the same as that of clopidogrel.[1][5] The initial step involves hydrolysis by carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine to form an inactive intermediate, 2-oxo-clopidogrel.[3][4][5] Subsequently, this intermediate is oxidized by cytochrome P450 enzymes (including CYP2B6, CYP2C19, CYP2C9, and CYP3A4) in the liver to generate the active metabolite H4.[3] The efficiency of this first metabolic step for this compound is reportedly higher and more consistent than that of clopidogrel, potentially leading to a more predictable antiplatelet response.[2][6]
Given the central role of the active metabolite in this compound's mechanism of action, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in drug development. This application note details a validated UHPLC-MS/MS method for the determination of the this compound active metabolite in human plasma.
Metabolic Pathway of this compound
The bioactivation of this compound to its active thiol metabolite (H4) is a two-step process.
References
- 1. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of this compound and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Vicagrel in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible P2Y12 receptor inhibitor.[1] Developed as a prodrug, this compound is designed for the management of cardiovascular diseases, particularly those involving thrombosis such as acute coronary syndrome.[2] Its mechanism of action centers on the inhibition of platelet activation and aggregation, thereby reducing the risk of thrombus formation.[2] Preclinical studies are essential to evaluate the efficacy and safety of new antithrombotic drugs like this compound.[3] This document provides detailed application notes and protocols for testing this compound in established animal models of thrombosis.
Mechanism of Action
This compound is a thienopyridine derivative and a structural analog of clopidogrel.[4][5] Unlike clopidogrel, which requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2C19, this compound is primarily activated through hydrolysis by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to its active metabolite.[5][6] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[2] This alternative metabolic pathway is expected to result in a more predictable antiplatelet effect and a faster onset of action compared to clopidogrel.[2][6]
Animal Models for Thrombosis
A variety of animal models are utilized to study thrombosis and evaluate the efficacy of antithrombotic drugs.[3][7] For an antiplatelet agent like this compound, models that focus on arterial thrombosis are particularly relevant. The Ferric Chloride (FeCl3)-induced thrombosis model is a widely used and sensitive method for this purpose.[8][9] To assess the potential bleeding risk, a common side effect of antiplatelet therapy, the tail bleeding time assay is a standard procedure.[10]
Efficacy Study: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model induces endothelial injury via oxidative stress, leading to the formation of a platelet-rich thrombus, mimicking aspects of arterial thrombosis.[9][11]
Experimental Protocol
-
Animal Preparation:
-
Surgical Procedure:
-
Thrombus Induction:
-
Soak a small piece of filter paper (e.g., 0.5 x 2 mm) in a 3.5% to 10% FeCl3 solution.[9][13] The concentration may need to be optimized.[9]
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.[13][14]
-
After 3 minutes, remove the filter paper and rinse the area with saline.[14]
-
-
Data Collection:
-
Continuously monitor the carotid artery blood flow using the Doppler probe.
-
Record the time to occlusion (TTO), defined as the time from the application of FeCl3 to the cessation of blood flow.[13]
-
A cut-off time (e.g., 30 or 60 minutes) should be set, and if the vessel remains patent, this time is recorded.[9][13]
-
-
This compound Administration:
-
Administer this compound or vehicle control orally (p.o.) at a specified time before the induction of thrombosis (e.g., 1-2 hours).
-
Dose-response studies can be performed with multiple groups receiving different doses of this compound.
-
Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (TTO) (minutes) | Occlusion Incidence (%) |
| Vehicle Control | - | 11.4 ± 4.15 | 100% |
| Clopidogrel | 3 | 7.0 ± 1.0 (for occluded animals) | 29% (7/9 patent) |
| Clopidogrel | 10 | Patency maintained | 0% |
| This compound | 1 (in combination with Aspirin) | Enhanced inhibition of thrombosis | Not specified |
| This compound | 5, 10, or 20 (in combination with Aspirin) | Increased suppression of thrombus formation | Not specified |
Data adapted from preclinical studies on clopidogrel and this compound.[9][15] Note that direct head-to-head TTO data for this compound in this model was not available in the provided search results.
Safety Study: Tail Bleeding Time Assay
This assay is used to evaluate the effect of antiplatelet agents on hemostasis and to assess potential bleeding risks.[10]
Experimental Protocol
-
Animal Preparation:
-
This compound Administration:
-
Administer this compound or vehicle control orally at a specified time before the assay (e.g., 1 hour).[12]
-
-
Bleeding Induction:
-
Data Collection:
-
Start a stopwatch immediately after tail transection.
-
Record the time until bleeding ceases for a continuous period (e.g., 15 or 30 seconds).[12]
-
A maximum cut-off time (e.g., 180 seconds or 20 minutes) should be established.[10][12]
-
For more quantitative analysis, blood loss can be measured by collecting the blood and measuring hemoglobin content or by weighing the animal before and after the procedure.[10][16]
-
Data Presentation
| Treatment Group | Dose | Bleeding Time (seconds) | Blood Loss (if measured) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | Dose 1 | TBD | TBD |
| This compound | Dose 2 | TBD | TBD |
| This compound | Dose 3 | TBD | TBD |
TBD: To be determined by the specific experiment. The table serves as a template for data organization.
Ex Vivo Study: Platelet Aggregation Assay
To confirm the in vivo effects of this compound on platelet function, ex vivo platelet aggregation assays can be performed on blood samples collected from treated animals.
Experimental Protocol
-
Blood Collection:
-
At a predetermined time after this compound or vehicle administration, collect blood from the animals via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., sodium citrate).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Keep the PRP at room temperature for use within a few hours.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure the change in light transmission through a PRP sample after the addition of a platelet agonist.
-
ADP is the key agonist to use when evaluating a P2Y12 inhibitor.
-
Add a specific concentration of ADP to the PRP and record the maximum platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for the this compound-treated groups compared to the vehicle control group.
-
Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | ADP-induced Platelet Aggregation (%) | Inhibition of Platelet Aggregation (%) |
| Vehicle Control | - | Baseline | 0 |
| This compound | 3 (in rats) | Inhibitory effect observed | Data not specified |
| This compound | 10 (in mice, combined with Aspirin) | 2.8-fold increase in suppression | Data not specified |
Data adapted from preclinical studies on this compound.[1][15] More specific quantitative data from human studies shows a dose-dependent inhibition of platelet aggregation.[6][18]
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound's antithrombotic efficacy and bleeding risk. The Ferric Chloride-induced thrombosis model is a reliable method to assess in vivo efficacy, while the tail bleeding time assay provides crucial safety information. Ex vivo platelet aggregation studies serve to confirm the mechanism of action and dose-dependent effects of this compound. Consistent and detailed experimental procedures are critical for obtaining reproducible and comparable data in the development of this promising antiplatelet agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 6. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cordynamics.com [cordynamics.com]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances aspirin-induced inhibition of both platelet aggregation and thrombus formation in rodents due to its decreased metabolic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tail-vein bleeding time assay [bio-protocol.org]
- 17. 1.5. Bleeding time assay [bio-protocol.org]
- 18. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
Application Notes and Protocols: Rat Arteriovenous Shunt Thrombosis Model for Vicagrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel oral antiplatelet agent that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] As a prodrug, this compound is metabolized to its active form, which then selectively inhibits the P2Y12 receptor on platelets, a key mediator in platelet activation and aggregation.[1] This mechanism is crucial in the prevention of thrombotic events. The rat arteriovenous (AV) shunt thrombosis model is a well-established preclinical in vivo assay to evaluate the efficacy of antithrombotic compounds. This model mimics the conditions of arterial thrombosis and allows for the quantitative assessment of thrombus formation.
These application notes provide a detailed protocol for utilizing the rat AV shunt thrombosis model to assess the antithrombotic effects of this compound.
Data Presentation
Table 1: Effect of this compound in Combination with Aspirin on Thrombus Formation in a Rat Arteriovenous Shunt Model
| Treatment Group | Dose (mg/kg, oral) | Outcome | Reference |
| Aspirin | 5 | - | [3] |
| This compound + Aspirin | 1 + 5 | Enhanced inhibition of thrombosis formation | [3] |
Table 2: Inhibition of ADP-Induced Platelet Aggregation by this compound in Rats
| Treatment Group | Dose (mg/kg, oral) | Inhibition of Platelet Aggregation | Reference |
| This compound | 3 | Significant inhibitory effect | [2] |
Note: The data in Table 1 demonstrates a synergistic effect between this compound and aspirin but does not provide the efficacy of this compound as a standalone treatment in this model. Table 2 indicates the antiplatelet activity of this compound, which is the basis for its antithrombotic effect.
Experimental Protocols
Rat Arteriovenous Shunt Thrombosis Model
This protocol is adapted from established methods for evaluating antiplatelet agents in a rat AV shunt model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Polyethylene tubing (PE-50 and PE-90)
-
Silk thread (e.g., 4-0 silk suture)
-
Micro-vessel clamps
-
Surgical instruments (forceps, scissors, etc.)
-
Saline solution (0.9% NaCl) with heparin (10 U/mL)
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Administer this compound or vehicle orally at the desired dose and time point before surgery (e.g., 2 hours prior).
-
Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery and the right jugular vein.
-
Carefully dissect the vessels from the surrounding connective tissue.
-
Cannulate the carotid artery with a 7 cm length of PE-90 tubing filled with heparinized saline.
-
Cannulate the jugular vein with a 7 cm length of PE-90 tubing filled with heparinized saline.
-
-
Shunt Assembly and Thrombus Induction:
-
Connect the free ends of the arterial and venous cannulas with a 6 cm length of PE-50 tubing.
-
Inside the PE-50 tubing, place a 5 cm long silk thread, which serves as the thrombogenic surface.
-
Prior to insertion, weigh the silk thread accurately.
-
-
Thrombus Formation:
-
Release the micro-vessel clamps to allow blood to flow from the carotid artery through the shunt to the jugular vein.
-
Maintain blood flow for a predetermined period (e.g., 15 minutes).
-
-
Thrombus Quantification:
-
After the circulation period, clamp the cannulas and carefully remove the silk thread from the shunt.
-
Gently rinse the thread with saline to remove excess blood.
-
Allow the thread with the thrombus to dry.
-
Weigh the dried thread with the thrombus.
-
The thrombus weight is calculated by subtracting the initial weight of the silk thread.
-
-
Data Analysis:
-
Compare the mean thrombus weight between the vehicle-treated control group and the this compound-treated groups.
-
Calculate the percentage inhibition of thrombus formation for each dose of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound's antiplatelet action via P2Y12 inhibition.
Caption: Experimental workflow for the rat arteriovenous shunt thrombosis model.
Caption: Logical flow of this compound's evaluation in the thrombosis model.
References
Application Notes and Protocols for Assessing Vicagrel's Effect Using the VerifyNow P2Y12 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1][2] As a thienopyridine prodrug, this compound requires metabolic activation to exert its therapeutic effect, which involves blocking adenosine diphosphate (ADP)-induced platelet aggregation, a critical step in thrombus formation.[3] The VerifyNow P2Y12 assay is a rapid, point-of-care, whole-blood test designed to measure the level of P2Y12 receptor blockade.[4][5] This document provides detailed application notes and protocols for utilizing the VerifyNow P2Y12 assay to assess the pharmacodynamic effects of this compound.
Principle of the VerifyNow P2Y12 Assay
The VerifyNow system is a turbidimetric-based optical detection system that measures platelet-induced aggregation as an increase in light transmittance.[4][6] The assay cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist.[4] Prostaglandin E1 (PGE1) is also included to reduce the contribution of the P2Y1 receptor, making the assay specific for the P2Y12 pathway.[6][7] When activated by ADP, platelets bind to the fibrinogen-coated microparticles, causing aggregation. The extent of this aggregation is measured and reported in P2Y12 Reaction Units (PRU).[4][6] A lower PRU value indicates a higher level of P2Y12 receptor blockade and thus, a greater antiplatelet effect.[8] The percent inhibition of platelet aggregation (%IPA) can also be calculated to quantify the drug's effect relative to a baseline measurement.[9]
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade that leads to platelet activation and aggregation.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. VerifyNow Platelet Testing | Werfen North America [werfen.com]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
Application Notes and Protocols for In Vivo Dosing of Vicagrel in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and in vivo evaluation of Vicagrel, a potent and orally active P2Y12 receptor antagonist, in rodent models. The following protocols and data are intended to facilitate the design and execution of preclinical studies to assess the antiplatelet efficacy of this compound.
Introduction
This compound is a novel thienopyridine antiplatelet agent that, like clopidogrel, acts as a prodrug. Its active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing ADP-induced platelet aggregation. Preclinical studies in rodents have demonstrated that this compound is more efficiently converted to its active metabolite compared to clopidogrel, suggesting the potential for a more potent and predictable antiplatelet effect. These notes provide recommended dosing regimens, detailed experimental protocols, and relevant pharmacological data to guide in vivo studies in rats and mice.
Signaling Pathway of this compound
This compound, as a prodrug, undergoes metabolic activation to exert its antiplatelet effect. The active metabolite then binds to and irreversibly inhibits the P2Y12 receptor on the surface of platelets. This blockade prevents ADP from binding to the receptor, which in turn inhibits the downstream signaling cascade that leads to platelet activation and aggregation.
Caption: this compound's mechanism of action.
Recommended Dosing for In Vivo Studies
The following tables summarize recommended oral doses of this compound for in vivo studies in mice and rats based on published literature. The primary route of administration for these studies is oral gavage.
Table 1: Recommended Oral Dosing of this compound in Mice
| Dose (mg/kg) | Study Type | Efficacy Endpoint | Reference |
| 1.25, 2.5, 5 | Pharmacodynamics | Inhibition of ADP-induced platelet aggregation | |
| 5, 10, 20 | Drug Interaction | Enhancement of aspirin's antiplatelet effect |
Table 2: Recommended Oral Dosing of this compound in Rats
| Dose (mg/kg) | Study Type | Efficacy Endpoint | Reference |
| 1 | Thrombosis Model | Enhanced inhibition of thrombus formation with aspirin | |
| 3 | Pharmacodynamics | Inhibition of ADP-induced platelet aggregation |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) solution
-
Sterile water for injection
-
Homogenizer or sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the 0.5% CMC-Na vehicle by dissolving the appropriate amount of CMC-Na in sterile water.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously stirring or vortexing to form a suspension.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Prepare the formulation fresh on the day of the experiment.
Oral Gavage Administration Protocol
The following workflow outlines the standard procedure for administering this compound via oral gavage to rodents.
Caption: Workflow for oral gavage administration.
Procedure:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.
-
Properly restrain the animal to ensure its safety and to allow for accurate administration.
-
Gently insert a suitable-sized gavage needle into the esophagus and deliver the calculated volume of the this compound suspension directly into the stomach.
-
Observe the animal for a short period after administration to ensure there are no immediate adverse effects.
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in whole blood using an aggregometer.
Materials:
-
Whole blood collected from treated and control animals
-
Adenosine diphosphate (ADP) solution (e.g., 10 µM final concentration)
-
Whole-blood aggregometer
-
Pipettes and tips
-
Anticoagulant (e.g., sodium citrate)
Experimental Workflow:
Caption: Workflow for platelet aggregation assay.
Procedure:
-
Collect whole blood from animals at a predetermined time point after this compound administration (e.g., 2 hours).
-
Immediately transfer the blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate) and mix gently.
-
Pipette the whole blood sample into the aggregometer cuvette.
-
Allow the sample to equilibrate to 37°C within the aggregometer.
-
Add ADP solution to the sample to induce platelet aggregation.
-
Record the aggregation response for a set period.
-
Calculate the percentage of platelet aggregation inhibition for the this compound-treated groups relative to the vehicle-treated control group.
Pharmacokinetic Data
Pharmacokinetic studies have shown that after oral administration, this compound is rapidly converted to its active metabolite. The exposure to the active metabolite is significantly higher with this compound compared to equimolar doses of clopidogrel in rats.
Table 3: Pharmacokinetic Parameters of this compound's Active Metabolite in Rats (Oral Administration)
| Parameter | This compound | Clopidogrel | Reference |
| AUC (µg·h/L) | 59.0 ± 18.8 | 14.4 ± 9.6 | |
| Cmax (µg/L) | Data not specified | Data not specified |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
Conclusion
This compound demonstrates potent antiplatelet activity in rodent models, with a more efficient metabolic activation profile than clopidogrel. The provided dosing recommendations and experimental protocols offer a solid foundation for researchers to conduct in vivo studies to further investigate the pharmacological properties of this compound. It is recommended to perform dose-response studies to determine the optimal dose for specific experimental models and to always include appropriate vehicle controls.
Preparing Vicagrel Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicagrel is a potent, orally active antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] As a prodrug, this compound is converted to its active metabolite, which then exerts its therapeutic effects. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible results in preclinical research and drug development. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate | [2] |
| Molecular Formula | C₁₈H₁₈ClNO₄S | [2] |
| Molecular Weight | 379.86 g/mol | [2] |
| CAS Number | 1314081-53-2 | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.799 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 379.86 g/mol * 1000 mg/g = 3.799 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution with 3.799 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]
Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from a formulation used in preclinical studies and is intended for animal administration. Note: This formulation should be prepared fresh before each experiment.
Materials:
-
10 mM this compound in DMSO stock solution (prepared as in 2.1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the following order and ratio:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Dilute this compound Stock: To achieve the desired final concentration of this compound in the formulation, dilute the 10 mM this compound in DMSO stock solution with the prepared vehicle. For example, to prepare a 1 mg/mL final concentration, the dilution factor will depend on the desired final volume.
-
Mix Thoroughly: Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Administration: The formulation is now ready for administration via the desired route (e.g., oral gavage).
Data Presentation
The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value |
| Molecular Weight | 379.86 g/mol |
| Standard Stock Concentration (in vitro) | 10 mM |
| Solvent for Stock Solution | DMSO |
| Long-term Storage Temperature | -20°C |
| Short-term Storage Temperature | 4°C |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound's mechanism of action via P2Y12 receptor inhibition.
References
Application Notes & Protocols: Long-Term Storage and Stability of Vicagrel
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vicagrel is a novel, orally active thienopyridine antiplatelet agent designed as an irreversible inhibitor of the P2Y12 receptor.[1] Developed as a prodrug, this compound undergoes a two-step metabolic activation to form its active thiol metabolite, which is the same active metabolite as that of clopidogrel.[2][3] A key design feature of this compound is that its initial activation step is hydrolysis via carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), bypassing the cytochrome P450 (CYP) 2C19 enzyme system that is critical for clopidogrel's activation.[2][4][5] This modification aims to provide a more predictable and consistent antiplatelet effect, particularly in individuals who are poor metabolizers of CYP2C19 and may exhibit "clopidogrel resistance".[2][6] Given its therapeutic potential in managing cardiovascular diseases, understanding the long-term stability and appropriate storage conditions of the this compound compound is critical for research, formulation development, and clinical use.
These application notes provide guidance on the recommended storage, stability profile, and methodologies for assessing the stability of this compound.
Recommended Long-Term Storage
While specific long-term stability data for a formulated this compound drug product is not extensively published, general recommendations for the storage of the active pharmaceutical ingredient (API) for research purposes can be followed.
| Parameter | Condition | Notes |
| Temperature | -20°C | For long-term storage (e.g., up to 1 year) of the solid API to minimize degradation.[1] |
| 2-8°C | For short-term storage. | |
| Humidity | Store in a dry environment. | The compound should be protected from moisture. Use of desiccants is recommended. |
| Light | Protect from light. | Store in light-resistant containers. Photostability studies are essential to determine light sensitivity. |
| Form | Solid Powder | The compound is most stable in its solid, crystalline form. Solutions, especially for in vivo experiments, should be prepared fresh on the day of use.[1] |
This compound Signaling and Metabolic Activation Pathway
This compound's mechanism of action is centered on the irreversible inhibition of the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation.[7] The diagram below illustrates the metabolic activation pathway of this compound leading to P2Y12 receptor blockade.
Stability Indicating Methods & Degradation
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[8] These studies help in developing and validating stability-indicating analytical methods, which can distinguish the intact API from any degradants.
Factors Affecting Stability: The intrinsic stability of this compound can be influenced by several factors, which must be evaluated through forced degradation studies.
Summary of Forced Degradation Conditions: The following table outlines typical stress conditions used in forced degradation studies for small molecule drugs like this compound.[9][10] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is genuinely stability-indicating.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours | To assess stability in neutral pH conditions. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To identify susceptibility to oxidation. |
| Thermal | Solid drug at 80°C for 48 hours | To evaluate the effect of high temperature on the solid form. |
| Photolytic | Solid/Solution exposed to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²) | To determine light sensitivity and potential photodegradation products. |
Experimental Protocols
The following protocols provide a framework for conducting stability studies on the this compound compound. These should be adapted based on preliminary findings and specific regulatory requirements.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and validate a stability-indicating analytical method (e.g., HPLC-UV/MS).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other appropriate buffer components
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before dilution and analysis.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at timed intervals. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals.
-
Thermal Degradation (Solid State): Weigh a small amount of solid this compound into a glass vial. Place in an oven at 80°C. Analyze samples at 24 and 48 hours by dissolving the solid to a known concentration.
-
Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
Protocol 2: Long-Term Stability Study (ICH Guideline Framework)
Objective: To determine the re-test period or shelf life of this compound under recommended storage conditions.
Procedure:
-
Batch Selection: Select at least three primary batches of this compound manufactured by a process representative of the final production scale.[11]
-
Container Closure System: Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.[11]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 75% RH ± 5% RH for climatic zones III/IV).[12]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for attributes susceptible to change, which may include:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
Solubility
-
Data Evaluation: The results should be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a >5% change in assay from the initial value or any degradation product exceeding its specification limit. The data from these studies are used to establish the shelf life and confirm the recommended storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 6. Independent R&D of New Drugs-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Stability testing protocols | PPTX [slideshare.net]
- 12. asean.org [asean.org]
Application Notes and Protocols for the Co-administration of Vicagrel and Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel thienopyridine antiplatelet agent that, like clopidogrel, acts as a P2Y12 receptor inhibitor.[1] Dual antiplatelet therapy, combining a P2Y12 inhibitor with aspirin, is a standard of care for preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[2][3] These application notes provide a comprehensive overview of the experimental protocols for investigating the pharmacodynamic and pharmacokinetic interactions of co-administering this compound and aspirin.
Mechanism of Action
This compound is a prodrug that is metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on platelets. This binding prevents ADP from activating the receptor, thereby inhibiting platelet activation and aggregation.[1] Aspirin, on the other hand, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which is responsible for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[4] The combined effect of this compound and aspirin is a more potent inhibition of platelet function through two distinct pathways.
A potential drug-drug interaction exists as both aspirin and this compound are substrates for carboxylesterase 2 (CES2).[5][6] Preclinical studies in mice have shown conflicting results, with one study suggesting aspirin attenuates the bioactivation and antiplatelet effect of this compound,[7][5] while another indicated that this compound enhances the antiplatelet effect of aspirin.[6] However, a clinical study in healthy volunteers found no significant drug-drug interactions between the two agents.[8][9][10]
Signaling Pathways
The signaling pathways for this compound and aspirin are depicted below.
Caption: Signaling pathways of Aspirin and this compound in inhibiting platelet aggregation.
Experimental Protocols
Pharmacodynamic Assessment: Platelet Aggregation Assays
The primary pharmacodynamic effect of this compound and aspirin is the inhibition of platelet aggregation. This can be assessed using various methods.
a) Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function.
-
Principle: Measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Assay:
-
Adjust the PRP platelet count to 200-300 x 10^9/L with PPP.
-
Pre-warm the PRP sample to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, arachidonic acid, collagen).[11]
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation (%) is calculated. The inhibition of platelet aggregation (IPA) is determined by comparing the aggregation in the presence of the drug to a baseline measurement.
-
b) VerifyNow P2Y12 Assay
This is a point-of-care, whole-blood assay specifically designed to measure P2Y12 receptor blockade.
-
Principle: The instrument uses an optical detection system to measure platelet-induced aggregation in a cartridge containing fibrinogen-coated beads and ADP.
-
Protocol:
-
Blood Collection: Collect whole blood into a Greiner Bio-One 3.2% citrated Vacuette tube.
-
Assay:
-
Invert the blood collection tube 5 times.
-
Insert the cartridge into the VerifyNow instrument.
-
Follow the instrument's prompts to add the blood sample to the cartridge.
-
-
Data Analysis: The result is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
-
Pharmacokinetic Assessment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying drug and metabolite concentrations in biological matrices.
-
Principle: The drug and its metabolites are separated from the biological matrix by liquid chromatography and then detected and quantified by tandem mass spectrometry.
-
Protocol:
-
Sample Preparation:
-
Collect plasma samples at various time points after drug administration.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Add an internal standard to correct for variations in extraction and instrument response.
-
-
LC Separation:
-
Inject the extracted sample onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient to separate the analytes of interest.
-
-
MS/MS Detection:
-
Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization).
-
Select the precursor ion for the drug and its metabolites.
-
Fragment the precursor ion and select a specific product ion for quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of the drug and its metabolites in the unknown samples by comparing their peak areas to the standard curve.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are then calculated.[12]
-
-
Experimental Workflow
A typical experimental workflow for evaluating the co-administration of this compound and aspirin is outlined below.
Caption: Experimental workflow for a this compound and Aspirin co-administration study.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Pharmacodynamic Parameters - Inhibition of Platelet Aggregation (%)
| Treatment Group | Baseline | 2 hours post-dose | 4 hours post-dose | 24 hours post-dose |
| This compound alone | ||||
| Aspirin alone | ||||
| This compound + Aspirin | ||||
| Placebo |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound Active Metabolite
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound alone | |||
| This compound + Aspirin |
Data presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of Aspirin
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Aspirin alone | |||
| This compound + Aspirin |
Data presented as mean ± standard deviation.
Conclusion
The co-administration of this compound and aspirin represents a potent antiplatelet strategy. The experimental protocols outlined in these application notes provide a framework for robustly evaluating the pharmacodynamic and pharmacokinetic interactions between these two agents. Careful consideration of potential drug-drug interactions, particularly at the metabolic level, is crucial for optimizing dual antiplatelet therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Understanding Drug Interactions in Antiplatelet Therapy for Atherosclerotic Vascular Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances aspirin-induced inhibition of both platelet aggregation and thrombus formation in rodents due to its decreased metabolic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin Attenuates the Bioactivation of and Platelet Response to this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of this compound, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Vicagrel in Human Intestinal Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, currently under clinical development.[1][2] As a prodrug, this compound requires metabolic activation to exert its therapeutic effect. A critical step in its bioactivation occurs in the intestine, where it undergoes extensive first-pass metabolism.[1][3] This document provides detailed application notes and protocols for the in vitro assessment of this compound's metabolism and stability using human intestinal microsomes (HIM). Understanding the intestinal metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
This compound is hydrolyzed to its intermediate metabolite, 2-oxo-clopidogrel, primarily by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the human intestine.[1][2][3] This initial hydrolysis is a key determinant of the subsequent formation of the active metabolite.[1] The protocols outlined below describe the necessary steps to perform metabolic stability assays and characterize the enzymatic kinetics of this compound in a laboratory setting.
Data Presentation: Metabolic Parameters of this compound in Human Intestinal Microsomes
The following tables summarize the key quantitative data regarding the metabolism of this compound in human intestinal microsomes.
Table 1: Contribution of Intestinal Esterases to this compound Hydrolysis
| Enzyme | Contribution to this compound Hydrolysis in HIM (%) | Reference |
| Carboxylesterase-2 (CES2) | 44.2 | [1][2][3] |
| Arylacetamide Deacetylase (AADAC) | 53.1 | [1][2][3] |
Table 2: In Vitro Hydrolytic Kinetic Parameters of this compound
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |
| Recombinant Human CES2 | Not Specified | Not Specified | 46.1 ± 3.1 | [1] |
| Recombinant Human AADAC | Not Specified | Not Specified | 39.0 ± 3.1 | [1] |
Note: Specific Km and Vmax values for this compound in human intestinal microsomes were not explicitly detailed in the provided search results. The intrinsic clearance values were determined using recombinant enzymes.
Experimental Protocols
Metabolic Stability of this compound in Human Intestinal Microsomes
This protocol is designed to determine the rate of disappearance of this compound when incubated with human intestinal microsomes.
Materials:
-
This compound
-
Pooled Human Intestinal Microsomes (HIM)
-
Potassium Phosphate Buffer (pH 7.4, 50 mM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system or a stock solution of NADPH.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Include control samples:
-
No-microsome control (replace microsome solution with buffer) to assess non-enzymatic degradation.
-
No-NADPH control to assess metabolism independent of CYP450 enzymes (though hydrolysis is the primary step).
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[4]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[4]
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (or other suitable organic solvent).
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Identification of Enzymes Responsible for this compound Hydrolysis
This protocol uses selective chemical inhibitors to identify the contribution of CES2 and AADAC to this compound metabolism.
Materials:
-
Same as Protocol 1
-
Eserine (AADAC selective inhibitor)[1]
-
Vinblastine (AADAC selective inhibitor)[1]
-
Specific inhibitor for CES2 (if available and selective)
Protocol:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation:
-
Before adding this compound, add the selective inhibitors (Eserine or Vinblastine) to the respective incubation mixtures at appropriate concentrations.
-
Pre-incubate the microsomes with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Follow steps 3 through 8 of Protocol 1.
-
Data Analysis:
-
Compare the rate of this compound metabolism in the presence and absence of each inhibitor.
-
A significant reduction in the metabolic rate in the presence of an inhibitor indicates the involvement of the corresponding enzyme.
-
Calculate the percentage of inhibition to estimate the contribution of each enzyme.
-
Visualizations
Caption: Metabolic bioactivation pathway of this compound.
Caption: Workflow for this compound metabolic stability assay.
References
- 1. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
Application Notes and Protocols for CYP2C19 Genotyping in Vicagrel Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel antiplatelet agent that, like clopidogrel, functions as a P2Y12 receptor inhibitor to prevent platelet aggregation.[1][2] It is a prodrug that requires metabolic activation to exert its therapeutic effect.[1][3] A key advantage of this compound over clopidogrel is its metabolic activation pathway, which is less dependent on the highly polymorphic cytochrome P450 enzyme, CYP2C19.[1][4][5]
Genetic variations in the CYP2C19 gene can significantly impact the metabolism of clopidogrel, leading to variable patient responses and an increased risk of adverse cardiovascular events in individuals who are intermediate or poor metabolizers.[5][6] this compound's development was aimed at overcoming this limitation.[4] Its initial activation step is primarily mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the critical CYP2C19-dependent step in clopidogrel's activation.[1][4][7][8]
While this compound is designed to reduce the impact of CYP2C19 polymorphisms, genotyping remains a critical component of clinical studies for several reasons:
-
Regulatory Precedent: Regulatory bodies like the FDA have highlighted the importance of CYP2C19 genotype in the context of antiplatelet therapy, establishing a precedent for pharmacogenetic testing in this therapeutic area.
-
Stratification and Subgroup Analysis: Genotyping allows for the stratification of patient populations to precisely evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different metabolizer statuses, confirming its efficacy in those who would be poor responders to clopidogrel.
-
Safety Evaluation: Although less dependent, CYP2C19 is still involved in the secondary metabolic step of this compound's active metabolite.[3] Genotyping can help in assessing any residual influence on drug exposure and potential safety implications.
-
Comparative Studies: In clinical trials comparing this compound to clopidogrel, CYP2C19 genotyping is essential for a meaningful comparison of efficacy and safety in genetically defined patient subgroups.
These application notes provide a comprehensive overview of the role of CYP2C19 genotyping in this compound clinical studies, including detailed protocols for genotyping, data on the impact of different alleles, and a summary of this compound's metabolic pathway.
Data Presentation
CYP2C19 Allele Frequencies in Diverse Populations
The frequency of CYP2C19 alleles varies significantly across different ethnic populations. Understanding these frequencies is crucial for designing and interpreting clinical trials with global enrollment. The following table summarizes the frequencies of key CYP2C19 alleles.
| Allele | Phenotype | European | African American | East Asian | South Asian |
| 1 | Normal Metabolizer | ~70% | ~80% | ~55-60% | ~60-65% |
| 2 | Loss-of-Function | ~15% | ~13-17.5% | ~28-35% | ~31.8% |
| 3 | Loss-of-Function | <1% | <1% | ~6-9% | <1% |
| 17 | Gain-of-Function | ~18-22% | ~17-20% | ~3-5% | ~15-20% |
Impact of CYP2C19 Genotype on this compound vs. Clopidogrel Pharmacokinetics
A key differentiator for this compound is its reduced susceptibility to the effects of CYP2C19 genotype on the generation of its active metabolite. The following table presents a comparative summary of pharmacokinetic parameters.
| CYP2C19 Phenotype | Drug | Parameter | Loading Dose | Maintenance Dose |
| Extensive Metabolizers (EM) | This compound | AUC0-t of active metabolite | Slightly higher than Clopidogrel | Comparable to Clopidogrel |
| Clopidogrel | AUC0-t of active metabolite | Baseline | Baseline | |
| Intermediate Metabolizers (IM) | This compound | AUC0-t of active metabolite | Decreased by ~21% vs. EM | Similar decrease vs. EM |
| Clopidogrel | AUC0-t of active metabolite | Significantly lower than EM | Significantly lower than EM | |
| Poor Metabolizers (PM) | This compound | AUC0-t of active metabolite | Decreased by ~27% vs. EM | Similar decrease vs. EM |
| Clopidogrel | AUC0-t of active metabolite | Markedly lower than EM | Markedly lower than EM | |
| Poor Metabolizers (PM) | This compound vs. Clopidogrel | AUC0-t of active metabolite | ~1.28-fold higher than Clopidogrel | ~73% higher than Clopidogrel |
Note: Data is based on a study in healthy Chinese subjects. AUC0-t refers to the area under the plasma concentration-time curve.[5][12]
Impact of CYP2C19 Genotype on this compound vs. Clopidogrel Pharmacodynamics
The differences in pharmacokinetics translate to clinically meaningful differences in pharmacodynamic response, as measured by inhibition of platelet aggregation (IPA).
| CYP2C19 Phenotype | Drug | Parameter (IPA at 4 hours) | Loading Dose | Maintenance Dose |
| Poor Metabolizers (PM) | This compound | % IPA | 28.2% | 42.8% |
| Clopidogrel | % IPA | 12.4% | 24.6% |
Note: Data is based on a study in healthy Chinese subjects.[5][12]
Experimental Protocols
DNA Extraction from Whole Blood or Saliva
High-quality genomic DNA is a prerequisite for accurate genotyping. Standard commercial kits can be used for DNA extraction.
Protocol for DNA Extraction from Whole Blood:
-
Collect 2-4 mL of whole blood in EDTA-containing tubes.
-
Use a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
-
Briefly, lyse red blood cells and then digest the remaining white blood cells with protease.
-
Bind the DNA to a silica membrane column.
-
Wash the column to remove contaminants.
-
Elute the purified genomic DNA in an appropriate buffer.
-
Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity by measuring the A260/A280 ratio (should be ~1.8).
-
Store the extracted DNA at -20°C until use.
Protocol for DNA Extraction from Saliva:
-
Collect saliva samples using a specialized collection kit (e.g., Oragene DNA).
-
Follow the manufacturer's protocol for DNA extraction, which typically involves incubation at an elevated temperature to lyse cells and inactivate nucleases.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Resuspend the purified DNA in a buffered solution.
-
Quantify the DNA and assess purity as described for blood-derived DNA.
-
Store the extracted DNA at -20°C.
CYP2C19 Genotyping using TaqMan Real-Time PCR
This is a widely used method for genotyping known single nucleotide polymorphisms (SNPs).
Materials:
-
Purified genomic DNA (normalized to 10-20 ng/µL)
-
TaqMan Genotyping Master Mix
-
TaqMan SNP Genotyping Assays for CYP2C192 (rs4244285), CYP2C193 (rs4986893), and CYP2C19*17 (rs12248560)
-
Nuclease-free water
-
96- or 384-well PCR plates
-
Optical adhesive film
-
Real-Time PCR instrument
Protocol:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Gently vortex and briefly centrifuge all reagents before use.
-
Prepare a reaction master mix for each SNP to be tested. For a single 20 µL reaction, combine:
-
10 µL of 2x TaqMan Genotyping Master Mix
-
1 µL of 20x TaqMan SNP Genotyping Assay
-
4 µL of nuclease-free water
-
-
Dispense 15 µL of the master mix into each well of the PCR plate.
-
Add 5 µL of normalized genomic DNA (50-100 ng total) to each well.
-
Include positive controls (known genotypes) and no-template controls (NTC) for each assay.
-
-
Plate Sealing and Centrifugation:
-
Seal the plate firmly with optical adhesive film.
-
Briefly centrifuge the plate to collect the contents at the bottom of the wells and remove any air bubbles.
-
-
Real-Time PCR Cycling:
-
Place the plate in the real-time PCR instrument.
-
Set the thermal cycling conditions as follows:
-
Enzyme Activation: 95°C for 10 minutes (1 cycle)
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
-
Data Analysis:
-
After the run is complete, analyze the data using the instrument's software.
-
The software will generate an allelic discrimination plot, clustering samples by genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Rapid Point-of-Care (POC) Genotyping
For clinical trial settings where rapid turnaround is necessary, point-of-care genotyping systems can be utilized.[13][14][15]
General Workflow for a Saliva-Based Rapid Test:
-
Sample Collection: Collect a buccal (cheek) swab from the patient.[13]
-
Cartridge Preparation: Insert the swab into a test cartridge containing the necessary reagents for DNA extraction, amplification, and detection.
-
Analysis: Place the cartridge into the portable analyzer.
-
Results: The instrument will perform the entire process automatically, providing a genotype call within approximately one hour.[13][14]
Mandatory Visualizations
This compound vs. Clopidogrel Metabolic Activation Pathway
Caption: Metabolic activation pathways of this compound and Clopidogrel.
Experimental Workflow for CYP2C19 Genotyping
Caption: Workflow for CYP2C19 genotyping from sample collection to reporting.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of the CYP2C19*2 (681 G>A), *3 (636 G>A) and *17 (−806 C>T) alleles among an Iranian population of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid Point-of-Care CYP2C19 Genotyping Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 8. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-ethnic Distribution of Clinically Relevant CYP2C Genotypes and Haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Rapid Point-of-Care CYP2C19 Genotyping Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
How to measure inhibition of platelet aggregation for Vicagrel
Answering the user's request.## Application Notes and Protocols for Measuring Platelet Aggregation Inhibition by Vicagrel
Document ID: ANP-VCG-2025-11 Version: 1.0 For Research Use Only.
Introduction
This compound is an innovative, orally active antiplatelet prodrug designed to inhibit platelet aggregation.[1][2] As a thienopyridine derivative, it is chemically related to clopidogrel but possesses unique pharmacokinetic properties, including a more predictable metabolism and potentially a faster onset of action.[1][3] this compound's mechanism of action centers on the irreversible inhibition of the P2Y12 receptor, a critical component in the platelet activation and aggregation pathway.[1][2][4] This makes it a promising therapeutic agent for managing cardiovascular diseases such as acute coronary syndrome and preventing thrombotic events in patients undergoing percutaneous coronary intervention (PCI).[1][5][6]
Accurate measurement of its antiplatelet effect is crucial for both preclinical and clinical development. These application notes provide detailed protocols for key assays used to quantify the inhibition of platelet aggregation by this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound is a prodrug that undergoes hepatic metabolism to form its active metabolite.[1] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1] The P2Y12 receptor is a Gi-coupled receptor that, when activated by adenosine diphosphate (ADP), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like Vasodilator-Stimulated Phosphoprotein (VASP), ultimately promoting platelet activation and aggregation. By blocking the P2Y12 receptor, this compound's active metabolite prevents this signaling cascade, thereby inhibiting platelet aggregation.[1][7]
Quantitative Data Summary
Clinical studies have evaluated the pharmacodynamic effects of this compound across various doses. The inhibition of platelet aggregation (IPA) is dose-dependent.[3][8]
Table 1: Inhibition of Platelet Aggregation (IPA) with this compound (10-Day Treatment) [8]
| Treatment Group | Dose | Mean IPA at 4h (Day 10) |
| This compound | 5 mg | 32.4% |
| This compound | 10 mg | 60.7% |
| This compound | 15 mg | 79.1% |
| Clopidogrel | 75 mg | 46.6% |
Table 2: Pharmacodynamic Response to Single Ascending Doses of this compound [3]
| Treatment Group | Dose | Mean %IPA at 4h | Mean ΔPRU at 4h |
| This compound | 10 mg | 11.3% | - |
| This compound | 20 mg | 41.9% | - |
| This compound | 40 mg | 84.8% | 206.6 |
| This compound | 60 mg | 78.5% | - |
| This compound | 75 mg | 86.7% | 240.0 |
| Clopidogrel | 75 mg | No measurable effect | - |
%IPA: Percent Inhibition of Platelet Aggregation. ΔPRU: ΔP2Y12 Reaction Units.
Table 3: Phase II Trial Data in CAD Patients Undergoing PCI (28-Day Treatment) [6]
| Treatment Group | Loading Dose / Maintenance Dose | Mean %IPA at Day 28 |
| This compound | 20 mg / 5 mg | 30.19% |
| This compound | 24 mg / 6 mg | 35.02% |
| This compound | 30 mg / 7.5 mg | 45.61% |
| Clopidogrel | 300 mg / 75 mg | 32.55% |
CAD: Coronary Artery Disease. PCI: Percutaneous Coronary Intervention.
Experimental Protocols
Several methods are available to assess the pharmacodynamic effects of P2Y12 inhibitors like this compound. The most common assays used in clinical studies of this compound are the VerifyNow P2Y12 assay and Light Transmission Aggregometry (LTA).[8][9] The VASP phosphorylation assay is another highly specific method for P2Y12 receptor activity.[10][11]
VerifyNow® P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood, turbidimetric-based optical detection assay that measures platelet-induced aggregation.[12][13] The P2Y12-specific cartridge contains ADP to activate platelets and prostaglandin E1 (PGE1) to reduce the contribution from P2Y1 receptors, making the assay specific for the P2Y12 pathway.[14][15][16] Results are reported in P2Y12 Reaction Units (PRU).
Protocol:
-
Specimen Collection:
-
Collect blood via peripheral draw using a 21-gauge or larger needle to prevent platelet activation.[17]
-
Draw 2 mL of whole blood into each of two Greiner blue-top tubes containing 3.2% buffered sodium citrate. Ensure tubes are filled to the proper level.[18]
-
Immediately after collection, gently invert the tubes 5-10 times to ensure proper mixing with the anticoagulant. Do not shake.[17]
-
-
Sample Handling and Storage:
-
Assay Procedure (Refer to VerifyNow System User Manual): [15]
-
Turn on the VerifyNow instrument and allow it to complete its self-check.
-
When prompted, enter user and patient information.
-
Remove the P2Y12 assay device from its pouch and place it on a flat surface.
-
Insert the assay device into the instrument port.
-
The instrument will warm the device to 37°C.
-
Once prompted, insert one of the citrated whole blood tubes into the sample well of the assay device.
-
The instrument will automatically perform the assay, which takes approximately 3 minutes.[16]
-
-
Data Interpretation:
-
The primary result is given in P2Y12 Reaction Units (PRU) . Higher PRU values indicate higher platelet reactivity, while lower values suggest a greater degree of P2Y12 inhibition.[14][17]
-
The instrument may also report Percent Inhibition , which is calculated relative to a baseline platelet function measurement.[13]
-
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet function.[19] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP.
Protocol:
-
Specimen Collection:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Platelet-Rich Plasma (PRP): Centrifuge the whole blood sample at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[20] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.
-
Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 10 minutes) to pellet all cellular components.[20] The resulting supernatant is the PPP.
-
Adjust the platelet count of the PRP if necessary (typically to 200-300 x 10⁹/L) using autologous PPP.
-
-
Assay Procedure:
-
Pipette an aliquot of PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.[21]
-
Calibrate the instrument by setting 0% aggregation using the PRP sample and 100% aggregation using the corresponding PPP sample.[20]
-
Allow the PRP to stabilize for 1-5 minutes at 37°C with stirring.[21]
-
Add the platelet agonist (ADP, typically at final concentrations of 5 µM and 20 µM for P2Y12 inhibitor studies) to the cuvette.[22]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.
-
The percent inhibition of platelet aggregation (IPA) can be calculated as: IPA (%) = [ (Aggregation_baseline - Aggregation_post-drug) / Aggregation_baseline ] * 100
-
VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific flow cytometry-based method to measure the activity of the P2Y12 receptor pathway.[23] VASP is an intracellular protein that is phosphorylated in response to high cAMP levels. Since ADP binding to P2Y12 inhibits cAMP production, the level of VASP phosphorylation is directly proportional to the degree of P2Y12 receptor inhibition.[7][11]
Protocol (Based on commercially available kits, e.g., from Stago/Biocytex): [7][10]
-
Specimen Collection and Handling:
-
Collect whole blood in 3.2% citrate tubes.
-
Samples can be stored at room temperature and are stable for analysis for up to 48 hours, allowing for batching or transport.[10]
-
-
Assay Procedure:
-
Prepare two aliquots of the whole blood sample.
-
Condition 1 (Maximal Phosphorylation): Incubate one aliquot with Prostaglandin E1 (PGE1). PGE1 stimulates the cAMP pathway, leading to maximum VASP phosphorylation.
-
Condition 2 (ADP Challenge): Incubate the second aliquot with both PGE1 and ADP. In an uninhibited sample, ADP will bind to the P2Y12 receptor, inhibit the cAMP pathway, and prevent VASP phosphorylation.
-
Following incubation, fix and permeabilize the platelets in both tubes according to the kit manufacturer's instructions.
-
Add a primary monoclonal antibody specific for the phosphorylated form of VASP, followed by a fluorescently-labeled secondary antibody.
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
-
Data Analysis:
-
Determine the Mean Fluorescence Intensity (MFI) for both conditions (MFIPGE1 and MFIPGE1+ADP).
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] * 100
-
A high PRI indicates active P2Y12 receptors (poor inhibition), while a low PRI indicates significant P2Y12 blockade by this compound.[11]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biocytex.fr [biocytex.fr]
- 8. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 9. machaondiagnostics.com [machaondiagnostics.com]
- 10. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 11. scispace.com [scispace.com]
- 12. laboratoryalliance.com [laboratoryalliance.com]
- 13. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 15. bchcicu.org [bchcicu.org]
- 16. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 18. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 19. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for P2Y12 Receptor Antagonism by Vicagrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active thienopyridine antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor.[1][2] The P2Y12 receptor, a crucial G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3][4] By blocking this receptor, this compound effectively inhibits thrombus formation, making it a promising therapeutic candidate for the prevention of cardiovascular events such as myocardial infarction and stroke.[2][3]
These application notes provide detailed protocols for key cell-based assays to evaluate the antagonism of the P2Y12 receptor by this compound. The included assays are fundamental in the preclinical and clinical development of P2Y12 inhibitors, allowing for the characterization of their potency, mechanism of action, and efficacy.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon binding of its endogenous ligand, ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the protein kinase A (PKA)-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP), resulting in platelet activation, degranulation, and aggregation.[5] this compound, through its active metabolite, irreversibly binds to the P2Y12 receptor, preventing ADP-induced signaling and maintaining high levels of cAMP and phosphorylated VASP (VASP-P), thereby inhibiting platelet activation.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on platelet aggregation.
Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by a Single Oral Dose of this compound in Healthy Subjects.
| This compound Dose | Mean Inhibition of Platelet Aggregation (%IPA) at 4 hours |
| 5 mg | 5.6%[1] |
| 10 mg | 11.3%[1] |
| 20 mg | 41.9%[1] |
| 40 mg | 84.8%[1] |
| 60 mg | 78.5%[1] |
| 75 mg | 86.7%[1] |
| 75 mg Clopidogrel | No significant effect[1] |
Table 2: Inhibition of Platelet Aggregation (IPA) After 10 Days of Dosing in Healthy Subjects.
| Treatment Group | %IPA at 4 hours on Day 10 |
| This compound 5 mg | 32.4%[4] |
| This compound 10 mg | 60.7%[4] |
| This compound 15 mg | 79.1%[4] |
| Clopidogrel 75 mg | 46.6%[4] |
Experimental Protocols
cAMP Measurement Assay
This assay quantifies the intracellular cAMP levels in response to P2Y12 receptor activation and inhibition. As P2Y12 receptor activation by ADP leads to a decrease in cAMP, its antagonism by this compound is expected to maintain or increase basal cAMP levels, especially in the presence of an adenylyl cyclase activator like forskolin.
Materials:
-
Platelet-rich plasma (PRP) or a cell line stably expressing the human P2Y12 receptor.
-
This compound (active metabolite).
-
Adenosine diphosphate (ADP).
-
Forskolin.
-
cAMP assay kit (e.g., ELISA, HTRF-based).
-
Cell lysis buffer.
-
Microplate reader.
Protocol:
-
Cell Preparation:
-
For PRP: Prepare PRP from fresh whole blood by centrifugation at 150 x g for 15 minutes at room temperature.
-
For cell lines: Seed P2Y12-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound's active metabolite or vehicle control for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of ADP (e.g., 10 µM) in the presence of a sub-maximal concentration of forskolin (to stimulate adenylyl cyclase and enable detection of inhibition) to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Detection:
-
Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the ADP-mediated decrease in cAMP).
-
VASP Phosphorylation Assay by Flow Cytometry
This assay provides a specific measure of P2Y12 receptor activity by quantifying the phosphorylation state of VASP, a downstream target in the P2Y12 signaling cascade. Inhibition of the P2Y12 receptor by this compound leads to an increase in VASP phosphorylation.
Materials:
-
Freshly collected whole blood anti-coagulated with sodium citrate.
-
This compound (active metabolite).
-
Prostaglandin E1 (PGE1).
-
Adenosine diphosphate (ADP).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (VASP-P, Ser239).
-
Fluorescently labeled monoclonal antibody against a platelet-specific marker (e.g., CD61).
-
Flow cytometer.
Protocol:
-
Sample Preparation:
-
Collect whole blood into sodium citrate tubes. The assay should be performed within 2 hours of blood collection.
-
-
Compound Incubation and Stimulation:
-
In separate tubes, incubate whole blood with varying concentrations of this compound's active metabolite or vehicle control for 15-30 minutes at room temperature.
-
Add PGE1 (to induce VASP phosphorylation) to all tubes.
-
Add ADP to a subset of tubes to assess its ability to inhibit PGE1-induced VASP phosphorylation. A control with only PGE1 and no ADP is essential.
-
Incubate for 10 minutes at room temperature.[6]
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer for 10 minutes.[6]
-
Permeabilize the platelets with a mild detergent-based permeabilization buffer to allow antibody access to intracellular VASP.
-
-
Immunostaining:
-
Add the fluorescently labeled anti-VASP-P and anti-CD61 antibodies to the fixed and permeabilized cells.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of VASP-P staining within the platelet gate.
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI PGE1) - (MFI PGE1 + ADP)] / (MFI PGE1) x 100%.
-
A lower PRI indicates a stronger P2Y12 inhibitory effect.
-
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Materials:
-
Freshly collected whole blood anti-coagulated with sodium citrate.
-
This compound (active metabolite).
-
Adenosine diphosphate (ADP).
-
Platelet-poor plasma (PPP) as a reference.
-
Light Transmission Aggregometer.
Protocol:
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Compound Incubation:
-
Pre-incubate PRP with varying concentrations of this compound's active metabolite or vehicle control for 5-10 minutes at 37°C in the aggregometer cuvettes with stirring.
-
-
Aggregation Measurement:
-
Add a fixed concentration of ADP (e.g., 5-20 µM) to initiate platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes are essential tools for the characterization of P2Y12 receptor antagonists like this compound. The cAMP assay provides insights into the direct impact on the intracellular signaling pathway, the VASP phosphorylation assay offers a highly specific measure of P2Y12 receptor inhibition, and light transmission aggregometry provides a functional readout of the compound's antiplatelet efficacy. By employing these detailed protocols, researchers can robustly evaluate the pharmacological properties of this compound and other novel antiplatelet agents.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 5. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
Application Notes & Protocols: Vicagrel Administration in Preclinical Models of Acute Coronary Syndrome (ACS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Vicagrel, a novel P2Y12 receptor antagonist designed for the management of Acute Coronary Syndrome (ACS). This document details its mechanism of action, summarizes key quantitative pharmacokinetic and pharmacodynamic data from animal models, and provides detailed protocols for its administration and assessment.
Introduction and Mechanism of Action
This compound is a thienopyridine-class antiplatelet agent and a structural analog of clopidogrel.[1] It is a prodrug that, like clopidogrel, is converted into an active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[2][3] This inhibition blocks ADP-mediated platelet activation and aggregation, a critical pathway in the formation of arterial thrombi associated with ACS.[2]
The primary innovation of this compound lies in its metabolic activation pathway. The first step, the conversion to the intermediate metabolite 2-oxo-clopidogrel, is catalyzed efficiently by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[1][4] This bypasses the cytochrome P450 (CYP) enzyme system, particularly the genetically polymorphic CYP2C19, which is the rate-limiting and highly variable step in clopidogrel's activation.[4] This leads to a more rapid, potent, and predictable antiplatelet effect, potentially overcoming the issue of "clopidogrel resistance".[4][5]
Signaling Pathway: Metabolic Activation of this compound vs. Clopidogrel
Caption: Metabolic pathways of this compound and Clopidogrel to their active metabolite.
Quantitative Data from Preclinical Models
Preclinical studies in rats and dogs demonstrate this compound's superior pharmacokinetic profile compared to clopidogrel at equimolar doses.
Table 1: Pharmacokinetic Comparison of this compound and Clopidogrel Metabolites
Summarizes the systemic exposure (Area Under the Curve, AUC) of key metabolites following oral administration in rats and beagle dogs.
| Species | Compound | Dose (molar equivalent) | Metabolite | AUC (µg·h/L) | Fold Increase (this compound vs. Clopidogrel) | Reference |
| Rat | This compound | 50 µmol/kg | 2-oxo-clopidogrel | 58.6 ± 10.2 | ~5.7x | [6] |
| Clopidogrel | 50 µmol/kg | 2-oxo-clopidogrel | 10.2 ± 6.6 | - | [6] | |
| This compound | 50 µmol/kg | Active Metabolite | 59.0 ± 18.8 | ~4.1x | [6] | |
| Clopidogrel | 50 µmol/kg | Active Metabolite | 14.4 ± 9.6 | - | [6] | |
| Beagle Dog | This compound | 19.3 µmol/kg | 2-oxo-clopidogrel | 97.1 ± 51.9 | ~6.0x | [6] |
| Clopidogrel | 19.3 µmol/kg | 2-oxo-clopidogrel | 16.1 ± 3.3 | - | [6] | |
| This compound | 19.3 µmol/kg | Active Metabolite | 635.1 ± 114.5 | ~6.4x | [6] | |
| Clopidogrel | 19.3 µmol/kg | Active Metabolite | 99.0 ± 10.3 | - | [6] |
Data presented as mean ± standard deviation.
Table 2: Preclinical Dosing for In Vivo Efficacy and Safety Models
Provides dosing information from various preclinical animal models used to assess this compound.
| Animal Model | Purpose | This compound Dose | Key Finding | Reference |
| Wistar Rat | Platelet Aggregation | 3 mg/kg (oral) | Inhibited ADP-induced platelet aggregation. | [7] |
| Rat | Thrombosis Model | 1 mg/kg (oral) | Enhanced the antithrombotic effect of aspirin. | [8] |
| Mouse | Drug Interaction | 5, 10, or 20 mg/kg (oral) | Increased systemic exposure and antiplatelet effect of co-administered aspirin. | [8][9] |
| Mouse | Acute Toxicity | 5 g/kg (single oral dose) | Exhibited very low acute toxicity. | [7] |
Experimental Protocols
The following protocols are representative methodologies for the preclinical evaluation of this compound in animal models relevant to ACS.
Protocol 3.1: Pharmacokinetic Evaluation in Rats and Dogs
Objective: To determine the pharmacokinetic profile of this compound and its metabolites and compare it to clopidogrel.
Materials:
-
This compound and Clopidogrel
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium solution, CMC-Na)
-
Sprague-Dawley rats or Beagle dogs
-
Oral gavage needles
-
Blood collection tubes (heparinized)
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Fast animals overnight prior to administration.
-
Prepare a suspension of this compound or Clopidogrel in the vehicle.
-
Administer the compound via oral gavage. Recommended doses are 50 µmol/kg for rats and 19.3 µmol/kg for dogs.[10]
-
-
Blood Sampling:
-
Rats: Collect approximately 100 µL of blood from the retinal venous plexus at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[10]
-
Dogs: Collect approximately 0.5 mL of blood from the forearm vein at time points such as 0, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10]
-
-
Sample Processing:
-
Immediately place blood samples into heparinized tubes.
-
Centrifuge the samples at 12,000 g for 1 minute at 4°C to separate plasma.[10]
-
-
Bioanalysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of this compound, 2-oxo-clopidogrel, and the active thiol metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Protocol 3.2: Ex Vivo ADP-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet function.
Materials:
-
Wistar rats (200-250 g)
-
This compound (e.g., 3 mg/kg oral dose)[7]
-
3.2% sodium citrate anticoagulant
-
Adenosine diphosphate (ADP)
-
Platelet aggregometer
-
Saline solution
Procedure:
-
Dosing: Administer this compound or vehicle orally to rats.
-
Blood Collection: At a specified time post-dose (e.g., 2 hours), collect whole blood via cardiac puncture or from the abdominal aorta into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 200 g for 10 minutes at room temperature to obtain PRP.
-
Keep the remaining blood and centrifuge at 1500 g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Warm PRP samples to 37°C in the aggregometer.
-
Add an ADP solution to the PRP to induce aggregation (final concentration typically 5-20 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Analysis:
-
Calculate the percentage of platelet aggregation inhibition (%IPA) relative to the vehicle-treated control group.
-
Workflow Diagram: Preclinical Evaluation of this compound
Caption: A typical experimental workflow for preclinical assessment of a novel P2Y12 inhibitor.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - China Pharmaceutical University/Jiangsu Vcare Pharmatech - AdisInsight [adisinsight.springer.com]
- 4. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
Application Notes and Protocols for Pharmacokinetic Modeling of Vicagrel and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] Developed as a prodrug and an acetate derivative of clopidogrel, this compound is designed for the management of cardiovascular diseases, particularly acute coronary syndrome.[2][3][4] Its mechanism of action involves metabolic activation to an active thiol metabolite, M15-2 (also referred to as H4), which then selectively and irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation and reducing the risk of thrombus formation.[3][5]
This compound's metabolic activation pathway is designed to be more efficient and less dependent on cytochrome P450 (CYP) 2C19 polymorphism compared to clopidogrel, potentially offering a more predictable antiplatelet response.[2][6] This document provides detailed application notes and protocols for the pharmacokinetic modeling of this compound and its key metabolites.
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic process to form its active metabolite, M15-2.[4] The initial step involves hydrolysis, primarily by carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, to form an intermediate metabolite, 2-oxo-clopidogrel.[4][7][8] This intermediate is then further metabolized by various CYP enzymes (including CYP2B6, CYP2C19, CYP2C9, and CYP3A4) in the liver to generate the active thiol metabolite, M15-2.[7] This efficient initial hydrolysis step is a key difference from clopidogrel, where a significant portion is inactivated by carboxylesterase 1.[4]
Pharmacokinetic Properties
Studies in healthy Chinese volunteers have demonstrated that this compound is well-tolerated and exhibits dose-proportional pharmacokinetics for its active metabolite.[9][10] The exposure to the active metabolite M15-2 is significantly higher (approximately 10-fold) with this compound compared to a standard dose of clopidogrel.[9][10] Notably, a 5 mg dose of this compound has been shown to produce a similar plasma exposure of the active metabolite M15-2 as a 75 mg dose of clopidogrel.[4]
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Healthy Volunteers
| Metabolite | Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUCinf (ng·h/mL) |
| M3 | 10 | 405 | 0.42 | 1.97 | 461 |
| M9-2 | 10 | 288 | 0.83 | 13.40 | 2890 |
| M15-1 | 10 | 76.4 | 0.42 | 2.54 | 59.0 |
| M15-2 (Active) | 10 | 60.1 | 0.33 | 2.05 | 41.8 |
Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Source:[4]
Table 2: Comparison of Active Metabolite (M15-2) Pharmacokinetics: this compound vs. Clopidogrel
| Drug | Dose (mg) | Cmax (ng/mL) | Tmax (h) |
| This compound | 5 | Similar to Clopidogrel 75mg | 0.33 - 0.50 |
| This compound | 10 | - | 0.33 - 0.50 |
| This compound | 15 | - | 0.33 - 0.50 |
| Clopidogrel | 75 | - | 0.75 |
Experimental Protocols
Protocol 1: Clinical Pharmacokinetic Study of this compound
Objective: To evaluate the pharmacokinetics, safety, and tolerability of single and multiple oral doses of this compound in healthy subjects.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
Methodology:
-
Subject Recruitment: Recruit healthy male and female volunteers who meet the inclusion/exclusion criteria.
-
Dose Administration: Administer single oral doses of this compound (e.g., 5, 10, 15 mg) or placebo. In a separate cohort, administer multiple doses once daily for a specified period (e.g., 10 days).
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples by centrifugation at 3,500 rpm for 5 minutes at 4°C to separate plasma.[9] Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Quantify the concentrations of this compound's metabolites (M3, M9-2, M15-1, and M15-2) in plasma samples using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time data using non-compartmental methods in software such as Phoenix WinNonlin.[4]
-
Safety and Tolerability Assessment: Monitor subjects for adverse events, and conduct physical examinations, vital sign measurements, and clinical laboratory tests throughout the study.
Protocol 2: Bioanalytical Method for Quantification of this compound Metabolites
Objective: To develop and validate a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of this compound metabolites in human plasma.[11]
Methodology:
-
Sample Preparation (Protein Precipitation): [11]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation (UHPLC): [11]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid.
-
Flow Rate: 0.45 mL/min.
-
Elution: Isocratic.
-
-
Mass Spectrometric Detection (MS/MS): [11]
-
Instrument: AB Sciex QTRAP 5500 System or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
The calibration curves should demonstrate linearity over the expected concentration range (e.g., 0.100-200 ng/mL for active metabolites and 1.00-1000 ng/mL for major inactive metabolites).[11]
-
Pharmacokinetic Modeling Approaches
Physiologically based pharmacokinetic (PBPK) and population pharmacokinetic (PopPK) models have been developed to characterize the disposition of this compound and its metabolites.[2][6]
-
PBPK/PD Modeling: These models can integrate physiological, biochemical, and drug-specific parameters to simulate the pharmacokinetics and pharmacodynamics of this compound.[2] They are particularly useful for exploring the impact of intrinsic (e.g., genetic polymorphisms in CYP2C19, CES1, and CES2) and extrinsic (e.g., drug-drug interactions) factors on this compound's efficacy and safety.[2] Simulations have suggested that this compound is less affected by CYP2C19 metabolic phenotypes compared to clopidogrel.[2]
-
PopPK Modeling: This approach helps to quantify the variability in drug concentrations among a patient population and identify covariates that influence the drug's pharmacokinetics.[6] A semi-mechanistic PopPK model for M15-2 has shown that the bioactivation of this compound is more efficient and less dependent on CYP2C19 than that of clopidogrel.[6]
These modeling approaches are valuable tools in the clinical development of this compound, aiding in dose selection and the design of future clinical trials.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Semi-mechanistic population pharmacokinetics analysis reveals distinct CYP2C19 dependency in the bioactivation of this compound and clopidogrel to active metabolite M15-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of this compound and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vicagrel Technical Support Center: Optimizing Research Protocols
Welcome to the Vicagrel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in a research setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Clopidogrel?
This compound is a novel oral antiplatelet prodrug that, like clopidogrel, is a thienopyridine P2Y12 inhibitor.[1] The key difference lies in its metabolic activation pathway. While clopidogrel's conversion to its active metabolite is dependent on the CYP2C19 enzyme, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[1] This difference in metabolism is significant because it may circumvent the issue of "clopidogrel resistance" often observed in individuals with genetic polymorphisms leading to reduced CYP2C19 function.[1]
Q2: What is the mechanism of action for this compound?
This compound, once converted to its active metabolite, irreversibly binds to the P2Y12 receptor on the surface of platelets.[2][3] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a key pathway in platelet activation and aggregation.[2] By inhibiting the P2Y12 receptor, this compound effectively reduces the formation of blood clots.[2]
Q3: What are the suggested loading and maintenance doses for this compound in a research context?
Based on clinical studies in healthy volunteers and patients with coronary artery disease, various dosing regimens have been explored. A single loading dose of 30 mg followed by a daily maintenance dose of 7.5 mg has been shown to achieve significant platelet inhibition.[4][5] Other studies have investigated loading doses ranging from 20 mg to 75 mg, with maintenance doses between 5 mg and 7.5 mg daily.[1][6] The optimal dose will depend on the specific research question and experimental model. For dose-dependent effects, studies have shown that single oral doses of 10-40 mg result in a dose-related inhibition of platelet aggregation.[7]
Q4: How quickly does this compound inhibit platelet aggregation?
This compound has a rapid onset of action.[1] Significant inhibition of ADP-induced platelet aggregation is observed as early as 4 hours after a single oral dose, particularly with doses of 40 mg and higher.[7]
Troubleshooting Guides
VerifyNow® P2Y12 Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly Low Platelet Inhibition (High PRU value) | - Incorrect sample handling (e.g., refrigeration, delayed testing).[8] - Improper blood collection technique (e.g., use of a small gauge needle, line draw).[8] - Presence of interfering substances (e.g., GPIIb/IIIa inhibitors).[9][10] - Hematocrit or platelet count outside of the acceptable range.[8][9] - Non-compliance or individual variability in drug response. | - Ensure blood samples are stored and transported at room temperature and tested within the recommended timeframe.[9] - Follow proper venipuncture protocols, using a 21-gauge or larger needle.[8] - Confirm that the subject has not recently received interfering medications.[9][10] - Check hematocrit and platelet counts to ensure they are within the assay's limits.[8][9] - Consider subject-specific factors and ensure adherence to the dosing regimen. |
| Error/Attention Code Displayed | - Presence of GPIIb/IIIa inhibitors in the sample.[9] - Improperly mixed sample.[6] - Hematocrit outside of the applicable range.[6] - Instrument malfunction. | - Verify the subject's recent medication history for interfering substances.[9] - Gently invert the sample tube multiple times to ensure proper mixing.[6] - Confirm the hematocrit is within the acceptable range.[6] - Perform an Electronic Quality Control (EQC) check on the instrument.[6] |
Light Transmission Aggregometry (LTA)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Poor Aggregation Response | - Inactive agonist. - Low platelet count in platelet-rich plasma (PRP).[11] - Presence of interfering drugs or dietary factors (e.g., aspirin, caffeine, high-fat meal).[12] - Improper sample preparation (e.g., platelet activation during centrifugation).[12] | - Prepare fresh agonist or use a new lot. - Ensure PRP platelet count is within the optimal range (typically 150-600 G/L).[13] - Screen subjects for medications and dietary habits that may affect platelet function.[12] - Follow standardized protocols for PRP preparation to minimize platelet activation.[12] |
| Spontaneous Platelet Aggregation (SPA) | - Platelet activation during blood collection or processing.[11] | - Use meticulous venipuncture technique with minimal stasis.[12] - Process blood samples promptly at room temperature.[12] - If SPA is observed, diluting the PRP may help, provided the platelet count remains adequate.[11] |
| High Variability Between Replicates | - Inconsistent pipetting of agonist or PRP. - Temperature fluctuations.[11] - Lipemic or hemolyzed samples. | - Use calibrated pipettes and ensure consistent technique. - Maintain a constant temperature of 37°C in the aggregometer.[13] - Visually inspect samples for lipemia or hemolysis and, if present, recollect the sample if possible. |
Data Presentation
Table 1: Summary of this compound Loading and Maintenance Dose Studies
| Study Population | Loading Dose (LD) | Maintenance Dose (MD) | Key Findings | Reference |
| Healthy Chinese Volunteers | 30 mg | 7.5 mg/day for 8 days | Maximum inhibition of platelet aggregation was similar to that of this compound combined with aspirin. | [4][5] |
| Patients with Coronary Artery Disease (CAD) undergoing PCI | 20 mg, 24 mg, 30 mg | 5 mg/day, 6 mg/day, 7.5 mg/day for 28 days | Comparable antiplatelet effect and safety to clopidogrel (300 mg LD/75 mg MD). | [1][6] |
| Healthy Chinese Volunteers | Single doses of 5, 10, 20, 40, 60, 75 mg | N/A | Dose-dependent increase in platelet inhibition; doses of 40-75 mg showed significantly greater potency than 75 mg clopidogrel. | [7] |
Table 2: Pharmacodynamic Outcomes of this compound Dosing
| Dose Regimen | Time to Peak Inhibition | % Inhibition of Platelet Aggregation (IPA) | P2Y12 Reaction Units (PRU) | Reference |
| 30 mg LD, 7.5 mg MD | 4 hours post-dose on Day 8 | 65.8% | Not Reported | [4] |
| 20/24/30 mg LD, 5/6/7.5 mg MD (Day 28) | Not Reported | 30.19% / 35.02% / 45.61% | Not Reported | [1] |
| 40 mg single dose | 4 hours | 87.9% - 93.0% (for 40-75 mg doses) | 206.6 - 240.0 (for 40-75 mg doses) | [7] |
Experimental Protocols
VerifyNow® P2Y12 Assay Protocol
Objective: To measure P2Y12 receptor blockade in whole blood samples.
Materials:
-
VerifyNow® Instrument
-
VerifyNow® P2Y12 Assay kits
-
Greiner bio-one 3.2% sodium citrate blood collection tubes
-
Calibrated pipettes
Procedure:
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate tube using a 21-gauge or larger needle. A discard tube should be drawn first. Gently invert the collection tube 5-10 times to ensure proper mixing of the anticoagulant.
-
Sample Handling: Samples should be kept at room temperature and tested within 4 hours of collection. Do not refrigerate or freeze the samples.
-
Assay Preparation: Allow the VerifyNow® P2Y12 assay device to come to room temperature if it was refrigerated.
-
Running the Assay: a. Follow the on-screen instructions of the VerifyNow® instrument. b. Insert the assay device into the instrument. c. When prompted, insert the blood collection tube into the sample well of the assay device. d. The instrument will automatically process the sample.
-
Data Analysis: The instrument will report the extent of platelet aggregation in P2Y12 Reaction Units (PRU) and as a percentage of inhibition.
Light Transmission Aggregometry (LTA) Protocol
Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Light Transmission Aggregometer
-
3.2% sodium citrate blood collection tubes
-
Centrifuge
-
Plastic pipettes and cuvettes
-
ADP agonist solution
-
Platelet-poor plasma (PPP) for blanking
Procedure:
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate tube.
-
PRP Preparation: a. Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[12] b. Carefully remove the upper layer of PRP using a plastic pipette and transfer it to a plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.
-
Assay Procedure: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP. c. Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer. d. Allow the PRP to stabilize for a few minutes. e. Add the ADP agonist to the PRP and record the change in light transmission over time.
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Mandatory Visualizations
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 7. VerifyNow Platelet Testing | Werfen North America [werfen.com]
- 8. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 9. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 10. bchcicu.org [bchcicu.org]
- 11. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Vicagrel and CYP2C19 Poor Metabolizer Status
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 poor metabolizer status on the antiplatelet agent Vicagrel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active antiplatelet agent that functions as a P2Y12 receptor inhibitor.[1][2][3] It is a prodrug that requires a two-step metabolic process to form its active thiol metabolite, H4.[4][5][6] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, which blocks adenosine diphosphate (ADP) from binding and subsequently prevents platelet activation and aggregation.[1]
Q2: How does the metabolic activation of this compound differ from that of clopidogrel?
Both this compound and clopidogrel are thienopyridine prodrugs that ultimately form the same active metabolite (H4) to inhibit the P2Y12 receptor.[4][7] However, their initial activation pathways differ significantly:
-
Clopidogrel: The first step of its activation, the conversion to 2-oxo-clopidogrel, is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.[4][7]
-
This compound: The initial conversion to 2-oxo-clopidogrel is a rapid and complete hydrolysis of its ester function. This step is mediated by human carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, not by CYP2C19.[4][5][7][8]
The second metabolic step, the conversion of 2-oxo-clopidogrel to the active metabolite H4, is the same for both drugs and involves several CYP enzymes, including CYP2C19.[4][5]
Q3: What is the impact of CYP2C19 poor metabolizer status on this compound's efficacy?
CYP2C19 genetic polymorphisms have a significantly lesser impact on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound compared to clopidogrel.[4][9] In individuals who are CYP2C19 poor metabolizers (PMs), the exposure to the active metabolite of this compound is substantially higher than that of clopidogrel.[4] Consequently, this compound demonstrates a greater antiplatelet effect than clopidogrel in CYP2C19 PMs.[4][9] This suggests that dosage adjustments or alternative therapies may not be necessary for CYP2C19 PMs receiving this compound.[10][11]
Q4: A researcher in our lab is observing high inter-individual variability in platelet inhibition with clopidogrel but not with this compound. Could CYP2C19 status be the cause?
Yes, this is a very likely explanation. The significant inter-individual variability in response to clopidogrel is strongly associated with genetic polymorphisms of CYP2C19.[4] Individuals with reduced-function CYP2C19 alleles (intermediate and poor metabolizers) have a diminished capacity to convert clopidogrel to its active metabolite, leading to reduced platelet inhibition.[4][12][13] Because this compound's initial and rate-limiting activation step is not dependent on CYP2C19, its antiplatelet effect is more consistent across different CYP2C19 metabolizer statuses.[4][7]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected platelet inhibition in subjects treated with an antiplatelet agent.
-
Possible Cause: If the agent is clopidogrel, the subject may have a CYP2C19 intermediate or poor metabolizer genotype, leading to reduced drug activation.[4][12][14]
-
Troubleshooting Steps:
-
CYP2C19 Genotyping: Perform genotyping to determine the subject's CYP2C19 metabolizer status. Common loss-of-function alleles include *2 and *3.[15][16]
-
Pharmacokinetic Analysis: Measure the plasma concentration of the active metabolite (H4). Lower levels in clopidogrel-treated subjects with poor metabolizer status would confirm impaired metabolism.
-
Consider an Alternative Agent: For subjects identified as CYP2C19 poor metabolizers, using an agent less dependent on this enzyme, such as this compound, may provide a more consistent and potent antiplatelet response.[4][7]
-
Problem 2: Difficulty in establishing a clear dose-response relationship for an antiplatelet drug in a diverse study population.
-
Possible Cause: If the study population includes individuals with varying CYP2C19 genotypes, the dose-response relationship for clopidogrel can be obscured due to genetic differences in metabolism.
-
Troubleshooting Steps:
-
Stratify by Genotype: Analyze the data by stratifying the study population into CYP2C19 extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). This may reveal distinct dose-response curves for each group when studying clopidogrel.
-
Utilize a Control Drug: Include this compound as a comparator in the study design. Its more predictable metabolic pathway should result in a clearer dose-response relationship across the entire study population, regardless of CYP2C19 status.[17]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Comparison of the Active Metabolite (H4) of this compound and Clopidogrel by CYP2C19 Metabolizer Status (After a Loading Dose)
| CYP2C19 Metabolizer Status | Drug | AUC₀₋t of Active Metabolite (H4) | % Decrease Compared to EMs (for this compound) | Fold Increase of this compound vs. Clopidogrel |
| Extensive Metabolizers (EMs) | This compound | Higher than Clopidogrel | N/A | - |
| Clopidogrel | - | N/A | N/A | |
| Intermediate Metabolizers (IMs) | This compound | Slightly Lower than EMs | 21% | - |
| Clopidogrel | - | - | - | |
| Poor Metabolizers (PMs) | This compound | Lower than EMs | 27% | 1.28-fold |
| Clopidogrel | Significantly Lower than EMs | - | N/A |
Data synthesized from a study in healthy Chinese subjects.[9]
Table 2: Pharmacodynamic Comparison of this compound and Clopidogrel in CYP2C19 Poor Metabolizers (PMs)
| Time Point | Drug | Inhibition of Platelet Aggregation (%) | P-value |
| After Loading Dose (4 hours) | This compound | 28.2% | < 0.01 |
| Clopidogrel | 12.4% | ||
| After Maintenance Doses (4 hours) | This compound | 42.8% | < 0.001 |
| Clopidogrel | 24.6% |
Data from a study in healthy Chinese subjects.[9]
Experimental Protocols
1. Protocol for Assessing the Impact of CYP2C19 Genotype on this compound vs. Clopidogrel Pharmacodynamics
-
Objective: To compare the antiplatelet effects of this compound and clopidogrel in subjects with different CYP2C19 metabolizer statuses.
-
Study Design: A randomized, open-label, two-period crossover study.[4][9]
-
Subject Recruitment:
-
Dosing Regimen:
-
Period 1 (7 days):
-
Washout Period: A suitable washout period between the two treatment periods.
-
Period 2 (7 days): Subjects receive the alternative drug following the same dosing schedule.
-
-
Pharmacodynamic Assessment:
-
Collect blood samples at baseline and at specified time points after the loading and maintenance doses (e.g., 4 hours post-dose).
-
Assess platelet aggregation using a validated method such as the VerifyNow-P2Y12 assay, which measures P2Y12 Reaction Units (PRU) and calculates the percentage of platelet inhibition.[18][19][20]
-
-
Data Analysis: Compare the inhibition of platelet aggregation between the this compound and clopidogrel treatment groups within each CYP2C19 metabolizer status category.
2. Protocol for CYP2C19 Genotyping
-
Objective: To determine the CYP2C19 genotype of study participants to classify them into metabolizer phenotypes.
-
Sample Collection: Collect a whole blood sample in an EDTA (lavender top) tube.[15][21]
-
Methodology:
-
DNA is extracted from the whole blood sample.
-
A polymerase chain reaction (PCR)-based method is commonly used to detect specific single nucleotide polymorphisms (SNPs) that define the different CYP2C19 alleles (e.g., *1, *2, *3, *17).[22][23][24]
-
Allele-specific probes can be used in real-time PCR for accurate genotyping.[23]
-
-
Phenotype Classification:
Visualizations
Caption: Metabolic activation pathways of this compound and Clopidogrel.
Caption: Experimental workflow for a clinical trial comparing this compound and Clopidogrel.
Caption: Impact of CYP2C19 PM status on Clopidogrel vs. This compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 9. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 12. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CYP2C19 genetic variation and individualized clopidogrel prescription in a cardiology clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. clevelandheartlab.com [clevelandheartlab.com]
- 16. CYP2C19 Genotyping | Trimgen [trimgen.com]
- 17. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. heart.bmj.com [heart.bmj.com]
- 20. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CYP2C19 Genotype - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 22. academic.oup.com [academic.oup.com]
- 23. geneticslab.upmc.com [geneticslab.upmc.com]
- 24. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vicagrel and Simvastatin In Vitro Drug-Drug Interaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro drug-drug interaction between vicagrel and simvastatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound activation?
This compound is a prodrug that undergoes a two-step activation process. Initially, it is hydrolyzed to its intermediate metabolite, 2-oxo-clopidogrel, primarily by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[1][2][3][4] Subsequently, 2-oxo-clopidogrel is converted to the active thiol metabolite by several cytochrome P450 enzymes, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[2][4] A key feature of this compound's activation is that it bypasses the initial CYP2C19-dependent step that is required for the activation of clopidogrel.[1]
Q2: How is simvastatin metabolized?
Simvastatin is administered as an inactive lactone prodrug. It is converted to its active hydroxy acid form by carboxyesterases, such as CES1 and paraoxonase-1 (PON1).[5] Both the parent drug and its active metabolite undergo extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4/5.[5][6][7][8][9]
Q3: What are the potential sites of in vitro drug-drug interaction between this compound and simvastatin?
Based on their metabolic pathways, the potential for in vitro drug-drug interactions between this compound and simvastatin exists at two primary points:
-
Carboxylesterases (CES): Simvastatin is an inhibitor of both CES1 and CES2.[10] Since this compound's initial activation step is dependent on CES2, simvastatin could potentially inhibit the formation of 2-oxo-clopidogrel.[1][2][3][4]
-
Cytochrome P450 (CYP) Enzymes: Both the intermediate of this compound (2-oxo-clopidogrel) and simvastatin are metabolized by CYP3A4.[2][5] This shared metabolic pathway could lead to competitive inhibition.
Q4: What does the current in vitro and modeling data suggest about the interaction?
Physiologically based pharmacokinetic (PBPK) modeling studies have suggested that simvastatin has a weak impact on the overall pharmacokinetics and pharmacodynamics of this compound.[3][10][11][12] An in vitro study focusing on the related drug clopidogrel found that while simvastatin inhibited the CES1-mediated hydrolysis of clopidogrel and its metabolites, the formation of the final active metabolite was not altered.[13][14]
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments investigating the this compound-simvastatin interaction.
Problem 1: Inconsistent or lower-than-expected formation of 2-oxo-clopidogrel from this compound in the presence of simvastatin.
-
Possible Cause 1: Inhibition of CES2 by simvastatin.
-
Troubleshooting Steps:
-
Confirm CES2 Activity: Run a positive control experiment using a known CES2 substrate to ensure the enzyme is active in your in vitro system (e.g., human intestinal microsomes).
-
Determine IC50 of Simvastatin for CES2: Perform a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50) of simvastatin on CES2-mediated this compound hydrolysis. This will help you understand the potency of the inhibition.
-
Vary Pre-incubation Time: Investigate if the inhibition is time-dependent by varying the pre-incubation time of simvastatin with the enzyme source before adding this compound.
-
-
-
Possible Cause 2: Non-specific binding or instability of compounds.
-
Troubleshooting Steps:
-
Assess Compound Stability: Incubate this compound and simvastatin separately in the assay buffer and matrix to check for degradation over the time course of the experiment.
-
Evaluate Non-Specific Binding: Determine the extent of non-specific binding of both compounds to the experimental apparatus (e.g., plasticware) and the biological matrix (e.g., microsomes).
-
-
Problem 2: No significant change in the formation of the final active thiol metabolite of this compound despite observing inhibition of 2-oxo-clopidogrel formation.
-
Possible Cause: Compensatory metabolic pathways or rate-limiting steps.
-
Troubleshooting Steps:
-
Analyze the complete metabolic cascade: Ensure your analytical method can quantify this compound, 2-oxo-clopidogrel, and the final active thiol metabolite. The formation of the active metabolite from 2-oxo-clopidogrel might be the rate-limiting step, making the overall pathway less sensitive to initial fluctuations in 2-oxo-clopidogrel levels.
-
Investigate the role of AADAC: Since arylacetamide deacetylase (AADAC) is also involved in the initial hydrolysis of this compound, the inhibitory effect of simvastatin on CES2 might be compensated by AADAC activity.[2] Consider using a more specific CES2 inhibitor to isolate its contribution.
-
-
Data Presentation
Table 1: In Vitro Inhibition of Carboxylesterases by Simvastatin
| Enzyme | Inhibitor | Ki (µM) | Reference |
| CES1 | Simvastatin | 0.11 | [10] |
| CES2 | Simvastatin | 0.67 | [10] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of this compound Hydrolysis in Human Intestinal Microsomes
This protocol is designed to assess the inhibitory effect of simvastatin on the CES2- and AADAC-mediated hydrolysis of this compound to 2-oxo-clopidogrel.
Materials:
-
This compound
-
Simvastatin
-
Pooled human intestinal microsomes
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and simvastatin in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube, add the human intestinal microsomes to the potassium phosphate buffer. Add varying concentrations of simvastatin (or vehicle control) and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding this compound to the pre-incubated mixture. The final volume should be consistent across all samples.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of 2-oxo-clopidogrel formation.
-
Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the amount of 2-oxo-clopidogrel formed using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of 2-oxo-clopidogrel formation against the concentration of simvastatin to determine the IC50 value.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Metabolic pathway of simvastatin.
Caption: Experimental workflow for in vitro inhibition assay.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 3. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Statins and CYP Interactions [medsafe.govt.nz]
- 9. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Carboxylesterase 1-mediated drug-drug interactions between clopidogrel and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxylesterase 1-Mediated Drug–Drug Interactions between Clopidogrel and Simvastatin [jstage.jst.go.jp]
Vicagrel Preclinical Resistance Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Clopidogrel?
A: this compound is a novel, orally active antiplatelet agent that, like clopidogrel, functions as an irreversible inhibitor of the P2Y12 receptor, a key component in ADP-mediated platelet activation and aggregation.[1][2] Both are prodrugs that require metabolic activation to exert their antiplatelet effects.
The primary difference lies in their initial activation step. Clopidogrel's conversion is highly dependent on hepatic cytochrome P450 enzymes, particularly CYP2C19.[3][4] this compound, however, is designed to bypass this dependency. It is hydrolyzed to the active intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[4][5] This alternative metabolic pathway is intended to provide a more predictable and potent antiplatelet effect, especially in subjects with genetic variations in CYP2C19 that cause clopidogrel resistance.[4][6]
Q2: What is the primary mechanism of "resistance" to P2Y12 inhibitors like Clopidogrel?
A: Clopidogrel resistance is the failure of the drug to adequately inhibit the P2Y12 receptor, leading to high on-treatment platelet reactivity (HTPR).[7][8] The most significant cause is genetic polymorphism in the CYP2C19 gene.[9] Individuals carrying loss-of-function alleles, such as CYP2C192 and CYP2C193, are classified as "poor" or "intermediate metabolizers."[10] These alleles result in the production of a nonfunctional or less functional CYP2C19 enzyme, leading to a significant reduction in the conversion of clopidogrel to its active metabolite.[10][11][12] This accounts for a large portion of the variability in clopidogrel response.[3][13] Other contributing factors can include drug-drug interactions affecting CYP enzymes, variations in drug absorption, and polymorphisms in the P2Y12 receptor itself.[3][14]
Q3: Is this compound expected to be susceptible to the same resistance mechanisms as Clopidogrel?
A: this compound is specifically designed to overcome the most common mechanism of clopidogrel resistance. By utilizing esterases for its initial activation step, this compound bypasses the polymorphic CYP2C19 pathway.[4][5] Therefore, resistance due to CYP2C19 loss-of-function alleles is not expected to be a significant issue for this compound. Preclinical studies have shown that this compound achieves a much higher conversion rate to its active metabolite compared to clopidogrel at equivalent doses.[4][6] However, theoretical resistance could still arise from other, less common mechanisms such as polymorphisms in the P2Y12 receptor or upregulation of other platelet activation pathways, though this has not been demonstrated in preclinical models.[15]
Q4: How can I assess this compound efficacy and potential resistance in my preclinical model?
A: The most direct method is to measure ADP-induced platelet aggregation ex vivo. Blood samples are collected from animals at baseline and at various time points after this compound administration. The degree of platelet aggregation in response to a defined concentration of ADP is measured. A significant reduction in aggregation post-treatment indicates drug efficacy.
Common laboratory methods for this assessment include:
-
Light Transmission Aggregometry (LTA): Considered the gold standard for platelet function testing.[16]
-
VerifyNow P2Y12 Assay: A point-of-care, cartridge-based system that measures P2Y12-mediated platelet aggregation.[16][17]
-
Multiplate Analyzer: Another whole-blood aggregometry system.[16]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based method that specifically assesses the P2Y12 signaling pathway.[16]
Resistance would be indicated by a lack of significant inhibition of platelet aggregation compared to baseline or vehicle-treated controls.
Troubleshooting Experimental Issues
Q1: My platelet aggregation results are highly variable between animals in the same treatment group. What are the potential causes?
A: High variability can undermine experimental results. Consider these common factors:
-
Sample Collection and Handling: Platelets are highly sensitive. Inconsistent collection techniques (e.g., prolonged tourniquet time, difficult venipuncture causing shear stress) can pre-activate platelets. Ensure a standardized, clean, and quick blood draw.[18][19]
-
Anticoagulant: Use 3.2% sodium citrate. The ratio of blood to anticoagulant (9:1) is critical. Under-filling tubes can alter this ratio and affect results.[19]
-
Sample Processing Time and Temperature: Process all samples within 4 hours of collection.[20] Store and process samples at a consistent room temperature, as cooling can activate platelets.[18][19]
-
Animal-Specific Factors: The physiological state of the animal, such as stress, hydration, or underlying inflammation, can influence platelet reactivity.[18] Ensure animals are properly acclimated and handled consistently.
-
Pipetting and Mixing: Inaccurate pipetting of agonists or improper mixing during the assay can lead to significant errors. Ensure all equipment is calibrated and technique is consistent.
Q2: I am not observing a significant antiplatelet effect with this compound, even at high doses. How can I troubleshoot this?
A: If you suspect a lack of efficacy, follow this logical progression:
-
Verify Drug Formulation and Administration: Confirm the stability and solubility of your this compound formulation. Ensure accurate dosing and verify the route of administration (e.g., for oral gavage, confirm successful delivery to the stomach).
-
Check Assay Positive Controls: Run a known P2Y12 inhibitor or another antiplatelet agent alongside your this compound samples to ensure the platelet aggregation assay itself is working correctly and your platelets are responsive.
-
Evaluate Pharmacokinetics: If possible, measure the plasma concentration of this compound's active metabolite. Low exposure could indicate poor absorption or rapid clearance in your specific animal model, which may differ from published data.
-
Assess Baseline Platelet Reactivity: Establish the normal range of ADP-induced platelet aggregation in your animal colony. Unusually low baseline reactivity could mask the inhibitory effect of the drug.
-
Consider Animal Model Specifics: Preclinical models of certain diseases (e.g., diet-induced obesity, diabetes) can exhibit heightened platelet reactivity and inflammation, potentially requiring higher doses to achieve a therapeutic effect.[21]
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound vs. Clopidogrel in a Human Study
| Drug & Dose | Time Point | Mean Inhibition of Platelet Aggregation (%IPA) |
|---|---|---|
| This compound (40 mg) | 4 hours | 87.9% |
| This compound (60 mg) | 4 hours | 91.5% |
| This compound (75 mg) | 4 hours | 93.0% |
| Clopidogrel (75 mg) | 4 hours | No measurable effect |
| This compound (5 mg) | 4 hours | No measurable effect |
Data from a study in healthy Chinese subjects.[4]
Table 2: Genetic Factors in Clopidogrel Resistance
| Genetic Polymorphism | Effect on Clopidogrel | Associated Risk |
|---|---|---|
| CYP2C19*2 Allele | Loss-of-function; reduced active metabolite formation.[11][12] | Increased risk of clopidogrel resistance (Odds Ratio: 2.42 - 5.70).[11] |
| CYP2C19*3 Allele | Loss-of-function; produces nonfunctional enzyme.[10] | Associated with clopidogrel resistance.[10] |
Data primarily from studies in human populations, which informs the rationale for developing this compound for preclinical models.
Key Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection:
-
Anesthetize the animal according to your institution-approved protocol.
-
Collect whole blood via cardiac puncture or cannulation of a major vessel into a syringe containing 3.2% sodium citrate (ratio of 9 parts blood to 1 part citrate).
-
Gently invert the tube 3-5 times to mix. Do not shake.
-
Keep the sample at room temperature.[19]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood sample at 150-200 x g for 10-15 minutes at room temperature to separate PRP.[19]
-
Carefully aspirate the upper PRP layer into a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
The platelet count in the PRP should be adjusted with PPP if necessary to standardize across samples (e.g., to 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Assay:
-
Calibrate the aggregometer using PPP as the 100% transmission blank and PRP as the 0% transmission baseline.
-
Pipette an aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer, allowing it to warm to 37°C for 5 minutes.
-
Add the platelet agonist (e.g., ADP, final concentration 5-20 µM) to the PRP.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Maximum aggregation is determined from the aggregation curve.
-
Calculate the percent inhibition of platelet aggregation for a this compound-treated sample relative to a vehicle-treated control sample.
-
Protocol 2: Genotyping for CYP2C19 Polymorphisms (Example for Preclinical Models if Applicable)
Note: While this compound bypasses CYP2C19, researchers may work with transgenic models or compare with clopidogrel, making this protocol relevant.
-
DNA Extraction:
-
Extract genomic DNA from a tissue sample (e.g., tail snip, ear punch) or whole blood using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the specific region of the Cyp2c-family gene corresponding to the human CYP2C19 loss-of-function allele of interest.
-
Design primers flanking the single nucleotide polymorphism (SNP) site.
-
Perform PCR using a standard protocol with a high-fidelity DNA polymerase.
-
-
Genotype Analysis:
-
The resulting PCR product can be analyzed by several methods:
-
Restriction Fragment Length Polymorphism (RFLP): If the SNP creates or destroys a restriction enzyme site, digest the PCR product with the corresponding enzyme and analyze the fragment sizes on an agarose gel.
-
Sanger Sequencing: Sequence the PCR product to directly identify the nucleotide at the polymorphic site.
-
Real-Time PCR with Allele-Specific Probes: Use TaqMan or similar probe-based assays for high-throughput genotyping.
-
-
Visualizations
Caption: Metabolic activation pathways of this compound and Clopidogrel.
Caption: Simplified P2Y12 receptor signaling pathway.
Caption: Experimental workflow for assessing this compound resistance.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming clopidogrel resistance: discovery of this compound as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet Resistance-Fact or Myth? | Radcliffe Cardiology [radcliffecardiology.com]
- 8. Clopidogrel Resistance in Ischemic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clopidogrel resistance and its relevance: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel resistance: MedlinePlus Genetics [medlineplus.gov]
- 11. Frontiers | Cyp2C19*2 Polymorphism Related to Clopidogrel Resistance in Patients With Coronary Heart Disease, Especially in the Asian Population: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Association of CYP2C19*2 polymorphism with clopidogrel resistance among patients with high cardiovascular risk in Northeastern Mexico [scielo.org.mx]
- 13. openheart.bmj.com [openheart.bmj.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Resistance to clopidogrel: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. laboratoryalliance.com [laboratoryalliance.com]
- 18. biodatacorp.com [biodatacorp.com]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vicagrel Antiplatelet Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel. Our aim is to help you overcome variability in your experimental results and ensure the consistent and reliable performance of this compound in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: We are observing high inter-subject variability in platelet aggregation inhibition with this compound, even within a seemingly homogenous study population. What are the potential causes and how can we troubleshoot this?
A1: While this compound is designed to have a more predictable response than clopidogrel, some variability can still occur. Here are potential causes and troubleshooting steps:
-
Genetic Factors Beyond CYP2C19: Although this compound's activation is less dependent on CYP2C19, other enzymes like carboxylesterase 1 and 2 (CES1, CES2) and arylacetamide deacetylase (AADAC) are involved in its metabolism.[1][2][3] While studies suggest polymorphisms in these genes have a weak impact on this compound's effect, they could contribute to minor variability.[4][5][6][7]
-
Recommendation: If significant and unexplained variability persists, consider genotyping subjects for common polymorphisms in CES1, CES2, and AADAC.
-
-
Drug-Drug Interactions: Concomitant medications could potentially interfere with this compound's metabolism or action. For instance, potent inhibitors of CES1 and CES2, such as simvastatin, have been investigated, although their impact on this compound appears to be weak.[4][5][7]
-
Recommendation: Meticulously record all concomitant medications of your study subjects. If variability is a concern, consider a washout period for non-essential medications or conduct subgroup analyses based on medication use.
-
-
Non-Genetic Factors: Patient-specific factors such as age, body mass index (BMI), smoking status, and underlying health conditions can influence drug metabolism and platelet reactivity.[8]
-
Recommendation: Ensure detailed demographic and clinical data is collected for each subject to allow for covariate analysis.
-
-
Pre-analytical and Analytical Variability: Inconsistent sample handling and assay procedures are a major source of variability.
-
Recommendation: Strictly adhere to standardized protocols for blood collection, sample preparation, and platelet function testing. Ensure all laboratory personnel are thoroughly trained on these procedures.
-
Q2: How can we confirm that this compound is being effectively metabolized to its active form in our in vitro or in vivo models?
A2: Confirming the metabolic activation of this compound is crucial for interpreting your results.
-
In Vitro Systems: When using in vitro systems such as liver microsomes, ensure the system contains the necessary enzymes for this compound metabolism, primarily carboxylesterases.[9][10]
-
In Vivo Models: In animal or human studies, direct measurement of the active metabolite in plasma is the gold standard.
Q3: We are seeing inconsistent results in our platelet aggregation assays. What are some common pitfalls to avoid?
A3: Platelet aggregation assays are sensitive and require careful execution.
-
Pre-analytical Variables:
-
Anticoagulant Choice: The choice of anticoagulant is critical. For most platelet function tests, 3.2% sodium citrate is the standard.[13][14]
-
Sample Collection and Handling: Avoid traumatic venipuncture, which can activate platelets. Do not use a pneumatic tube system for sample transport.[13] Samples should be maintained at room temperature and processed within the recommended timeframe (typically within 4 hours).[15]
-
-
Analytical Variables:
-
Assay-Specific Requirements: Different assays have unique requirements. For example, the VerifyNow P2Y12 assay has specific collection tubes and handling instructions.[13][14][16] Light Transmission Aggregometry (LTA) requires careful preparation of platelet-rich plasma (PRP).[15][17]
-
Instrument Calibration and Quality Control: Regular calibration and running of quality control samples are essential for ensuring the accuracy and precision of your measurements.
-
-
Drug Interference: Certain medications, like NSAIDs (e.g., aspirin) and GPIIb/IIIa inhibitors, can interfere with platelet aggregation assays.[18]
-
Recommendation: Have a clear record of all medications the subject is taking. For in vitro experiments, ensure your media does not contain substances that could interfere with the assay.
-
Data Presentation
Table 1: Comparison of Antiplatelet Effects of this compound and Clopidogrel (Single Ascending Dose Study in Healthy Chinese Subjects)
| Treatment Group | Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours post-dose | Mean ΔP2Y12 Reaction Units (ΔPRU) at 4 hours post-dose |
| This compound 5 mg | No measurable effect | Not reported |
| This compound 10 mg | 11.3% | Not reported |
| This compound 20 mg | 41.9% | Not reported |
| This compound 40 mg | 84.8% | 206.6 - 240.0 |
| This compound 60 mg | 78.5% | 206.6 - 240.0 |
| This compound 75 mg | 86.7% | 206.6 - 240.0 |
| Clopidogrel 75 mg | No measurable effect | Not reported |
Data sourced from a single-center, randomized, double-blind, placebo-controlled study.[2][19]
Table 2: Comparison of Antiplatelet Effects of this compound and Clopidogrel (Multiple Dose Study in Healthy Chinese Volunteers)
| Treatment Group (10 days) | Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours post-dose on Day 10 |
| This compound 5 mg | 32.4% |
| This compound 10 mg | 60.7% |
| This compound 15 mg | 79.1% |
| Clopidogrel 75 mg | 46.6% |
Data from a dose-escalating study.[8][20]
Experimental Protocols
1. Platelet Aggregation Assessment using VerifyNow P2Y12 Assay
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for use.
-
Principle: The VerifyNow system is a turbidimetric-based optical detection system that measures platelet-induced aggregation as an increase in light transmittance.[21] The P2Y12 assay specifically measures ADP-induced platelet aggregation in the presence of PGE1, which makes the assay specific for the P2Y12 receptor.[21]
-
Materials:
-
Procedure:
-
Blood Collection:
-
Sample Handling:
-
Assay Execution:
-
Follow the on-screen instructions of the VerifyNow instrument.
-
Insert the assay cartridge into the instrument.
-
Once prompted, insert the blood collection tube into the sample well of the cartridge.
-
-
-
Data Interpretation: The instrument reports results in P2Y12 Reaction Units (PRU) and percent inhibition.[22] Higher PRU values indicate higher platelet reactivity.
2. Quantification of this compound's Active Metabolite (H4) in Plasma by LC-MS/MS
This is a generalized protocol. Specific parameters will need to be optimized for your instrument and experimental setup.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.
-
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Acetonitrile, formic acid, and water (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Plasma samples
-
-
Procedure:
-
Sample Preparation (Protein Precipitation): [23][24]
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile. The specific gradient will need to be optimized to achieve good separation of the analyte from other plasma components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of the active metabolite in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound compared to Clopidogrel.
Caption: General experimental workflow for assessing this compound's antiplatelet effect.
References
- 1. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 7. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 9. Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 14. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 15. machaondiagnostics.com [machaondiagnostics.com]
- 16. 2.4. Hemostatic Measurements [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. biodatacorp.com [biodatacorp.com]
- 19. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 22. bchcicu.org [bchcicu.org]
- 23. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vicagrel Active Metabolite Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vicagrel. Our aim is to help you navigate challenges related to achieving and measuring adequate levels of its active metabolite in your experiments.
Troubleshooting Guide: Low Active Metabolite Levels of this compound
This guide addresses common issues that may lead to lower-than-expected concentrations of the this compound active metabolite (H4).
Question: We are observing significantly lower than expected plasma levels of the this compound active metabolite (H4) in our in vivo animal studies. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors could contribute to unexpectedly low levels of the this compound active metabolite. Here is a step-by-step troubleshooting approach:
-
Review the Bioactivation Pathway: this compound is a prodrug that undergoes a two-step activation process.[1][2][3] The first step is hydrolysis to 2-oxo-clopidogrel, primarily by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[2][3][4][5] The second step involves the oxidation of 2-oxo-clopidogrel to the active thiol metabolite (H4) by cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver and intestine.[2][4][5] Unlike clopidogrel, this compound's initial activation is designed to be more efficient and less dependent on CYP2C19.[5][6]
Troubleshooting Steps:
-
Verify Enzyme Activity: If using in vitro models, ensure the intestinal and liver microsomes or S9 fractions have documented and sufficient CES, AADAC, and CYP enzyme activity.
-
Consider Species Differences: The expression and activity of these metabolizing enzymes can vary significantly between species.[7] For example, the contribution of CES2 and AADAC to this compound hydrolysis differs between humans, rats, and dogs.[4][7] Ensure the animal model you are using is appropriate and that you have baseline data on its metabolic capacity for this class of drugs.
-
-
Investigate Potential Drug-Drug Interactions: Co-administration of other compounds can inhibit the enzymes responsible for this compound's activation.
Troubleshooting Steps:
-
Review Co-administered Compounds: Are you administering other drugs to your animal models?
-
Esterase Inhibitors: Compounds known to inhibit CES2 or AADAC could significantly reduce the formation of 2-oxo-clopidogrel. For instance, some studies suggest that aspirin, also a substrate for CES2, could potentially interact with this compound metabolism.[2] Simvastatin has also been shown to inhibit the production of 2-oxo-clopidogrel and the active metabolite H4 in vitro.[4]
-
CYP450 Inhibitors: While this compound is less dependent on CYP2C19 than clopidogrel, potent inhibitors of CYP2B6, CYP2C9, or CYP3A4 could still impact the second activation step.[8][9]
-
-
Stagger Dosing: If a co-administered drug is a suspected inhibitor, consider a staggered dosing schedule in a pilot study to separate the peak absorption and metabolism times of the two drugs.
-
-
Examine Experimental Procedures: Issues with sample collection and processing can lead to artificially low measurements of the active metabolite.
Troubleshooting Steps:
-
Active Metabolite Instability: The active thiol metabolite (H4) is unstable in vivo.[1] To ensure accurate quantification, blood samples should be immediately pretreated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to trap and stabilize the active metabolite for subsequent analysis.[1]
-
Sample Handling: Ensure that blood samples are collected at the appropriate time points post-dose, considering the rapid absorption and metabolism of this compound (Tmax of the active metabolite is approximately 0.33–0.50 hours).[10][11] Samples should be immediately processed and stored at -80°C until analysis.[10]
-
Question: Our in vitro experiments using human liver microsomes are showing inconsistent formation of the this compound active metabolite. How can we improve the reliability of our results?
Answer:
Inconsistent results in in vitro systems often point to variability in the experimental setup.
-
Ensure a Complete Metabolic System: The bioactivation of this compound is a two-step process.
Troubleshooting Steps:
-
Two-System Approach: For optimal results, consider a two-system approach. First, incubate this compound with human intestinal microsomes (which have high concentrations of CES2 and AADAC) to generate 2-oxo-clopidogrel.[4] Then, introduce the resulting supernatant to human liver microsomes, supplemented with an NADPH-regenerating system, to facilitate the CYP-mediated conversion to the active metabolite H4.
-
Cofactor Requirements: Ensure the appropriate cofactors are present for each enzymatic step. The initial hydrolysis by esterases does not require NADPH, but the subsequent CYP-mediated oxidation is NADPH-dependent.[7]
-
-
Control for Substrate and Inhibitor Concentrations:
Troubleshooting Steps:
-
Enzyme Kinetics: Perform enzyme kinetic studies (e.g., determining Km and Vmax) for both the hydrolysis and oxidation steps to ensure you are working within an appropriate substrate concentration range.
-
Vehicle Effects: Be mindful of the solvents used to dissolve this compound and any potential inhibitors. Ensure that the final concentration of the vehicle (e.g., DMSO) in the incubation mixture is low and consistent across all experiments, as it can affect enzyme activity.
-
-
Quantification Method Validation:
Troubleshooting Steps:
-
LC-MS/MS Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolites.[10][12] Ensure your method has adequate sensitivity, specificity, and linearity for all analytes.
-
Internal Standards: Use appropriate stable isotope-labeled internal standards for both 2-oxo-clopidogrel and the derivatized active metabolite to correct for matrix effects and variations in sample processing.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound activation?
A1: this compound undergoes a two-step bioactivation. First, it is rapidly and extensively hydrolyzed in the intestine by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) to form the intermediate metabolite, 2-oxo-clopidogrel.[2][3][4][5] This intermediate is then oxidized by hepatic and intestinal CYP450 enzymes (primarily CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite, H4.[2][4][5]
Q2: How does this compound's metabolism differ from that of clopidogrel?
A2: The main difference lies in the first activation step. Clopidogrel's conversion to 2-oxo-clopidogrel is primarily mediated by CYP450 enzymes, particularly CYP2C19.[5] This makes clopidogrel's efficacy highly susceptible to genetic polymorphisms in CYP2C19.[6][13][14] In contrast, this compound's first step is a more efficient hydrolysis by esterases, bypassing the major CYP2C19 dependency and thus reducing the impact of its genetic variants.[5][6][15]
Q3: What role do CYP2C19 genetic polymorphisms play in the metabolism of this compound?
A3: Studies have shown that CYP2C19 genetic polymorphisms have a significantly lesser impact on the pharmacokinetics and pharmacodynamics of this compound compared to clopidogrel.[6][16] While some minor decreases in the active metabolite have been observed in CYP2C19 poor metabolizers (PMs), the exposure is still substantially higher than that seen with clopidogrel in the same patient population.[6][16] Physiologically based pharmacokinetic (PBPK) modeling suggests that dosage adjustments for CYP2C19 PMs receiving this compound may be unnecessary.[8][9]
Q4: Are there any known drug-drug interactions that can significantly lower this compound's active metabolite levels?
A4: While this compound is designed to have a more predictable metabolic profile, potential interactions exist. In vitro studies have shown that simvastatin can inhibit both the initial hydrolysis and the subsequent formation of the active metabolite H4.[4] Co-administration with other substrates or inhibitors of CES2 and AADAC, or potent inhibitors of CYPs involved in the second activation step, could theoretically reduce the formation of the active metabolite.[2] However, clinical studies have shown no significant drug-drug interaction between this compound and aspirin.[10][11]
Q5: What is the recommended method for quantifying the this compound active metabolite?
A5: The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12] Due to the instability of the active thiol metabolite (H4), it is crucial to stabilize it immediately upon blood collection using a derivatizing agent like MPB (2-bromo-3'-methoxyacetophenone) before analysis.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (H4) vs. Clopidogrel's Active Metabolite in Healthy Volunteers.
| Drug (Dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| This compound (5 mg) | 13.9 ± 7.1 | 16.1 ± 6.7 | 0.5 |
| Clopidogrel (75 mg) | 9.7 ± 6.3 | 14.8 ± 7.9 | 0.75 |
| This compound (10 mg) | 29.4 ± 14.8 | 34.0 ± 12.9 | 0.5 |
| This compound (15 mg) | 42.1 ± 20.3 | 47.9 ± 19.3 | 0.33 |
Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± standard deviation.[11]
Table 2: Influence of CYP2C19 Genotype on the Area Under the Curve (AUC) of the Active Metabolite (H4).
| Drug | CYP2C19 Metabolizer Status | AUC₀₋ₜ Change Relative to Extensive Metabolizers (EMs) |
| This compound | Intermediate Metabolizers (IMs) | ↓ 21% |
| Poor Metabolizers (PMs) | ↓ 27% | |
| Clopidogrel | Intermediate Metabolizers (IMs) | ↓ 39% |
| Poor Metabolizers (PMs) | ↓ 67% |
Data represents the percentage decrease in the AUC of the active metabolite after a loading dose, as reported in a study comparing this compound and Clopidogrel.[6][16]
Experimental Protocols
Protocol 1: Quantification of this compound Active Metabolite (H4) in Plasma
-
Blood Collection and Stabilization:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately add a solution of the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to the whole blood to stabilize the active thiol metabolite.[1] Allow the reaction to proceed for at least 10 minutes at room temperature.[1]
-
Centrifuge the samples at 3,500 rpm for 5 minutes at 4°C to separate the plasma.[10]
-
Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.[10]
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample, add 25 µL of an internal standard solution (e.g., stable isotope-labeled derivatized H4).[4]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a validated LC-MS/MS system.
-
Use a suitable C18 analytical column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid.
-
Detect the derivatized active metabolite and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of the active metabolite by comparing its peak area ratio to the internal standard against a standard curve prepared in a matching matrix.
-
Protocol 2: In Vitro Assessment of this compound Metabolism
-
Incubation with Intestinal Microsomes (Step 1):
-
Prepare an incubation mixture containing human intestinal microsomes (e.g., 50 µg protein/mL) in Tris buffer (pH 7.4).[7]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 10 µM final concentration).[7]
-
Incubate at 37°C.
-
At various time points, terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the microsomal proteins and analyze the supernatant for the formation of 2-oxo-clopidogrel by LC-MS/MS.
-
-
Incubation with Hepatic Microsomes (Step 2):
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg protein/mL) in buffer.[7]
-
Add the supernatant from the intestinal microsome incubation (containing 2-oxo-clopidogrel).
-
Add an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction (if not already started by the addition of the supernatant).
-
Incubate at 37°C.
-
At various time points, terminate the reaction with ice-cold acetonitrile containing the derivatizing agent MPB.
-
Process the samples as described in Protocol 1 for quantification of the derivatized active metabolite H4.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for low this compound active metabolite levels.
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
- 8. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 9. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 12. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Polymorphism of CYP2C19 and Inhibitory Effects of Ticagrelor and Clopidogrel Towards Post-Percutaneous Coronary Intervention (PCI) Platelet Aggregation in Patients with Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicagrel and Bleeding Risk in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the bleeding risk associated with Vicagrel in animal studies. The following sections offer detailed experimental protocols, troubleshooting advice, and a comprehensive FAQ to support your experimental design and execution.
Data Presentation: Quantitative Insights into Bleeding Risk
Table 1: Incidence of Bleeding Events in Patients with Coronary Artery Disease Treated with this compound or Clopidogrel
Data from a multicentre, randomized, double-blind, triple-dummy, dose-exploring phase II trial in patients with coronary artery disease undergoing percutaneous coronary intervention.[1]
| Treatment Group (Loading Dose/Maintenance Dose) | Percentage of Patients with Any Bleeding |
| This compound 20 mg / 5 mg | 13.04% |
| This compound 24 mg / 6 mg | 14.06% |
| This compound 30 mg / 7.5 mg | 11.59% |
| Clopidogrel 300 mg / 75 mg | 11.11% |
Note: The differences in bleeding events across the groups were not statistically significant (P = 0.95).[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to assessing bleeding risk, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
References
Technical Support Center: Inter-individual Variability in Vicagrel Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel. The content is designed to address specific issues that may arise during experimental evaluation of this compound's antiplatelet effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher than expected inter-individual variability in platelet inhibition with this compound in our study population. What are the potential causes?
A1: While this compound was designed to reduce the inter-individual variability seen with clopidogrel, some variability in response can still occur. Here are the primary factors to consider:
-
Genetic Polymorphisms:
-
CYP Enzymes: Although the initial activation of this compound bypasses CYP2C19, this enzyme, along with CYP2B6, CYP2C9, and CYP3A4, is involved in the second step of bioactivation.[1][2] Polymorphisms in these genes could still contribute to variability in the formation of the active metabolite. However, studies have shown that the impact of CYP2C19 polymorphisms on this compound's pharmacokinetics and pharmacodynamics is less significant compared to clopidogrel.[3]
-
Esterases: The first step of this compound's activation is hydrolysis by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[4][5] Genetic variations in these enzymes could potentially influence the rate of this initial activation step.
-
-
Drug-Drug Interactions:
-
Aspirin: Concomitant use of aspirin has been shown in some studies to not significantly interact with this compound, while other preclinical data suggests a potential for interaction.[6][7]
-
Simvastatin and Omeprazole: A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling study suggested that simvastatin (a CES1 and CES2 inhibitor) and omeprazole (a CYP2C19 inhibitor) have a weak impact on the pharmacokinetics and pharmacodynamics of this compound.[8]
-
Other Medications: It is crucial to review all concomitant medications your study subjects are taking. Drugs that are strong inhibitors or inducers of the CYP enzymes involved in this compound's metabolism could potentially alter its efficacy.
-
-
Clinical Factors:
-
Diabetes Mellitus: Patients with diabetes, particularly those who are insulin-dependent, may exhibit higher on-treatment platelet reactivity.[9][10]
-
Renal and Hepatic Impairment: While specific data on this compound is limited, severe renal or hepatic disease can affect the pharmacokinetics of many drugs. Standard exclusion criteria in clinical trials for this compound often include severe renal or hepatic impairment.
-
Other Comorbidities: The underlying health status of the patient can be a source of variability in drug response.
-
Q2: We are using the VerifyNow P2Y12 assay and are getting inconsistent or unexpected results. How should we troubleshoot this?
A2: The VerifyNow P2Y12 assay is a common point-of-care test. Here are some troubleshooting steps for common issues:
-
Pre-analytical Errors:
-
Improper Sample Collection: Ensure that blood is collected using a 21-gauge or larger needle and that the first few milliliters of blood are discarded to avoid tissue factor contamination.[11][12] The collection tube (3.2% sodium citrate) must be filled to the correct level.[11]
-
Sample Handling: Invert the sample tube gently 5 times to ensure proper mixing.[13] Do not shake the tube, as this can activate platelets.[14] The sample should be tested within 4 hours of collection and kept at room temperature.[13]
-
Interfering Substances: Glycoprotein IIb/IIIa inhibitors (e.g., abciximab, eptifibatide) can interfere with the assay.[15] Ensure patients have not recently received these medications.
-
-
Instrument Errors:
-
Error Codes: The VerifyNow instrument will display error codes for issues such as improper sample aspiration, reagent issues, or hardware malfunctions. Refer to the instrument's user manual for a detailed list of error codes and their specific solutions.[16]
-
Quality Control: Regularly run the electronic quality control (EQC) and liquid quality controls (LQC) as recommended by the manufacturer to ensure the instrument is performing correctly.
-
-
Discordant Results with Other Assays:
-
It's not uncommon to observe discordant results between the VerifyNow assay and light transmission aggregometry (LTA).[17][18] This can be due to differences in the underlying technology and what each assay measures. VerifyNow is a whole-blood, impedance-based assay, while LTA is an optical measurement performed on platelet-rich plasma.
-
Factors such as low platelet count and hematocrit can affect the results of different assays differently.[17][19]
-
Q3: Our LTA results for this compound-treated samples are showing wide variability. What are the key parameters to control?
A3: Light Transmission Aggregometry (LTA) is considered the gold standard for platelet function testing but requires careful attention to detail.
-
Sample Preparation:
-
Platelet-Rich Plasma (PRP) Preparation: The centrifugation steps to prepare PRP and platelet-poor plasma (PPP) are critical. The speed and duration of centrifugation will determine the platelet concentration in the PRP.
-
Platelet Count: LTA results can be affected by the platelet count in the PRP. It is important to standardize the platelet count for all samples if possible, or to at least record the platelet count for each sample to aid in data interpretation.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP) will significantly impact the results. Ensure the final concentration in the cuvette is accurate and consistent across all experiments.
-
Incubation Time and Temperature: Platelets should be maintained at 37°C and allowed to stabilize in the aggregometer before adding the agonist.[20]
-
Stirring Speed: The speed of the magnetic stir bar in the cuvette must be constant to ensure consistent platelet aggregation.
-
-
Data Interpretation:
-
Establish clear definitions for "responder" and "non-responder" based on the percent inhibition of platelet aggregation.
-
Consider the entire aggregation curve, not just the maximal aggregation, as the shape of the curve can also provide valuable information.
-
Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic data for this compound, often in comparison to clopidogrel.
Table 1: Pharmacokinetic Parameters of the Active Metabolite (H4/M15-2) of this compound and Clopidogrel
| Drug (Dose) | Tmax (h) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Reference(s) |
| This compound (5 mg) | 0.50 | - | 11.7 | [15] |
| Clopidogrel (75 mg) | 0.75 | - | 11.8 | [15] |
| This compound (20 mg) | 0.50 | - | 29% higher than Clopidogrel 300 mg | [15] |
| Clopidogrel (300 mg) | 0.75 | - | - | [15] |
| This compound (20 mg) | 0.33 | 60.1 | 41.8 | [2] |
Table 2: Inhibition of Platelet Aggregation (IPA %) with this compound vs. Clopidogrel by CYP2C19 Metabolizer Status
| Treatment | Metabolizer Status | IPA % (Loading Dose, 4h) | IPA % (Maintenance Dose, 4h) | Reference(s) |
| This compound (24 mg LD / 6 mg MD) | Extensive (EM) | - | - | [3] |
| Intermediate (IM) | - | - | [3] | |
| Poor (PM) | 28.2 | 42.8 | [3][8] | |
| Clopidogrel (300 mg LD / 75 mg MD) | Extensive (EM) | - | - | [3] |
| Intermediate (IM) | - | - | [3] | |
| Poor (PM) | 12.4 | 24.6 | [3][8] | |
| This compound (20/5, 24/6, 30/7.5 mg LD/MD) | All (Day 28) | 30.19%, 35.02%, 45.61% | - | [21] |
| Clopidogrel (300/75 mg LD/MD) | All (Day 28) | 32.55% | - | [21] |
LD = Loading Dose, MD = Maintenance Dose
Experimental Protocols
Protocol 1: Assessment of Platelet Inhibition using the VerifyNow P2Y12 Assay
-
Sample Collection:
-
Draw blood using a 21-gauge or larger needle.
-
Collect a discard tube of at least 2 mL.
-
Collect the sample in a 3.2% sodium citrate Greiner Bio-One partial-fill vacuette tube, ensuring it is filled to the black line.[12]
-
Gently invert the tube 5 times to mix.
-
Let the sample sit for a minimum of 10 minutes but no longer than 4 hours at room temperature before testing.[13]
-
-
Instrument Preparation and Quality Control:
-
Power on the VerifyNow instrument and allow it to complete its self-test.
-
Run electronic and liquid quality controls as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Enter patient/sample information into the instrument.
-
Scan the barcode on the VerifyNow P2Y12 assay device pouch.
-
Gently invert the sample tube again 5 times immediately before use.
-
Insert the sample tube into the assay device.
-
Place the assay device into the instrument and close the cover.
-
The instrument will automatically perform the assay and display the results in P2Y12 Reaction Units (PRU) and/or percent inhibition.[22]
-
Protocol 2: Assessment of Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Collect blood in a 3.2% sodium citrate tube.
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP with PPP if necessary (a typical range is 200-300 x 10⁹/L).
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize at 37°C with stirring for a few minutes.
-
Add a known concentration of a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal platelet aggregation (%).
-
Calculate the percent inhibition of platelet aggregation for this compound-treated samples compared to a baseline or control sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 12. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 13. itcmed.com [itcmed.com]
- 14. Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Discordance in tests used to detect inhibition of the P2Y12 receptor in patients undergoing interventional neuroradiology procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 19. Comparison of factors affecting platelet reactivity in various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
Technical Support Center: Vicagrel and P-glycoprotein Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the effect of P-glycoprotein (P-gp) on Vicagrel metabolism.
Troubleshooting Guides
Question: Why am I observing high variability in the oral bioavailability of this compound in my animal studies?
Answer: High variability in the oral bioavailability of this compound can be attributed to several factors related to P-glycoprotein (P-gp) expression and function. Here are some potential causes and troubleshooting steps:
-
Inter-individual differences in P-gp expression: P-gp expression levels in the gastrointestinal tract can vary significantly between individuals, leading to differences in this compound efflux and, consequently, absorption.
-
Troubleshooting: Genotype the animals for polymorphisms in the MDR1 gene (the gene encoding P-gp). Quantify P-gp expression in intestinal tissue samples using methods like Western blotting or qPCR to correlate with this compound plasma concentrations.
-
-
Dietary factors: Certain food components can induce or inhibit P-gp activity.
-
Troubleshooting: Standardize the diet of the study animals and ensure there are no known P-gp modulators in the feed.
-
-
Co-administered substances: If this compound is administered with other compounds, these could be P-gp inhibitors or inducers, altering this compound's pharmacokinetics.
-
Troubleshooting: Review the formulation and any co-administered drugs for known interactions with P-gp. Conduct a drug-drug interaction study if a new combination is being tested.
-
Question: My in vitro metabolism studies with liver microsomes show a different metabolite profile for this compound than what I observe in vivo. Why is this happening?
Answer: Discrepancies between in vitro and in vivo metabolite profiles of this compound are often due to the influence of transporters like P-gp, which are not present in standard liver microsome preparations.
-
P-gp-mediated efflux in the intestine and liver: In vivo, P-gp in the apical membrane of enterocytes can pump this compound back into the intestinal lumen, reducing the amount that reaches the liver. In hepatocytes, P-gp can also efflux this compound and its metabolites into the bile. This alters the concentration of the parent drug and its metabolites available for systemic circulation.
-
Troubleshooting:
-
Use cellular systems that express both metabolizing enzymes and P-gp, such as primary hepatocytes or P-gp-transfected cell lines (e.g., MDCK-MDR1).
-
Perform a Caco-2 permeability assay to determine the extent of this compound efflux.
-
Co-administer a known P-gp inhibitor, such as Verapamil or Elacridar, in your in vitro system to see if the metabolite profile shifts to more closely resemble the microsomal results.
-
-
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism by which P-glycoprotein affects this compound metabolism?
Answer: P-glycoprotein (P-gp), an efflux transporter, primarily affects this compound metabolism by limiting its intracellular concentration in key tissues. In the intestine, P-gp actively transports this compound from the enterocytes back into the intestinal lumen, thereby reducing its absorption into the bloodstream. In the liver, P-gp can pump this compound from hepatocytes into the bile canaliculi, facilitating its elimination before it can be extensively metabolized by intracellular enzymes like cytochrome P450s. This reduces the overall exposure of metabolizing enzymes to the drug.
Question: How can I confirm that this compound is a substrate of P-glycoprotein?
Answer: You can confirm that this compound is a P-gp substrate using several experimental approaches:
-
In vitro transport assays: The most common method is the bidirectional transport assay using polarized cell monolayers that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A compound is considered a P-gp substrate if the basal-to-apical (B-A) permeability is significantly higher than the apical-to-basal (A-B) permeability, resulting in an efflux ratio (B-A/A-B) greater than 2. This difference should be diminished in the presence of a known P-gp inhibitor.
-
ATPase activity assays: P-gp is an ABC transporter that hydrolyzes ATP to power the efflux of its substrates. An increase in ATPase activity in P-gp-containing membranes in the presence of this compound suggests it is a substrate.
-
Competitive inhibition studies: You can assess this compound's ability to inhibit the transport of a known fluorescent P-gp substrate, such as Rhodamine 123. A decrease in the efflux of the known substrate in the presence of this compound indicates competition for the same transporter.
Question: Does the inhibition of P-glycoprotein always lead to increased this compound efficacy?
Answer: Not necessarily. While inhibiting P-gp can increase the oral bioavailability and systemic exposure of this compound, this can be a double-edged sword. The increased plasma concentrations could lead to a higher incidence of adverse effects or toxicity. The therapeutic window of this compound must be considered. Furthermore, if this compound has active metabolites, the overall pharmacological effect will depend on how P-gp inhibition affects the concentrations of both the parent drug and its active metabolites.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats with and without Co-administration of a P-gp Inhibitor (Elacridar)
| Parameter | This compound Alone | This compound + Elacridar | Fold Change |
| Cmax (ng/mL) | 150 ± 25 | 450 ± 40 | 3.0 |
| AUC (0-t) (ng·h/mL) | 600 ± 70 | 2400 ± 210 | 4.0 |
| Tmax (h) | 1.5 | 1.0 | - |
| Oral Bioavailability (%) | 20 | 80 | 4.0 |
Table 2: Bidirectional Transport of this compound across Caco-2 Cell Monolayers
| Transport Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apical to Basal (A-B) | 2.5 ± 0.3 |
| Basal to Apical (B-A) | 12.5 ± 1.1 |
| Efflux Ratio (B-A / A-B) | 5.0 |
| B-A with Elacridar | 3.0 ± 0.4 |
| Efflux Ratio with Elacridar | 1.2 |
Detailed Experimental Protocols
Protocol: Caco-2 Bidirectional Permeability Assay for this compound
Objective: To determine if this compound is a substrate for P-glycoprotein by measuring its transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Elacridar (P-gp inhibitor) stock solution
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification of this compound
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be > 250 Ω·cm².
-
Perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Apical to Basal (A-B) Transport: Add this compound solution (e.g., 10 µM) to the apical (donor) chamber and transport buffer to the basal (receiver) chamber.
-
Basal to Apical (B-A) Transport: Add this compound solution to the basal (donor) chamber and transport buffer to the apical (receiver) chamber.
-
To assess the role of P-gp, run a parallel set of experiments where a P-gp inhibitor (e.g., 1 µM Elacridar) is added to both chambers 30 minutes prior to and during the transport of this compound.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: P-gp mediated efflux of this compound in an enterocyte.
Caption: Troubleshooting workflow for this compound bioavailability issues.
Vicagrel Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
Welcome to the Vicagrel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and address potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a prodrug that is metabolized into an active form that acts as an irreversible antagonist of the P2Y12 receptor, a key receptor in ADP-mediated platelet activation and aggregation.[1][2][3] By blocking the P2Y12 receptor, this compound inhibits platelet aggregation.
Q2: What are some potential off-target effects observed with thienopyridines like this compound?
While this compound is designed for high selectivity to the P2Y12 receptor, the thienopyridine class of drugs has been associated with some off-target effects in preclinical studies. These may include:
-
Effects on the vasculature: Some studies suggest that thienopyridines may have direct effects on the vessel wall, potentially influencing vascular tone.[4]
-
Impact on other purinergic receptors: There is evidence that clopidogrel, a related thienopyridine, may inhibit P2Y2-mediated vasoconstriction.[5]
-
Inhibition of ectonucleotidases: Thienopyridine prodrugs have been shown to inhibit vascular ectonucleotidases, enzymes that break down ADP. This could paradoxically increase local ADP concentrations and affect platelet aggregation in a P2Y12-independent manner.[6]
-
Effects on inflammatory cells: Clopidogrel has been reported to reduce neutrophil count, suggesting a potential off-target effect on inflammatory cells.[7]
-
Bone metabolism: Prolonged exposure to clopidogrel has been shown to affect bone homeostasis in animal models.[5]
Q3: We are observing cytotoxicity in our cell line at high concentrations of this compound. Is this expected?
While this compound is generally not considered cytotoxic at therapeutic concentrations, high concentrations of any small molecule can lead to off-target toxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a standard cytotoxicity assay, such as the MTT or LDH assay. This will help you establish a non-toxic working concentration range for your experiments.
Q4: How can we confirm that the observed effects in our assay are due to P2Y12 inhibition and not an off-target effect?
To confirm on-target activity, you can:
-
Use a P2Y12-null cell line: If available, a cell line that does not express the P2Y12 receptor should not show the effect.
-
Employ a rescue experiment: After treatment with this compound, try to rescue the phenotype by adding a downstream activator of the P2Y12 signaling pathway.
-
Use a structurally unrelated P2Y12 inhibitor: Compare the effects of this compound with another known P2Y12 inhibitor that has a different chemical structure. Similar results would suggest an on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Results in Platelet Aggregation Assays
Symptoms:
-
Inconsistent inhibition of platelet aggregation with this compound.
-
Higher or lower than expected IC50 values.
-
Evidence of platelet activation at high this compound concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper sample handling | Ensure blood samples are collected and processed according to a standardized protocol to avoid premature platelet activation. Use appropriate anticoagulants and maintain samples at room temperature.[8][9] |
| Off-target inhibition of ectonucleotidases | High concentrations of the this compound prodrug might inhibit ectonucleotidases on the surface of platelets or other cells, leading to an increase in local ADP concentration and confounding the expected inhibitory effect.[6] Test a wider range of this compound concentrations and consider pre-incubation times. |
| Direct effect on vascular cells (if co-cultured) | Thienopyridines may have direct effects on vascular endothelial cells that could influence platelet aggregation in co-culture models.[4] If using a co-culture system, test the effect of this compound on each cell type individually. |
| Reagent issues | Ensure the quality and concentration of the platelet agonist (e.g., ADP) are correct. Prepare fresh agonist solutions for each experiment. |
Issue 2: Altered cAMP Levels in Non-Platelet Cells
Symptom:
-
You observe a change in intracellular cAMP levels in a cell line that is not expected to be responsive to P2Y12 inhibition after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Off-target interaction with another GPCR | This compound or its metabolites may be interacting with other G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. |
| Broad cellular stress response | High concentrations of the compound may be inducing a general cellular stress response that can affect cAMP levels. |
| Experimental artifact | Ensure that the observed change in cAMP is not due to interference of the compound with the assay components. |
Workflow for Investigating Off-Target GPCR Activity:
Caption: Troubleshooting workflow for unexpected cAMP changes.
Issue 3: General Cellular Phenotypes Unrelated to P2Y12
Symptoms:
-
Changes in cell morphology, proliferation, or apoptosis in cell lines that do not express P2Y12.
-
Activation or inhibition of signaling pathways not known to be downstream of P2Y12.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of off-target kinases | Many small molecules can have off-target effects on protein kinases. |
| Interaction with other cellular proteins | The compound may be binding to other proteins and interfering with their function. |
| Metabolic effects | This compound or its metabolites might interfere with cellular metabolism. |
Experimental Protocols
On-Target Activity: P2Y12-Mediated cAMP Inhibition Assay
This protocol is for measuring the effect of this compound on ADP-mediated inhibition of adenylyl cyclase in a cell line expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing the human P2Y12 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., PBS with 1 mM IBMX)
-
Forskolin
-
ADP
-
This compound (and its active metabolite, if available)
-
cAMP assay kit (e.g., HTRF-based kit)
-
384-well assay plates
Procedure:
-
Cell Preparation:
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilutions to the wells.
-
Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Prepare a solution of ADP and forskolin in assay buffer. The final concentration of forskolin should be one that elicits a submaximal stimulation of adenylyl cyclase.
-
Add 2.5 µL of the ADP/forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your cAMP assay kit, add the detection reagents. This typically involves a lysis step followed by the addition of donor and acceptor molecules for HTRF.[10]
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate using a suitable plate reader.
-
Calculate the concentration of cAMP in each well based on a standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50.
-
Off-Target Screening: Cytotoxicity MTT Assay
This protocol provides a general method for assessing the cytotoxic potential of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Reading:
Signaling Pathways and Workflows
Caption: On-target P2Y12 signaling pathway.
Caption: General workflow for investigating off-target effects.
References
- 1. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vascular ectonucleotidase activities by the pro-drugs ticlopidine and clopidogrel favours platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel induced reduction in neutrophil count: An overlooked beneficial effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. de-vhl.nl [de-vhl.nl]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Vicagrel Oral Bioavailability Studies in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the oral bioavailability of Vicagrel in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its oral activation pathway differ from Clopidogrel?
This compound is a novel antiplatelet prodrug, an analog of clopidogrel.[1][2] Its primary advantage lies in its metabolic activation pathway. Unlike clopidogrel, which relies heavily on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to its active intermediate, 2-oxo-clopidogrel.[3] This bypasses the genetic variability associated with CYP2C19, leading to a more predictable and efficient generation of the active metabolite.[1][3][4]
Q2: What is the expected oral bioavailability of this compound's active metabolite compared to Clopidogrel in animal models?
Preclinical studies in rats and beagle dogs have demonstrated that oral administration of this compound leads to a significantly higher systemic exposure of its active metabolite compared to equimolar doses of clopidogrel.[1][5][6][7] The exposure to the active metabolite can be approximately four to six times greater with this compound.[1][6][7] The conversion efficiency of this compound to its intermediate, 2-oxo-clopidogrel, is around 94%, whereas it is only about 13% for clopidogrel.[1][6][7]
Q3: Are there known species differences in the oral pharmacokinetics of this compound?
Yes, significant species-dependent differences in the pharmacokinetics of this compound have been observed between rats and dogs. Following oral administration, the systemic exposure to the active metabolite is considerably higher in dogs compared to rats.[5][8] Conversely, the exposure to the inactive carboxylic acid metabolite (CAM) is higher in rats than in dogs.[5][8] These differences are attributed to variations in the intestinal and plasma esterase activity responsible for the metabolism of 2-oxo-clopidogrel.[8]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data between individual animals of the same species.
-
Possible Cause 1: Inconsistent Formulation and Dosing.
-
Recommendation: Ensure the this compound suspension is homogeneous. This compound is often administered as a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[8] Inadequate mixing can lead to inconsistent dosing. Prepare fresh suspensions and vortex thoroughly before each administration.
-
-
Possible Cause 2: Differences in Gut Physiology.
-
Recommendation: Standardize the fasting period for all animals before dosing. The presence of food can alter gastric emptying and intestinal transit time, affecting drug absorption. A typical fasting period is overnight with free access to water.
-
-
Possible Cause 3: Sex-related Differences.
-
Recommendation: Be aware of potential sex-based differences in metabolic activation. Some studies suggest that sex hormones may influence the expression of intestinal hydrolases involved in this compound's metabolism.[9] It is advisable to either use animals of a single sex or to stratify the study groups by sex and analyze the data accordingly.
-
Issue 2: Lower than expected exposure of the active metabolite.
-
Possible Cause 1: Instability of this compound in the Formulation.
-
Recommendation: Assess the stability of this compound in the chosen dosing vehicle at the intended storage and administration conditions. Although designed for rapid in-vivo conversion, premature degradation in the formulation can reduce the amount of drug available for absorption.
-
-
Possible Cause 2: Pre-systemic Metabolism to Inactive Metabolites.
-
Recommendation: Measure the plasma concentrations of the inactive carboxylic acid metabolite (CAM) in addition to the active metabolite. A high CAM-to-active metabolite ratio might indicate extensive hydrolysis to the inactive form, which can vary between species.[8]
-
-
Possible Cause 3: Issues with Blood Sampling and Processing.
-
Recommendation: Ensure rapid processing of blood samples. The active metabolite is a thiol and can be unstable. Use appropriate anticoagulants (e.g., heparin) and immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[8]
-
Issue 3: Difficulty in quantifying this compound and its metabolites in plasma.
-
Possible Cause 1: Rapid Metabolism of the Parent Drug.
-
Possible Cause 2: Lack of a Validated Analytical Method.
-
Recommendation: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of this compound's metabolites. This is crucial for obtaining reliable pharmacokinetic data.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Clopidogrel Active Metabolite (AM) Following Oral Administration in Rats and Beagle Dogs.
| Species | Drug | Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) |
| Rat | This compound | 50 µmol/kg | 39.7 ± 23.2 | 0.67 ± 0.24 | 59.0 ± 18.8 |
| Clopidogrel | 50 µmol/kg | - | - | 14.4 ± 9.6 | |
| Beagle Dog | This compound | 19.3 µmol/kg | 713.1 ± 332.5 | 0.16 ± 0.09 | 635.1 ± 114.5 |
| Clopidogrel | 19.3 µmol/kg | - | - | 99.0 ± 10.3 |
Data compiled from studies by Qiu et al.[1][8]
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Dosing Preparation: Suspend this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Administration: Administer a single oral dose of 50 µmol/kg via gavage after an overnight fast.
-
Blood Sampling: Collect approximately 100 µL of blood from the retinal venous plexus at pre-dose (0) and at 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.[8]
-
Sample Processing: Immediately centrifuge the blood samples at 12,000 g for 1 minute at 4°C.
-
Analysis: Analyze the plasma samples for this compound metabolites using a validated LC-MS/MS method.
Protocol 2: Oral Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Male Beagle dogs.
-
Housing: Standard kennel conditions.
-
Dosing Preparation: Suspend this compound in a 0.5% CMC-Na solution.
-
Administration: Administer a single oral dose of 19.3 µmol/kg via gavage after an overnight fast.
-
Blood Sampling: Collect approximately 0.5 mL of blood from the forearm vein at pre-dose (0) and at 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.[8]
-
Sample Processing: Immediately centrifuge the blood samples at 12,000 g for 1 minute at 4°C.
-
Analysis: Analyze the plasma samples for this compound metabolites using a validated LC-MS/MS method.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for high pharmacokinetic data variability.
References
- 1. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming clopidogrel resistance: discovery of this compound as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 7. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Vicagrel Dose-Response in Platelet Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the dose-response relationship of Vicagrel in platelet inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet function?
This compound is a novel, orally active antiplatelet prodrug.[1] Its mechanism of action centers on the irreversible inhibition of the P2Y12 receptor on platelets.[1] After administration, this compound is converted into its active metabolite, which selectively binds to the P2Y12 receptor. This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby blocking a key pathway in platelet activation and aggregation.[1]
Q2: What is the expected dose-response relationship for this compound in platelet inhibition?
Clinical studies have demonstrated a clear dose-dependent inhibition of platelet aggregation (IPA) with this compound.[2][3] In healthy volunteers, single ascending doses of this compound (10 mg to 40 mg) resulted in a corresponding increase in IPA.[4] At doses of 40 mg and above, the inhibitory effect on ADP-induced platelet aggregation was nearly complete within 4 hours.[2][4]
Q3: How does the antiplatelet effect of this compound compare to Clopidogrel?
This compound generally exhibits a more potent and predictable antiplatelet effect compared to clopidogrel.[1][2] Studies have shown that lower doses of this compound can achieve similar or greater platelet inhibition than standard doses of clopidogrel. For instance, the platelet inhibition observed with 75 mg of clopidogrel was found to be between the levels achieved by 5 mg and 10 mg of this compound.[3][5][6] Furthermore, this compound's metabolic activation is less dependent on the CYP2C19 enzyme, which may lead to a more consistent response among individuals compared to clopidogrel.[5][6]
Q4: What is the time course of platelet inhibition with this compound?
This compound demonstrates a rapid onset of action.[1] The active metabolite reaches its peak plasma concentration approximately 0.5 hours after administration.[3][5] Significant platelet inhibition is observed within a few hours of a loading dose, with the maximum effect typically seen at around 4 hours.[2][4] The inhibitory effect is sustained with once-daily maintenance doses.[3][5]
Troubleshooting Guides
This section addresses potential issues that may arise during the experimental evaluation of this compound's effect on platelet function.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in platelet aggregation results between samples. | 1. Pre-analytical variables: Inconsistent blood collection technique, improper tube mixing, or delays in sample processing. 2. Donor-specific factors: Underlying health conditions, medications, or genetic variations in platelet receptors. 3. Technical inconsistency: Pipetting errors, temperature fluctuations, or variations in agonist concentration. | 1. Standardize pre-analytical procedures: Ensure consistent venipuncture technique, use of appropriate anticoagulant (3.2% sodium citrate), gentle tube inversion, and prompt sample processing. 2. Thoroughly screen donors: Exclude individuals with known bleeding disorders or those taking medications that affect platelet function. Document all co-medications. 3. Maintain strict quality control: Calibrate pipettes regularly, use a temperature-controlled aggregometer, and prepare fresh agonist solutions for each experiment. |
| Lower than expected platelet inhibition with this compound. | 1. Incorrect drug concentration or administration: Errors in dose preparation or administration. 2. Issues with the active metabolite: this compound is a prodrug; in in vitro experiments, the active metabolite must be used to observe direct platelet inhibition. 3. Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in platelet function. | 1. Verify dose calculations and administration protocols. 2. For in vitro studies, ensure the use of the active metabolite of this compound. For ex vivo studies, confirm the timing of blood collection relative to drug administration. 3. Consider using multiple assays: Complementary methods like the VerifyNow P2Y12 assay and Light Transmission Aggregometry (LTA) can provide a more comprehensive picture of platelet inhibition. |
| Discrepancies between VerifyNow P2Y12 and LTA results. | 1. Different assay principles: VerifyNow is a whole-blood, cartridge-based assay, while LTA is performed in platelet-rich plasma and measures changes in light transmittance. 2. Presence of interfering substances: Hemolysis or lipemia can affect LTA results. The VerifyNow system has its own set of interfering factors. | 1. Understand the limitations of each assay: Be aware that the absolute values of inhibition may differ between platforms. Focus on the trends and relative differences between treatment groups. 2. Ensure proper sample quality: Visually inspect plasma for hemolysis and turbidity before performing LTA. Follow the manufacturer's guidelines for the VerifyNow assay regarding interfering substances. |
| Unexpected bleeding in animal models at therapeutic doses. | 1. Species-specific differences: The pharmacokinetics and pharmacodynamics of this compound may differ between species. 2. Concomitant medications: The use of other antithrombotic or anti-inflammatory drugs can potentiate the bleeding risk. | 1. Conduct dose-ranging studies in the specific animal model to establish the therapeutic window. 2. Carefully review all medications administered to the animals and consider potential drug-drug interactions. |
Data Presentation
Dose-Response of this compound on Inhibition of Platelet Aggregation (IPA)
| Study Population | This compound Dose | Clopidogrel Dose | Mean %IPA (at 4h post-dose) | Reference |
| Healthy Volunteers | 5 mg (single dose) | - | 5.6% | [4] |
| Healthy Volunteers | 10 mg (single dose) | - | 11.3% | [4] |
| Healthy Volunteers | 20 mg (single dose) | - | 41.9% | [4] |
| Healthy Volunteers | 40 mg (single dose) | - | 84.8% | [4] |
| Healthy Volunteers | 60 mg (single dose) | - | 78.5% | [4] |
| Healthy Volunteers | 75 mg (single dose) | - | 86.7% | [4] |
| Healthy Volunteers | - | 75 mg (single dose) | No measurable effect | [2] |
| Healthy Volunteers | 5 mg (10 days) | - | 32.4% | [3] |
| Healthy Volunteers | 10 mg (10 days) | - | 60.7% | [3] |
| Healthy Volunteers | 15 mg (10 days) | - | 79.1% | [3] |
| Healthy Volunteers | - | 75 mg (10 days) | 46.6% | [3] |
| Patients with CAD | 20 mg LD / 5 mg MD | 300 mg LD / 75 mg MD | 30.19% (Day 28) | [7][8] |
| Patients with CAD | 24 mg LD / 6 mg MD | 300 mg LD / 75 mg MD | 35.02% (Day 28) | [7][8] |
| Patients with CAD | 30 mg LD / 7.5 mg MD | 300 mg LD / 75 mg MD | 45.61% (Day 28) | [7][8] |
| Patients with CAD | - | 300 mg LD / 75 mg MD | 32.55% (Day 28) | [7][8] |
LD = Loading Dose, MD = Maintenance Dose, CAD = Coronary Artery Disease
Pharmacokinetics of this compound's Active Metabolite (M15-2)
| Parameter | This compound Dose | Value | Reference |
| Tmax (Time to peak concentration) | 5-15 mg | 0.33 - 0.50 hours | [5] |
| Tmax (Time to peak concentration) | 30 mg LD / 7.5 mg MD | ~0.50 hours | [3][5] |
| Dose Proportionality | 5-15 mg | Cmax and AUC increase proportionally with dose | [5] |
Experimental Protocols
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood test that measures the extent of platelet P2Y12 receptor blockade.
Principle: The assay cartridge contains fibrinogen-coated beads and ADP as the agonist. When platelets are activated by ADP, they bind to the fibrinogen-coated beads, causing aggregation. The instrument measures the rate and extent of this aggregation and reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade.
Procedure:
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube. A discard tube should be drawn first.
-
Sample Handling: Gently invert the tube 5-10 times to ensure proper mixing. Do not shake. The sample should be kept at room temperature and tested within 4 hours of collection.
-
Assay Performance: Follow the manufacturer's instructions for the VerifyNow instrument. This typically involves inserting the cartridge into the instrument and then adding the blood sample to the designated port.
-
Data Analysis: The instrument will automatically report the PRU value. The percent inhibition can be calculated using a baseline (pre-drug) PRU value if available: % Inhibition = [(Baseline PRU - Post-dose PRU) / Baseline PRU] x 100
Light Transmission Aggregometry (LTA) with ADP
LTA is the gold-standard method for assessing platelet aggregation.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Instrument Setup:
-
Set up the aggregometer according to the manufacturer's instructions. The temperature should be maintained at 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate for a few minutes.
-
Add the ADP agonist (e.g., 5-20 µM final concentration) to the PRP and start recording the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
To assess the effect of this compound, PRP from subjects treated with this compound is compared to PRP from placebo-treated subjects or a pre-dose baseline.
-
Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound's active metabolite.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ESC 365 [esc365.escardio.org]
- 8. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential adverse effects of Vicagrel in trials
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential adverse effects of Vicagrel in clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Bleeding Events
Q1: A trial participant is experiencing a minor bleeding event (e.g., epistaxis, gingival bleeding). How should this be managed?
A1: For minor bleeding, it is often possible to manage the event without discontinuing this compound, thereby avoiding an increased risk of cardiovascular events.[1] Monitor the participant closely. If bleeding is persistent or recurrent, consider a dose adjustment or temporary interruption of the drug after a thorough risk-benefit assessment for the individual.
Q2: A trial participant is scheduled for surgery. What is the recommended protocol for this compound discontinuation?
A2: To minimize the risk of perioperative bleeding, this compound should be discontinued at least 5 days prior to any surgery with a high risk of bleeding, such as coronary artery bypass graft (CABG) surgery.[1][2] For urgent CABG, discontinuation at least 24 hours before the procedure is advised.[2] Therapy should be resumed as soon as hemostasis is achieved post-surgery to prevent thrombotic events.[2]
Q3: What are the known risk factors for major bleeding with this compound?
A3: Based on clinical trial data, risk factors for major bleeding include low body weight, anemia, and chronic kidney disease.[3] Careful monitoring is recommended for participants with these characteristics.
Q4: How does this compound compare to other P2Y12 inhibitors in terms of bleeding risk?
A4: Clinical studies have shown that this compound may lead to more frequent major bleeding events not related to coronary artery bypass grafting when compared to clopidogrel.[3] However, for certain patient populations, the rates of major bleeding have been found to be similar.[4]
Dyspnea (Shortness of Breath)
Q1: A trial participant reports sudden onset of dyspnea. Could this be related to this compound?
A1: Yes, dyspnea is a common adverse reaction associated with this compound.[4] It is often described as a sudden feeling of "air hunger".[5] The onset is typically within the first week of treatment, and episodes are usually mild and transient, lasting only a few minutes.[6]
Q2: What is the underlying mechanism of this compound-induced dyspnea?
A2: The exact mechanism is not fully understood, but two main hypotheses exist. The "adenosine hypothesis" suggests that this compound inhibits the reuptake of adenosine, leading to increased extracellular levels that can stimulate vagal C fibers in the lungs, causing the sensation of dyspnea.[6][7][8] The other hypothesis involves the inhibition of P2Y12 receptors on sensory neurons.[5][9][10]
Q3: How should a case of suspected this compound-induced dyspnea be investigated?
A3: The diagnosis is primarily one of exclusion.[5] It is crucial to rule out other potential causes of dyspnea, such as cardiac or pulmonary dysfunction.[5][10] A thorough clinical examination, and potentially an electrocardiogram (ECG) and chest X-ray, should be performed. This compound-related dyspnea is generally not associated with changes in cardiac or pulmonary function.[5]
Q4: When is discontinuation of this compound warranted due to dyspnea?
A4: Discontinuation is typically only necessary if the dyspnea is severe or persistent.[5] In most cases, the symptoms are mild and resolve on their own, allowing for the continuation of treatment.[6]
Hyperuricemia and Renal Function
Q1: Is there a link between this compound and elevated uric acid levels?
A1: Yes, clinical studies have shown an association between this compound and a modest, reversible increase in serum uric acid levels.[11][12] This effect may be due to altered tubular secretion of uric acid or an increase in its production.[11][13]
Q2: Should uric acid levels be routinely monitored in trial participants on this compound?
A2: Monitoring of serum uric acid levels is recommended, particularly in participants with pre-existing kidney dysfunction or those using diuretics, as these are also risk factors for uric acid elevation.[14]
Q3: Can this compound affect renal function?
A3: Some studies have noted that participants treated with this compound may have a slightly higher risk of renal adverse reactions compared to those on clopidogrel, with some individuals showing a slight increase in creatinine levels.[4]
Drug Interactions
Q1: What are the major drug interactions to be aware of when administering this compound?
A1: this compound is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4.[1] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be avoided.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can significantly increase this compound exposure and the risk of adverse events.[15][16]
-
Strong CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine) can reduce the efficacy of this compound.[15][16]
Q2: Can aspirin be co-administered with this compound?
A2: Yes, this compound is typically administered with a daily maintenance dose of aspirin (75-100 mg).[1] However, maintenance doses of aspirin above 100 mg may reduce the effectiveness of this compound.[1][16]
Quantitative Data Summary
Table 1: Incidence of Key Adverse Events with this compound vs. Clopidogrel (PLATO Trial)
| Adverse Event | This compound (%) | Clopidogrel (%) | p-value |
| Dyspnea | 13.8 | 7.8 | <0.001[4] |
| Major Bleeding (Non-CABG) | Higher with Ticagrelor | Lower with Ticagrelor | [3] |
Table 2: Impact of this compound on Serum Uric Acid Levels
| Study Population | Intervention | Outcome |
| Healthy Male Volunteers | This compound (90 mg b.i.d. for 5 days) | Significant increase in serum uric acid (4-10% relative to placebo)[11] |
| Patients on Dual Antiplatelet Therapy | This compound vs. Clopidogrel | Statistically significant elevation of serum uric acid in the this compound group (OR = 1.36)[14] |
Experimental Protocols
Protocol 1: Monitoring and Management of Bleeding Events
-
Baseline Assessment: Prior to initiation of this compound, obtain a complete blood count (CBC) including hemoglobin, hematocrit, and platelet count. Record any history of bleeding disorders.
-
Routine Monitoring:
-
Perform regular clinical assessments for signs of bleeding (e.g., bruising, petechiae, epistaxis, gingival bleeding).
-
Repeat CBC at scheduled study visits.
-
-
Management of Minor Bleeding:
-
Apply local measures to control bleeding (e.g., pressure for epistaxis).
-
Continue this compound if bleeding is self-limiting.
-
If persistent, consult the trial's medical monitor to discuss potential dose adjustment.
-
-
Management of Major Bleeding:
-
Immediately discontinue this compound.
-
Provide supportive care (e.g., transfusions) as clinically indicated.
-
Report the event as a Serious Adverse Event (SAE) according to the trial protocol.
-
Protocol 2: Assessment of Dyspnea
-
Baseline Assessment: Inquire about any pre-existing respiratory conditions (e.g., asthma, COPD).
-
Symptom Evaluation: If a participant reports dyspnea:
-
Characterize the symptom: onset, duration, severity, and any associated symptoms.
-
Perform a physical examination, including vital signs and lung auscultation.
-
-
Differential Diagnosis:
-
Consider and investigate other potential causes of dyspnea (e.g., cardiac ischemia, heart failure, pulmonary embolism).
-
This may involve an ECG, chest X-ray, and measurement of cardiac biomarkers as clinically indicated.
-
-
Management:
-
For mild, transient dyspnea consistent with this compound's known side effect profile, reassure the participant and continue monitoring.
-
For severe or persistent dyspnea, consider discontinuing this compound and switching to an alternative antiplatelet agent after consulting with the medical monitor.
-
Visualizations
Caption: Mechanism of action of this compound on platelet P2Y12 receptors.
Caption: Proposed mechanisms of this compound-induced dyspnea.
Caption: Troubleshooting workflow for adverse events during this compound trials.
References
- 1. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Progress in the clinical effects and adverse reactions of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyspnoea management in acute coronary syndrome patients treated with ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Medicine Pharmacotherapy: Dyspnea Associated with Ticagrelor [hughesmedicine.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Ticagrelor-Related Severe Dyspnoea: Mechanisms, Characteristic Features, Differential Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sma.org [sma.org]
- 10. Why does ticagrelor induce dyspnea? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation and characterization of the effects of ticagrelor on serum and urinary uric acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of uric acid elevation between aspirin-ticagrelor and aspirin-clopidogrel during dual antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Side Effects of Brilinta (ticagrelor): Interactions & Warnings [medicinenet.com]
Technical Support Center: The Influence of Genetic Polymorphisms on Vicagrel Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of genetic polymorphisms on the pharmacokinetics of Vicagrel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activation pathway differ from clopidogrel?
This compound is a novel thienopyridine antiplatelet agent, an analog of clopidogrel.[1] Both are prodrugs that require metabolic activation to form the same active thiol metabolite (H4), which irreversibly inhibits the P2Y12 receptor on platelets, thus preventing platelet aggregation.[1][2]
The primary difference lies in the initial activation step. Clopidogrel is predominantly activated by cytochrome P450 enzymes in the liver, mainly CYP2C19.[2] In contrast, this compound is designed to bypass this heavy reliance on CYP2C19. It is first hydrolyzed to an intermediate metabolite (2-oxo-clopidogrel) by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[3][4] The subsequent conversion to the active metabolite H4 is then carried out by various CYP enzymes, similar to clopidogrel.[1][5] This initial bypass of CYP2C19-dependent metabolism is intended to reduce the impact of genetic variability in this enzyme on this compound's efficacy.[3]
Q2: How do CYP2C19 genetic polymorphisms affect the pharmacokinetics of this compound compared to clopidogrel?
CYP2C19 genetic polymorphisms significantly impact the pharmacokinetics of clopidogrel, leading to variability in patient response.[6] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).
-
Intermediate Metabolizers (IMs): Carry one functional and one loss-of-function allele (e.g., 1/2).
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3).[6]
Studies have shown that CYP2C19 polymorphisms have a substantially smaller impact on the pharmacokinetics of this compound's active metabolite compared to clopidogrel.[1] In CYP2C19 PMs, the exposure to the active metabolite of this compound is significantly higher than that of clopidogrel.[1]
Q3: What is the clinical relevance of CYP2C19 genotyping when studying this compound?
While this compound was designed to be less dependent on CYP2C19, studying the influence of its polymorphisms is still relevant for a comprehensive understanding of the drug's metabolism and for comparative studies with clopidogrel. For clopidogrel, CYP2C19 genotyping is crucial as poor metabolizers have a higher risk of therapeutic failure.[7] With this compound, research suggests that dose adjustments based on CYP2C19 status may not be necessary.[8] However, confirming this across diverse populations and clinical scenarios remains an active area of research.
Q4: Are there other genetic polymorphisms that might influence this compound's pharmacokinetics?
While CYP2C19 is the most studied, polymorphisms in other genes involved in this compound's absorption and metabolism could theoretically influence its pharmacokinetics. These include:
-
Carboxylesterase 1 (CES1): Involved in the hydrolysis of various drugs. While some studies have explored its impact on clopidogrel, its clinical significance for this compound is still under investigation.[9][10]
-
Arylacetamide Deacetylase (AADAC): Along with CES2, this enzyme is crucial for the initial activation of this compound.[4] The impact of AADAC polymorphisms on this compound's pharmacokinetics is an area for further research.
-
ATP-binding cassette subfamily B member 1 (ABCB1): This gene encodes a transporter protein that influences the absorption of many drugs, including clopidogrel.[11][12] Its effect on this compound absorption and clinical outcomes is not yet fully elucidated.[13]
-
Paraoxonase 1 (PON1): Some studies have suggested a role for PON1 in clopidogrel activation, but the findings have been inconsistent.[9] Its relevance to this compound metabolism is not well-established.
Q5: We observed a discrepancy between a subject's CYP2C19 genotype and their platelet reactivity response to this compound. What could be the cause?
Discrepancies between genotype and phenotype can arise from several factors:
-
Non-CYP2C19 genetic factors: Polymorphisms in other genes involved in this compound's metabolism (e.g., CES1, AADAC) or drug transport (e.g., ABCB1) could be influencing the drug's pharmacokinetics.
-
Environmental factors: Co-administered medications that inhibit or induce enzymes involved in this compound's metabolism can alter its pharmacokinetics.
-
Patient-specific factors: Individual differences in intestinal enzyme activity, liver function, or underlying disease states can affect drug metabolism.
-
Assay variability: Technical issues with either the genotyping assay or the platelet function test can lead to inaccurate results. It is crucial to have robust quality control measures for all experimental procedures.
-
Rare CYP2C19 variants: Commercially available genotyping panels may not detect all rare or novel CYP2C19 variants that could affect enzyme function.
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of this compound's active metabolite (H4) in a subject predicted to be an extensive metabolizer (EM).
| Possible Cause | Troubleshooting Step |
| Sample handling and processing errors | Review the blood collection and plasma processing protocol. Ensure that a thiol-alkylating agent (e.g., 2-bromo-3'-methoxyacetophenone) was immediately added to the blood sample to stabilize the reactive H4 metabolite.[3] Verify that plasma samples were stored correctly at -80°C. |
| Co-administration of interacting drugs | Review the subject's medication history for any potent inhibitors of CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C9) that are involved in the second step of this compound activation. |
| Polymorphisms in other metabolic enzymes | Consider genotyping for polymorphisms in genes encoding other enzymes involved in this compound's metabolic pathway, such as CES2 and AADAC, although the clinical significance of these is still under investigation. |
| Analytical issues with LC-MS/MS | Re-evaluate the LC-MS/MS method validation data, including linearity, accuracy, and precision. Analyze a quality control sample to confirm instrument performance. |
Issue 2: High on-treatment platelet reactivity (HPR) observed in a subject receiving this compound, irrespective of CYP2C19 genotype.
| Possible Cause | Troubleshooting Step |
| Patient non-adherence to medication | Confirm subject compliance with the dosing regimen. |
| Sub-optimal drug absorption | Investigate for any gastrointestinal conditions or co-medications that might interfere with drug absorption. Polymorphisms in drug transporter genes like ABCB1 could also play a role. |
| Increased platelet turnover | In certain clinical conditions (e.g., post-operative state, inflammation), an increased rate of platelet production can lead to a larger pool of non-inhibited platelets, resulting in HPR. |
| Platelet function test variability | Ensure the platelet function test (e.g., VerifyNow) was performed according to the manufacturer's instructions. Check for interfering substances and pre-analytical variables that can affect the results. |
| Alternative mechanisms of platelet activation | Consider that other platelet activation pathways not targeted by P2Y12 inhibitors might be upregulated in the subject. |
Data Presentation
Table 1: Pharmacokinetic Parameters of the Active Metabolite (H4) of this compound and Clopidogrel by CYP2C19 Genotype (Loading Dose)
| Drug | CYP2C19 Phenotype | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| This compound (24 mg) | EM | 49.3 ± 17.0 | 73.1 ± 20.3 |
| IM | 40.5 ± 14.5 | 57.5 ± 17.5 | |
| PM | 37.8 ± 16.5 | 53.4 ± 20.0 | |
| Clopidogrel (300 mg) | EM | 43.1 ± 19.4 | 60.9 ± 23.4 |
| IM | 29.5 ± 11.2 | 41.2 ± 14.6 | |
| PM | 17.8 ± 7.7 | 23.4 ± 8.8 |
Data compiled from a study in healthy Chinese subjects.[1]
Table 2: Pharmacokinetic Parameters of the Active Metabolite (H4) of this compound and Clopidogrel by CYP2C19 Genotype (Maintenance Dose)
| Drug | CYP2C19 Phenotype | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| This compound (6 mg) | EM | 14.8 ± 5.0 | 36.3 ± 11.2 |
| IM | 13.0 ± 4.5 | 30.2 ± 9.8 | |
| PM | 12.5 ± 6.0 | 28.5 ± 11.8 | |
| Clopidogrel (75 mg) | EM | 13.9 ± 5.9 | 34.0 ± 12.8 |
| IM | 9.7 ± 3.8 | 22.8 ± 8.1 | |
| PM | 5.8 ± 2.8 | 16.5 ± 6.4 |
Data compiled from a study in healthy Chinese subjects.[1]
Table 3: Inhibition of Platelet Aggregation (%) by this compound and Clopidogrel at 4 hours Post-Dose by CYP2C19 Genotype
| Drug | CYP2C19 Phenotype | Loading Dose | Maintenance Dose |
| This compound | EM | 49.5 ± 18.2 | 58.0 ± 15.6 |
| IM | 40.5 ± 19.8 | 51.5 ± 18.5 | |
| PM | 28.2 ± 19.5 | 42.8 ± 20.1 | |
| Clopidogrel | EM | 41.0 ± 17.5 | 48.9 ± 16.8 |
| IM | 25.8 ± 15.4 | 35.6 ± 16.2 | |
| PM | 12.4 ± 10.1 | 24.6 ± 14.3 |
Data compiled from a study in healthy Chinese subjects.[1]
Experimental Protocols
1. CYP2C19 Genotyping using PCR-RFLP
This protocol describes a general method for identifying common CYP2C19 loss-of-function alleles (*2 and *3) using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
-
DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit.
-
PCR Amplification:
-
Primers for CYP2C19*2:
-
Forward: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
-
Primers for CYP2C19*3:
-
Forward: 5'-AGCTAGGTCACAGTAATGTAT-3'
-
Reverse: 5'-TCAGGGCTTGGTCAATATAG-3'
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Restriction Enzyme Digestion:
-
For CYP2C19*2, the PCR product is digested with SmaI. The presence of the *2 allele abolishes the restriction site.
-
For CYP2C19*3, the PCR product is digested with BamHI. The presence of the *3 allele creates a restriction site.
-
-
Gel Electrophoresis: The digested products are separated by agarose gel electrophoresis to visualize the different fragment sizes, which indicate the presence or absence of the respective alleles.
2. Quantification of this compound's Active Metabolite (H4) by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of the active thiol metabolite of this compound in human plasma.
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and immediately add a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone) to stabilize the reactive thiol group of H4.[3]
-
Centrifuge the blood sample to separate the plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid.
-
Flow Rate: A typical flow rate is around 0.45 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized H4 and an internal standard are monitored.
-
3. Platelet Function Testing using VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care assay that measures P2Y12 receptor-mediated platelet aggregation.
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate vacutainer tube.
-
Assay Principle: The assay uses ADP as an agonist to induce platelet aggregation. The extent of aggregation is measured by turbidimetric-based optical detection and is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition.
-
Procedure:
-
Follow the manufacturer's instructions for the VerifyNow instrument.
-
Insert the assay cartridge into the instrument.
-
Dispense the whole blood sample into the cartridge.
-
The instrument automatically performs the assay and reports the PRU value.
-
-
Interpretation: The results should be interpreted in the context of established cut-off values for high on-treatment platelet reactivity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method for simultaneous determination of this compound and its major metabolites in rat or human plasma: An optimized novel strategy for the stabilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.ppu.edu [scholar.ppu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Differential Impact of Cytochrome 2C19 Allelic Variants on Three Different Platelet Function Tests in Clopidogrel-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physician Response to Implementation of Genotype-Tailored Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of CYP450 Enzymes, CES1, PON1, ABCB1, and P2RY12 Polymorphisms on Clopidogrel Response in Patients Subjected to a Percutaneous Neurointervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of ABCB1 and CES1 polymorphisms on dabigatran pharmacokinetics and pharmacodynamics in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of ABCB1 gene polymorphism on clopidogrel plasma concentration and cardiovascular events in post-PCI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of ABCB1 Gene Polymorphisms and Clopidogrel Responsiveness in Iranian Patients undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of the common active and inactive metabolites of this compound and clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vicagrel vs. Clopidogrel: A Comparative Analysis for CYP2C19 Poor Metabolizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vicagrel and Clopidogrel, two P2Y12 inhibitors used to prevent blood clots. The focus is on their performance in individuals identified as CYP2C19 poor metabolizers, a genetic profile that significantly impacts the efficacy of clopidogrel. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to support research and development in cardiovascular therapeutics.
Introduction: The Challenge of CYP2C19 Polymorphism in Antiplatelet Therapy
Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, to exert its therapeutic effect.[1][2][3] However, genetic variations in the CYP2C19 gene can lead to diminished enzyme activity.[1][4] Individuals with two loss-of-function alleles are classified as poor metabolizers (PMs) and experience reduced conversion of clopidogrel to its active metabolite.[1][2] This leads to decreased platelet inhibition and a higher risk of major adverse cardiovascular events (MACE).[1][5][6] The prevalence of CYP2C19 poor metabolizers varies among ethnic populations, being approximately 2-4% in Caucasians and African Americans, and as high as 14% in Chinese populations.[2][6]
This compound, a novel thienopyridine P2Y12 inhibitor, has been developed to address this limitation.[3][7] While it is also a prodrug that ultimately yields the same active metabolite as clopidogrel, its initial metabolic activation bypasses the CYP2C19-dependent step.[3][8]
Mechanism of Action and Metabolic Pathways
Both this compound and Clopidogrel are irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which plays a crucial role in platelet activation and aggregation.[9][10][11] By blocking this receptor, they prevent the formation of blood clots. The key difference lies in their metabolic activation pathways.
Clopidogrel undergoes a two-step oxidative metabolism in the liver. CYP2C19 is the principal enzyme involved in both steps of this activation process.[1][3]
This compound , on the other hand, is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to form the same intermediate as clopidogrel, thus being less dependent on the polymorphic CYP2C19 enzyme for its initial activation.[3] This design aims to provide a more consistent antiplatelet effect across different CYP2C19 genotypes.[3][7]
Comparative Pharmacokinetics and Pharmacodynamics in CYP2C19 Poor Metabolizers
Clinical studies in healthy Chinese subjects have demonstrated significant differences in the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound and Clopidogrel, particularly in individuals with different CYP2C19 metabolizer statuses.[7][8]
Pharmacokinetic Data: Active Metabolite Exposure
The exposure to the active thiol metabolite (H4) is a critical determinant of antiplatelet efficacy. Studies have shown that in CYP2C19 poor metabolizers, this compound administration leads to significantly higher exposure to the active metabolite compared to Clopidogrel.[7]
Table 1: Area Under the Curve (AUC₀₋ₜ) of the Active Metabolite (H4) After Loading and Maintenance Doses
| CYP2C19 Phenotype | Drug Administration | This compound (ng·h/mL) | Clopidogrel (ng·h/mL) | Fold Increase with this compound |
| Poor Metabolizers (PM) | Loading Dose (LD) | - | - | 1.28 |
| Maintenance Dose (MD) | - | - | 1.73 |
Data synthesized from a study comparing a 24 mg loading dose and 6 mg maintenance dose of this compound with a 300 mg loading dose and 75 mg maintenance dose of Clopidogrel.[7]
Pharmacodynamic Data: Platelet Inhibition
Consistent with the pharmacokinetic findings, this compound demonstrates superior platelet inhibition in CYP2C19 poor metabolizers. The inhibition of platelet aggregation (IPA) is significantly greater with this compound compared to Clopidogrel in this patient population.[7]
Table 2: Inhibition of Platelet Aggregation (IPA%) at 4 Hours Post-Dose
| CYP2C19 Phenotype | Drug Administration | This compound (%) | Clopidogrel (%) |
| Poor Metabolizers (PM) | Loading Dose (LD) | 28.2 | 12.4 |
| Maintenance Dose (MD) | 42.8 | 24.6 |
Data from a study comparing a 24 mg loading dose and 6 mg maintenance dose of this compound with a 300 mg loading dose and 75 mg maintenance dose of Clopidogrel.[7][12]
These results indicate that CYP2C19 polymorphisms have a substantially smaller impact on the pharmacodynamics of this compound than on Clopidogrel.[7] Notably, the drug exposure and platelet response to this compound in poor metabolizers were found to be even higher than those observed with Clopidogrel in intermediate metabolizers.[7]
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials comparing this compound and Clopidogrel.
Study Design
The comparative data presented were derived from a randomized, open-label, two-period crossover study.[7] Healthy volunteers were enrolled and stratified based on their CYP2C19 genotype.
CYP2C19 Genotyping
Objective: To classify subjects into extensive metabolizers (EM), intermediate metabolizers (IM), and poor metabolizers (PM) of CYP2C19.
Methodology:
-
Sample Collection: Whole blood samples are collected from participants in EDTA-containing tubes.[13]
-
DNA Extraction: Genomic DNA is extracted from the whole blood samples.
-
Genotyping Assay: A real-time polymerase chain reaction (PCR) with allele-specific hydrolysis probes is commonly used to detect specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene.[14] The most clinically relevant loss-of-function alleles, such as *2 and *3, are typically screened for, as they account for the majority of the poor metabolizer phenotype in Caucasian and Asian populations.[15] The gain-of-function allele *17 may also be included.[15]
-
Phenotype Assignment: Based on the combination of alleles detected, subjects are assigned a predicted phenotype according to guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).[13][14] For example, an individual with two loss-of-function alleles (e.g., 2/2, 2/3, or 3/3) is classified as a poor metabolizer.[1][16]
Platelet Function Testing
Objective: To quantify the degree of platelet inhibition induced by the study drugs.
Methodology: VerifyNow-P2Y12 Assay The VerifyNow-P2Y12 assay is a point-of-care, whole-blood, light-based aggregometry test designed to measure ADP-induced platelet aggregation.[17]
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate.
-
Assay Principle: The instrument uses a cartridge containing fibrinogen-coated beads and ADP as the agonist.
-
Measurement: When activated by ADP, platelets bind to the fibrinogen-coated beads, causing aggregation. This aggregation leads to an increase in light transmittance, which is detected by the instrument.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition.[17] The percentage of platelet inhibition (IPA%) can also be calculated based on the change from baseline aggregation.[17]
Conclusion and Future Directions
The available evidence strongly suggests that this compound offers a significant advantage over Clopidogrel in CYP2C19 poor metabolizers.[7][18] By utilizing a metabolic activation pathway that is less dependent on the polymorphic CYP2C19 enzyme, this compound achieves higher exposure to its active metabolite and provides more potent and reliable platelet inhibition in this high-risk patient population.[7][18][19]
For drug development professionals, these findings underscore the value of designing therapeutic agents that circumvent known pharmacogenetic liabilities. For researchers and clinicians, this compound represents a promising alternative to Clopidogrel, potentially enabling more personalized and effective antiplatelet therapy, particularly in populations with a high prevalence of CYP2C19 loss-of-function alleles. Further large-scale clinical trials are warranted to confirm these findings and to evaluate the impact of this compound on clinical outcomes such as MACE and bleeding events in diverse patient populations.
References
- 1. Clopidogrel — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C19 genetic variation and individualized clopidogrel prescription in a cardiology clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel (Plavix) – CYP2C19 – MyDrugGenome [mydruggenome.org]
- 6. clevelandheartlab.com [clevelandheartlab.com]
- 7. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. CYP2C19 Genotype - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 14. geneticslab.upmc.com [geneticslab.upmc.com]
- 15. CYP2C19 Genotyping | Trimgen [trimgen.com]
- 16. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 19. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vicagrel and Prasugrel in Rat Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Vicagrel and prasugrel, two antiplatelet agents, with a focus on data from rat models. Both drugs are thienopyridine derivatives that function as irreversible antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. While direct head-to-head comparative studies in rats are limited, this document synthesizes available preclinical data to offer insights into their relative performance.
Mechanism of Action: P2Y12 Receptor Inhibition
Both this compound and prasugrel are prodrugs that require metabolic activation to exert their antiplatelet effects.[1][2] Their active metabolites irreversibly bind to the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][3] This binding prevents ADP from initiating the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex, ultimately inhibiting platelet aggregation and thrombus formation.[1][4]
This compound, a derivative of clopidogrel, is designed for more efficient metabolic activation.[5] Unlike clopidogrel, which relies heavily on the polymorphic CYP2C19 enzyme for its first metabolic step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to its active metabolite.[5] This is expected to lead to a more predictable and potent antiplatelet effect. Prasugrel also undergoes a more efficient two-step activation process compared to clopidogrel, primarily involving CYP3A4 and CYP2B6.[1][6]
Figure 1. Metabolic activation and mechanism of action for this compound and prasugrel.
Comparative Efficacy Data in Rats
The following tables summarize the available quantitative data on the antiplatelet and antithrombotic effects of this compound and prasugrel in rat models. It is important to note that this data is compiled from separate studies and may not be directly comparable due to potential differences in experimental conditions.
| Drug | Parameter | Dosage | Result | Citation |
| This compound | ADP-induced Platelet Aggregation | 3 mg/kg (oral) | Inhibitory effect observed | [2] |
| Prasugrel | ADP-induced Platelet Aggregation (ex vivo) | ED50: 1.9 mg/kg | Potent inhibition | [7] |
| Prasugrel | Collagen-induced Platelet Aggregation (ex vivo) | 1-3 mg/kg | Significant inhibitory effects | [7] |
| Drug | Parameter | Dosage | Result | Citation |
| Prasugrel | Thrombus Formation (AV shunt model) | ED50: 1.8 mg/kg | Significant reduction in thrombus weight | [7] |
| Prasugrel | Myocardial Infarction (photochemically induced thrombosis) | 1-10 mg/kg (oral) | Protective effect, reduced mortality | [8] |
| Drug | Parameter | Dosage | Result | Citation |
| Prasugrel | Bleeding Time | ED200: 3.0 mg/kg | Dose-dependent prolongation | [7] |
Preliminary pharmacological screenings suggest that this compound has a more potent anti-platelet aggregation effect than clopidogrel, but a somewhat lower potency than prasugrel.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are representative protocols for key experiments used to evaluate the efficacy of antiplatelet agents in rats.
Ex Vivo Platelet Aggregation Assay
Objective: To measure the extent of platelet aggregation in response to an agonist after in vivo drug administration.
Methodology:
-
Male Wistar rats are orally administered with the test compound (this compound or prasugrel) or vehicle.
-
At specified time points post-dosing, blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Platelet aggregation is measured using a light transmission aggregometer. The baseline is set with PRP (0% aggregation) and PPP (100% aggregation).
-
An agonist, such as ADP (e.g., 20 µmol·L−1) or collagen (e.g., 5 µg·mL−1), is added to the PRP, and the change in light transmission is recorded for a set period (e.g., 5 minutes).[7]
-
The percentage of platelet aggregation is calculated, and the inhibitory effect of the drug is determined by comparing it to the vehicle-treated group.
Rat Arteriovenous (AV) Shunt Thrombosis Model
Objective: To assess the in vivo antithrombotic effect of the test compounds.
Methodology:
-
Rats are anesthetized (e.g., with sodium pentobarbital).
-
The right jugular vein and left carotid artery are cannulated.
-
An AV shunt, consisting of a piece of silk thread within a silicone tube, is placed between the artery and the vein.
-
The test compound or vehicle is administered orally at a specified time (e.g., 4 hours) before the shunt is opened.[7]
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).
-
After circulation, the silk thread containing the thrombus is removed and its wet weight is measured.
-
The antithrombotic effect is quantified as the percentage reduction in thrombus weight compared to the vehicle control group.
Figure 2. Workflow for the rat arteriovenous shunt thrombosis model.
Bleeding Time Assay
Objective: To evaluate the potential bleeding risk associated with the antiplatelet agents.
Methodology:
-
The test compound or vehicle is administered orally to the rats.
-
At the time of peak effect (e.g., 4 hours post-dosing), the rats are anesthetized.[7]
-
A standardized incision is made on the tail, for example, by transecting the tail 3 mm from the tip with a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time from the incision until the cessation of bleeding is recorded as the bleeding time. A cutoff time (e.g., 30 minutes) is typically set.
-
The effect of the drug on bleeding time is compared to the vehicle-treated group.
Conclusion
The available preclinical data from rat models suggests that both this compound and prasugrel are potent inhibitors of platelet aggregation, acting through the irreversible blockade of the P2Y12 receptor. Prasugrel has demonstrated robust antithrombotic effects in various rat models. While quantitative data for this compound is less extensive, its metabolic profile suggests the potential for a more consistent and potent antiplatelet response compared to clopidogrel. Further direct comparative studies in standardized rat models are warranted to definitively establish the relative efficacy and safety profiles of this compound and prasugrel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Vicagrel and Ticagrelor: A Guide for Researchers
In the landscape of antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS), the development of novel P2Y12 receptor inhibitors continues to evolve. This guide provides a detailed head-to-head comparison of two such agents: Vicagrel, a novel thienopyridine, and Ticagrelor, a direct-acting cyclopentyltriazolopyrimidine. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacology, pharmacokinetics, pharmacodynamics, and available clinical data.
It is important to note that as of late 2025, direct head-to-head clinical trials comparing this compound and Ticagrelor have not been extensively published. Therefore, this guide synthesizes data from individual studies and trials where each drug was compared to other antiplatelet agents, primarily clopidogrel, to provide an objective comparative analysis.
Mechanism of Action: Divergent Paths to P2Y12 Inhibition
Both this compound and Ticagrelor target the P2Y12 receptor on platelets, a key mediator of platelet activation and aggregation. However, their mechanisms of action differ significantly.
This compound , similar to clopidogrel, is a prodrug that requires metabolic activation to exert its antiplatelet effect.[1] Its active metabolite then irreversibly binds to the P2Y12 receptor.[2][3] A key distinction of this compound is that its initial metabolic activation step is hydrolysis by esterases, such as carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), bypassing the cytochrome P450 (CYP) 2C19 enzyme.[1] This is significant as CYP2C19 genetic polymorphisms are a known cause of variable response to clopidogrel.[1]
Ticagrelor , in contrast, is an orally active drug that does not require metabolic activation.[4][5] It and its active metabolite reversibly bind to the P2Y12 receptor at a site distinct from the adenosine diphosphate (ADP) binding site, acting as an allosteric antagonist.[4][6] This reversible binding leads to a faster offset of its antiplatelet effect compared to irreversible inhibitors.[5]
Signaling Pathway of P2Y12 Receptor Inhibition
The binding of both drugs to the P2Y12 receptor ultimately inhibits the downstream signaling cascade that leads to platelet aggregation. The P2Y12 receptor is coupled with the Gαi2 protein, and its activation by ADP inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. Both this compound's active metabolite and Ticagrelor disrupt this pathway by blocking the initial P2Y12 receptor activation.
Signaling pathway of P2Y12 receptor inhibition by this compound and Ticagrelor.
Pharmacokinetics: Absorption, Metabolism, and Elimination
The pharmacokinetic profiles of this compound and Ticagrelor are key determinants of their clinical utility.
| Parameter | This compound | Ticagrelor |
| Prodrug | Yes | No |
| Activation | Hydrolysis by esterases (CES2, AADAC)[1] | Not required[4] |
| Metabolism | Hepatic[2] | Primarily hepatic via CYP3A4/5[6] |
| Active Metabolite | Same as clopidogrel's active metabolite | AR-C124910XX (equipotent to parent) |
| Binding | Irreversible (active metabolite)[2] | Reversible[4][5] |
| Onset of Action | Fast[2] | Rapid[7] |
| Half-life | Data on active metabolite is limited | ~7 hours (parent), ~9 hours (active metabolite) |
| Dosing Frequency | Once daily (in clinical trials) | Twice daily[6] |
Pharmacodynamics: Platelet Inhibition
Pharmacodynamic studies are crucial for understanding the extent and duration of platelet inhibition.
| Parameter | This compound | Ticagrelor |
| Potency | More potent than clopidogrel[1] | More potent than clopidogrel[7] |
| Variability | Less inter-individual variability than clopidogrel (bypasses CYP2C19)[1] | Less inter-individual variability than clopidogrel[7] |
| Offset of Action | Prolonged due to irreversible binding | Faster due to reversible binding[5] |
| Platelet Inhibition | Dose-dependent inhibition of ADP-induced platelet aggregation[1] | Greater and more consistent inhibition of platelet aggregation than clopidogrel[7] |
Clinical Efficacy and Safety: An Indirect Comparison
As direct comparative trials are lacking, a definitive statement on the relative efficacy and safety of this compound versus Ticagrelor cannot be made. However, we can infer their potential clinical performance based on studies against clopidogrel.
This compound:
-
Early-phase clinical trials in healthy Chinese volunteers have shown that this compound is well-tolerated and demonstrates a favorable safety profile.[1]
-
It exhibits excellent anti-platelet activity, with a fast onset of action and greater potency than clopidogrel.[1]
-
By circumventing the CYP2C19 metabolic pathway, this compound may offer a more predictable antiplatelet response in a broader patient population compared to clopidogrel.[1]
Ticagrelor:
-
Large-scale clinical trials, such as the PLATO study, have demonstrated that Ticagrelor is superior to clopidogrel in reducing the rate of a composite of cardiovascular death, myocardial infarction, and stroke in patients with ACS.[7][8]
-
This improved efficacy comes with an increased risk of non-CABG related major bleeding and dyspnea.[9][10]
-
Ticagrelor provides a faster, more potent, and more consistent level of platelet inhibition compared to clopidogrel.[8]
| Endpoint | This compound (vs. Clopidogrel) | Ticagrelor (vs. Clopidogrel) |
| Efficacy (MACE) | Data from large-scale outcome trials are not yet available. | Superior reduction in MACE[7][8] |
| Bleeding Risk | Favorable safety profile in early studies[1] | Increased risk of major and minor bleeding[9] |
| Dyspnea | Not reported as a significant adverse event in early studies. | A known side effect |
Experimental Protocols: Assessing Platelet Inhibition
A common method to assess the pharmacodynamic effects of P2Y12 inhibitors is the VerifyNow P2Y12 Assay .
VerifyNow P2Y12 Assay Protocol
Principle: The VerifyNow system is a point-of-care, whole-blood, light-based aggregometer. The P2Y12 assay specifically measures the effect of P2Y12 inhibitors on platelet function. The assay uses ADP to induce platelet aggregation and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the results more specific to P2Y12 receptor inhibition.[11][12]
Procedure:
-
Sample Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.[13] It is crucial to follow the correct order of draw and to gently invert the tube to ensure proper mixing of the anticoagulant.[13]
-
Assay Cartridge: The blood sample is dispensed into the VerifyNow P2Y12 assay cartridge, which contains fibrinogen-coated beads and the platelet agonists (ADP and PGE1).[11]
-
Measurement: The cartridge is inserted into the VerifyNow instrument. As platelets aggregate in response to ADP, they bind to the fibrinogen-coated beads, causing an increase in light transmittance. The instrument measures this change in light transmittance to quantify the extent of platelet aggregation.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition. The system can also report the percentage of platelet inhibition.[11][14]
Experimental workflow for the VerifyNow P2Y12 Assay.
Conclusion and Future Directions
This compound and Ticagrelor represent two distinct approaches to P2Y12 inhibition. This compound, a novel thienopyridine, offers the potential for a more consistent antiplatelet effect than clopidogrel by bypassing the polymorphic CYP2C19 enzyme. Ticagrelor, a direct-acting and reversible inhibitor, has established its superiority over clopidogrel in reducing ischemic events in ACS patients, albeit with a higher bleeding risk.
The lack of direct head-to-head comparative data between this compound and Ticagrelor is a critical knowledge gap. Future clinical trials are warranted to directly compare the efficacy, safety, and clinical outcomes of these two agents. Such studies will be instrumental in defining their respective roles in the management of cardiovascular diseases and will provide clinicians with the evidence needed to make informed therapeutic decisions for their patients. Researchers are encouraged to focus on well-designed randomized controlled trials that not only compare clinical endpoints but also delve into pharmacogenomic and metabolomic differences that may influence patient responses to these therapies.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 5. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Clinical Outcomes Between Ticagrelor and Clopidogrel in Acute Coronary Syndrome: A Comprehensive Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of Clinical Outcomes Between Ticagrelor and Clopidogrel in Acute Coronary Syndrome: A Comprehensive Meta-Analysis [frontiersin.org]
- 10. A Comparative Study on Ticagrelor and Clopidogrel in Patients With Acute Coronary Syndrome Treated With Primary Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 12. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bchcicu.org [bchcicu.org]
A Comparative Guide to Vicagrel and Clopidogrel: A Cross-Over Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet agents Vicagrel and clopidogrel, with a focus on data from cross-over study designs. It is intended to inform researchers, scientists, and professionals in the field of drug development about the key differences in their pharmacokinetics, pharmacodynamics, and metabolic pathways.
Executive Summary
This compound is a novel thienopyridine antiplatelet agent designed to overcome some of the limitations of clopidogrel, particularly the influence of CYP2C19 genetic polymorphisms on its efficacy. Both drugs are prodrugs that are converted to the same active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. However, the metabolic activation pathway of this compound differs significantly from that of clopidogrel, leading to a more efficient and predictable antiplatelet effect. This guide delves into the experimental data from comparative studies to highlight these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and clopidogrel derived from a cross-over study in healthy Chinese volunteers with varying CYP2C19 metabolizer statuses.
Table 1: Pharmacokinetic Parameters of the Active Metabolite (H4) After a Single Loading Dose
| Parameter | This compound (24 mg) | Clopidogrel (300 mg) | Fold Difference (this compound/Clopidogrel) in PMs |
| CYP2C19 Extensive Metabolizers (EMs) | |||
| AUC₀₋t (ng·h/mL) | Comparable to Clopidogrel | --- | --- |
| CYP2C19 Intermediate Metabolizers (IMs) | |||
| AUC₀₋t (ng·h/mL) | Slightly lower than in EMs (21% decrease) | --- | --- |
| CYP2C19 Poor Metabolizers (PMs) | |||
| AUC₀₋t (ng·h/mL) | Slightly lower than in EMs (27% decrease) | Significantly lower than in EMs | 1.28-fold higher |
Table 2: Pharmacokinetic Parameters of the Active Metabolite (H4) After Maintenance Doses
| Parameter | This compound (6 mg/day) | Clopidogrel (75 mg/day) | Fold Difference (this compound/Clopidogrel) in PMs |
| CYP2C19 Extensive Metabolizers (EMs) | |||
| AUC₀₋t (ng·h/mL) | Comparable to Clopidogrel | --- | --- |
| CYP2C19 Poor Metabolizers (PMs) | |||
| AUC₀₋t (ng·h/mL) | --- | Significantly lower than in EMs | 73% higher |
Table 3: Pharmacodynamic Parameters (Inhibition of Platelet Aggregation, IPA) 4 hours Post-Dose
| Parameter | This compound | Clopidogrel |
| Loading Dose | ||
| IPA in PMs | 28.2% | 12.4% |
| Maintenance Dose | ||
| IPA in PMs | 42.8% | 24.6% |
Experimental Protocols
The data presented above is based on a randomized, open-label, 2-period cross-over study. The detailed methodologies employed in such a study are outlined below.
Study Design
A two-period, two-sequence cross-over design is typically employed. Participants are randomized to one of two treatment sequences:
-
Sequence 1: this compound in Period 1, followed by clopidogrel in Period 2.
-
Sequence 2: Clopidogrel in Period 1, followed by this compound in Period 2.
A washout period of at least 7 days separates the two treatment periods to ensure the elimination of the first drug and the return of platelet function to baseline before administering the second drug.[1]
Dosing Regimen
-
Loading Dose: A single oral loading dose is administered on Day 1 of each treatment period (e.g., 24 mg this compound or 300 mg clopidogrel).
-
Maintenance Dose: Daily oral maintenance doses are administered for a specified duration (e.g., 6 mg this compound or 75 mg clopidogrel daily from Day 2 to Day 7).
Pharmacokinetic (PK) Analysis
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration on specific days (e.g., Day 1 and Day 7).
-
Bioanalytical Method: Plasma concentrations of the active metabolite (H4) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameters: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated.
Pharmacodynamic (PD) Analysis
-
Platelet Aggregation Assay: The inhibition of platelet aggregation (IPA) is assessed using a point-of-care assay such as the VerifyNow P2Y12 assay .
-
Principle of VerifyNow P2Y12 Assay: This assay measures the ability of ADP to induce platelet aggregation in a whole blood sample. The instrument reports values in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade and thus greater inhibition of platelet aggregation. The percentage of inhibition is calculated based on the reduction from a baseline measurement.[2][3][4]
-
PD Measurements: Platelet function is assessed at baseline and at various time points after drug administration to determine the extent and duration of platelet inhibition.
Mandatory Visualization
Cross-Over Study Design Workflow
References
- 1. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Vicagrel Demonstrates a More Rapid Onset of Action Compared to Clopidogrel
For researchers and drug development professionals, a comprehensive comparison of the antiplatelet agents Vicagrel and clopidogrel reveals a significantly faster onset of action and more efficient bioactivation for this compound. This difference is primarily attributed to their distinct metabolic pathways, with this compound bypassing the highly variable CYP2C19 enzyme system responsible for clopidogrel activation.
This compound, a novel thienopyridine P2Y12 inhibitor, has been developed to overcome some of the known limitations of clopidogrel, including its slow onset of action and inter-individual variability in response.[1][2] Experimental data from pharmacokinetic and pharmacodynamic studies consistently show that this compound achieves peak plasma concentrations of its active metabolite and subsequent platelet inhibition more rapidly than clopidogrel.
Pharmacokinetic Profile: Faster Generation of the Active Metabolite
Pharmacokinetic studies in healthy Chinese subjects have demonstrated that the median time to maximum plasma concentration (Tmax) for the active metabolite of this compound is shorter than that of clopidogrel. Following a single oral dose, the Tmax for this compound's active metabolite (H4) was observed at 0.50 hours, compared to 0.75 hours for clopidogrel's active metabolite.[3][4] This quicker appearance of the active metabolite in the bloodstream is a key factor in this compound's faster onset of action.
Furthermore, the bioactivation of this compound is significantly more efficient. Preclinical studies in rats and beagle dogs have shown that this compound leads to an approximately four to six-fold higher exposure to the active metabolite compared to equimolar doses of clopidogrel.[5][6] This is because this compound is rapidly converted to its intermediate metabolite, 2-oxo-clopidogrel, by esterases, a process that is more efficient than the cytochrome P450 (CYP)-dependent activation of clopidogrel.[4][5] Specifically, the transformation efficiency of this compound to 2-oxo-clopidogrel is 94%, whereas it is only 13% for clopidogrel.[5][7]
| Parameter | This compound | Clopidogrel | Reference |
| Median Tmax (Active Metabolite) | 0.33–0.50 h | ~0.75 h | [4] |
| Active Metabolite Exposure (AUC) | ~4-6 fold higher at equimolar doses | Lower | [5][6] |
| Conversion Efficiency to 2-oxo-clopidogrel | 94% | 13% | [5][7] |
Pharmacodynamic Response: Quicker and More Potent Platelet Inhibition
The faster and more efficient generation of the active metabolite translates to a more rapid and potent antiplatelet effect for this compound. In a study with healthy volunteers, this compound at doses of 40 to 75 mg resulted in nearly complete inhibition of ADP-induced platelet aggregation at 4 hours post-dose.[8][9] In contrast, a standard 75 mg dose of clopidogrel showed no measurable effect on platelet aggregation within the same timeframe in that particular study.[8][9]
Another study showed that a single loading dose of 30 mg of this compound achieved a peak inhibition of platelet aggregation (IPA) of approximately 70% at 2 hours after dosing.[10] The levels of IPA with a 75 mg dose of clopidogrel were found to be between the responses of 5 mg and 10 mg of this compound.[4][6]
| Time Point | This compound (40-75 mg) %IPA | Clopidogrel (75 mg) %IPA | Reference |
| 4 hours | 87.9%–93.0% | No measurable effect | [8][9] |
| 2 hours (30 mg this compound) | ~70% | - | [10] |
| Steady State | Dose-dependent (32.4% at 5mg, 60.7% at 10mg) | 46.6% | [4] |
Experimental Protocols
Pharmacokinetic Analysis
The pharmacokinetic parameters of this compound and clopidogrel and their metabolites were determined in healthy subjects following oral administration. Blood samples were collected at predefined time points, and plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] Key parameters calculated included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Pharmacodynamic Assessment
The antiplatelet activity was primarily assessed using the VerifyNow P2Y12 assay, which measures P2Y12 reaction units (PRU).[9] The percentage of inhibition of platelet aggregation (%IPA) was calculated from the PRU values. These assessments were performed at baseline and at various time points after drug administration to evaluate the onset and magnitude of the antiplatelet effect.[8]
Signaling Pathways and Metabolic Activation
The differential onset of action between this compound and clopidogrel is rooted in their distinct metabolic activation pathways. Clopidogrel is a prodrug that requires a two-step oxidation process by CYP450 enzymes, primarily CYP2C19, to be converted to its active metabolite.[8] This pathway is known for its genetic polymorphisms, leading to variable patient responses.
This compound, on the other hand, is designed to bypass this variable step. It is rapidly hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to form the same active intermediate as clopidogrel, 2-oxo-clopidogrel.[8][12] This intermediate is then further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.
Experimental Workflow for Onset of Action Comparison
The following diagram illustrates a typical experimental workflow for comparing the onset of action of this compound and clopidogrel in a clinical setting.
References
- 1. Frontiers | Species Comparison of Pre-systemic Bioactivation of this compound, a New Acetate Derivative of Clopidogrel [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of this compound, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 5. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]
A Comparative Analysis of Bleeding Risks Associated with P2Y12 Inhibitors: Vicagrel in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the delicate balance between preventing thrombotic events and minimizing bleeding complications remains a critical challenge. P2Y12 inhibitors are a cornerstone in the management of acute coronary syndromes and the prevention of stent thrombosis. This guide provides an objective comparison of the bleeding risk associated with the novel P2Y12 inhibitor, Vicagrel, against established agents such as clopidogrel, prasugrel, and ticagrelor, supported by experimental data from key clinical trials.
Introduction to P2Y12 Inhibitors
P2Y12 inhibitors function by blocking the P2Y12 receptor on platelets, a key component in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation. While effective in preventing ischemic events, their mechanism of action inherently increases the risk of bleeding.
-
Clopidogrel: A second-generation thienopyridine, clopidogrel is a prodrug that requires hepatic metabolism to its active form. Its effect is irreversible and lasts for the lifespan of the platelet.
-
Prasugrel: A third-generation thienopyridine, prasugrel is also an irreversible prodrug but with a more efficient and predictable metabolic activation compared to clopidogrel, leading to a more potent antiplatelet effect.
-
Ticagrelor: A non-thienopyridine, ticagrelor is a direct-acting, reversible P2Y12 inhibitor, offering a faster onset and offset of action.
-
This compound: A novel thienopyridine, this compound is a prodrug designed to overcome some of the limitations of clopidogrel, such as the influence of CYP2C19 genetic polymorphisms on its metabolic activation.[1]
Quantitative Comparison of Bleeding Risks
The following tables summarize the bleeding event data from pivotal clinical trials for each P2Y12 inhibitor. It is important to note that direct head-to-head trials comparing this compound with prasugrel and ticagrelor are not yet available. The data presented here is from separate trials, each comparing the respective drug to clopidogrel.
Table 1: Bleeding Events in the this compound vs. Clopidogrel Phase II Trial (NCT03599284) [2]
| Bleeding Endpoint (BARC Criteria) | This compound 20/5 mg (LD/MD) | This compound 24/6 mg (LD/MD) | This compound 30/7.5 mg (LD/MD) | Clopidogrel 300/75 mg (LD/MD) | P-value |
| Any Bleeding | 13.04% | 14.06% | 11.59% | 11.11% | 0.95 |
Data from a multicentre, randomized, double-blind, triple-dummy, dose-exploring phase II trial in patients with coronary artery disease undergoing PCI.[2]
Table 2: Non-CABG Major Bleeding in the TRITON-TIMI 38 Trial (Prasugrel vs. Clopidogrel) [3][4]
| Bleeding Endpoint (TIMI Criteria) | Prasugrel | Clopidogrel | P-value |
| Non-CABG Major Bleeding | 2.4% | 1.8% | 0.03 |
Data from a head-to-head study in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[3][4]
Table 3: Non-CABG Major Bleeding in the PLATO Trial (Ticagrelor vs. Clopidogrel) [5][6]
| Bleeding Endpoint (PLATO Major Bleeding) | Ticagrelor | Clopidogrel | P-value |
| Non-CABG Major Bleeding | 4.5% | 3.8% | 0.02 |
Data from a randomized, double-blind, active control international, phase 3 clinical trial in patients with acute ST elevation and non-ST-segment elevation ACS.[5]
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to offer context to the presented data.
This compound vs. Clopidogrel (NCT03599284)[2][7]
-
Study Design: A multicenter, randomized, double-blind, triple-dummy, parallel-controlled, dose-exploration phase II trial.[7]
-
Patient Population: Patients with coronary atherosclerotic heart disease planned for percutaneous coronary intervention (PCI).[7]
-
Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of three different loading and maintenance dose regimens of this compound or a standard regimen of clopidogrel.[7]
-
Primary Endpoint: To evaluate the efficacy and safety of this compound antiplatelet therapy.[7]
-
Bleeding Assessment: Safety endpoints included adverse events and bleeding defined by the Bleeding Academic Research Consortium (BARC) criteria.[2]
TRITON-TIMI 38 (Prasugrel vs. Clopidogrel)[3][4]
-
Study Design: A head-to-head, randomized, double-blind trial.[3]
-
Patient Population: Patients with moderate-to-high-risk acute coronary syndromes (ACS) with scheduled percutaneous coronary intervention (PCI).[3]
-
Intervention: Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose).[3]
-
Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3]
-
Bleeding Assessment: Bleeding was classified according to the Thrombolysis in Myocardial Infarction (TIMI) criteria.[3]
PLATO (Ticagrelor vs. Clopidogrel)[5][8]
-
Study Design: A randomized, double-blind, active-control, international, phase 3 clinical trial.[5]
-
Patient Population: Patients hospitalized for ACS with or without ST-segment elevation.[8]
-
Intervention: Patients were randomized to receive either ticagrelor (180 mg loading dose, 90 mg twice daily maintenance dose) or clopidogrel (300-600 mg loading dose, 75 mg daily maintenance dose).[8]
-
Primary Endpoint: The primary efficacy endpoint was a composite of death from vascular causes, myocardial infarction, or stroke.[8]
-
Bleeding Assessment: Bleeding events were defined according to the PLATO's own classification, as well as TIMI and GUSTO criteria.[5]
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism by which its inhibition prevents thrombosis.
Discussion
The available data from the phase II trial of this compound suggests a bleeding risk comparable to that of clopidogrel.[2] Specifically, the rates of "any bleeding" as defined by the BARC criteria were not significantly different between the various doses of this compound and the standard dose of clopidogrel.[2]
In contrast, both prasugrel and ticagrelor have demonstrated a higher risk of non-CABG major bleeding compared to clopidogrel in their respective landmark trials, TRITON-TIMI 38 and PLATO.[3][5] This increased bleeding risk is the trade-off for their more potent and consistent platelet inhibition, which leads to a greater reduction in ischemic events compared to clopidogrel.
It is crucial for researchers and clinicians to consider the specific patient population and their inherent bleeding risk when evaluating these agents. While a direct comparison is not yet available, the initial data on this compound is promising, suggesting a safety profile similar to clopidogrel, potentially with improved efficacy due to its metabolic pathway that bypasses the need for CYP2C19 activation.[1] Further large-scale clinical trials are necessary to definitively establish the bleeding risk of this compound in relation to prasugrel and ticagrelor and to confirm its overall net clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]
- 4. rxfiles.ca [rxfiles.ca]
- 5. Bleeding complications with the P2Y12 receptor antagonists clopidogrel and ticagrelor in the PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
Vicagrel: A Promising Alternative for Clopidogrel-Resistant Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vicagrel, a novel P2Y12 inhibitor, with the standard-of-care antiplatelet agent, clopidogrel, focusing on its efficacy in subjects exhibiting clopidogrel resistance. The data presented is compiled from preclinical studies and clinical trials to offer an objective overview for research and development professionals in the cardiovascular field.
Introduction to this compound and the Challenge of Clopidogrel Resistance
Clopidogrel is a widely prescribed antiplatelet medication for the prevention of thrombotic events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI).[1] However, its efficacy is hampered in a significant portion of the population due to "clopidogrel resistance". This phenomenon is primarily attributed to genetic polymorphisms of the cytochrome P450 2C19 (CYP2C19) enzyme, which is crucial for the metabolic activation of clopidogrel, a prodrug.[2] Patients who are poor metabolizers of CYP2C19 have a diminished antiplatelet response to clopidogrel, leading to an increased risk of adverse cardiovascular events, including stent thrombosis.
This compound, a novel thienopyridine derivative, has been developed to overcome the limitations of clopidogrel.[3] Similar to clopidogrel, this compound is a prodrug that requires metabolic activation to exert its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets.[4][5] The key distinction lies in its metabolic pathway. This compound's activation is primarily mediated by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), bypassing the need for CYP2C19 activation.[1][2] This unique metabolic route suggests that this compound's efficacy may be independent of a patient's CYP2C19 genotype, offering a more predictable and potent antiplatelet response, particularly in clopidogrel-resistant individuals.[2]
Comparative Efficacy: this compound vs. Clopidogrel
Clinical studies have demonstrated that this compound offers a more potent and rapid inhibition of platelet aggregation compared to clopidogrel, especially at lower doses.
Pharmacodynamic Profile
A Phase I clinical trial in healthy Chinese volunteers revealed that this compound leads to a dose-dependent inhibition of platelet aggregation (%IPA). Notably, a 5 mg dose of this compound produced a similar antiplatelet effect to a standard 75 mg dose of clopidogrel.[6] Furthermore, the antiplatelet effect of this compound was not significantly influenced by CYP2C19 polymorphisms, unlike clopidogrel, where poor metabolizers exhibited a significantly lower response.[6]
Another study in healthy subjects showed that single oral doses of 10-40 mg of this compound resulted in a dose-related inhibition of platelet aggregation, with near-complete inhibition observed at 4 hours post-dosing with 40-75 mg of this compound.[2] In contrast, 75 mg of clopidogrel showed no measurable effect on platelet aggregation within the same timeframe.[2]
Table 1: Inhibition of Platelet Aggregation (%IPA) in Healthy Volunteers
| Drug/Dosage | Mean %IPA at 4 hours (Day 10) |
| This compound 5 mg | 32.4%[6] |
| This compound 10 mg | 60.7%[6] |
| This compound 15 mg | 79.1%[6] |
| Clopidogrel 75 mg | 46.6%[6] |
Clinical Trial Data in Patients with Coronary Artery Disease
A Phase II, multicenter, randomized, double-blind trial (NCT03599284) evaluated the efficacy and safety of different doses of this compound compared to clopidogrel in patients with coronary artery disease (CAD) undergoing PCI.[5][6] The study found that this compound had a comparable antiplatelet effect and safety profile to clopidogrel.[6] Importantly, the antiplatelet effect and pharmacokinetic profiles of this compound did not show significant variation among different CYP2C19 metabolizer groups.[6]
Table 2: Pharmacodynamic and Safety Outcomes in CAD Patients Undergoing PCI (Phase II)
| Treatment Group (Loading Dose/Maintenance Dose) | %IPA on Day 28 | Any Bleeding Events |
| This compound 20 mg/5 mg | 30.19%[6] | 13.04%[6] |
| This compound 24 mg/6 mg | 35.02%[6] | 14.06%[6] |
| This compound 30 mg/7.5 mg | 45.61%[6] | 11.59%[6] |
| Clopidogrel 300 mg/75 mg | 32.55%[6] | 11.11%[6] |
An ongoing Phase III clinical trial (NCT06577519) is further evaluating the effectiveness and safety of long-term administration of this compound capsules in ACS patients undergoing PCI, with a target enrollment of 1000 participants.[2][4][7][8]
Alternatives to Clopidogrel in Resistant Subjects
Besides this compound, other P2Y12 inhibitors like ticagrelor and prasugrel are recommended alternatives for patients with clopidogrel resistance. Head-to-head trials have compared these agents, generally showing their superiority over clopidogrel in reducing major adverse cardiovascular events (MACE), albeit sometimes with an increased risk of bleeding.
Table 3: Comparison of Alternative P2Y12 Inhibitors
| Feature | This compound | Ticagrelor | Prasugrel |
| Mechanism of Action | Irreversible P2Y12 inhibitor[4][5] | Reversible P2Y12 inhibitor | Irreversible P2Y12 inhibitor |
| Metabolic Activation | Esterase-dependent (bypasses CYP2C19)[1][2] | Not a prodrug, active itself | CYP-dependent (less reliant on CYP2C19 than clopidogrel) |
| Onset of Action | Fast[2] | Fast | Fast |
| Potency vs. Clopidogrel | More potent[2] | More potent | More potent |
| Efficacy in Clopidogrel Resistance | Effective in CYP2C19 poor metabolizers[6] | Effective | Effective |
| Bleeding Risk vs. Clopidogrel | Comparable in Phase II[6] | Higher risk of non-CABG major bleeding in some studies | Higher risk of major bleeding |
| Head-to-Head Trials | No direct trials with ticagrelor or prasugrel | Multiple trials vs. clopidogrel and prasugrel | Multiple trials vs. clopidogrel and ticagrelor |
Experimental Protocols
The assessment of antiplatelet drug efficacy relies on standardized laboratory methods to measure platelet function.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used as a reference for 100% light transmission.
-
Assay Performance:
-
PRP is placed in a cuvette and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, allowing less light to pass through.
-
The maximum platelet aggregation is expressed as a percentage.
-
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure platelet P2Y12 receptor blockade.
Principle: The assay uses fibrinogen-coated microparticles and ADP to induce platelet aggregation. The degree of aggregation is measured by the increase in light transmittance.
Methodology:
-
Sample Collection: A whole blood sample is collected in a specialized Greiner 3.2% citrate tube.
-
Assay Cartridge: The blood sample is added to a disposable assay cartridge containing reagents. The cartridge has two channels: one with ADP and prostaglandin E1 (PGE1) to measure P2Y12-mediated aggregation, and a baseline channel.
-
Analysis: The instrument measures the rate and extent of platelet aggregation and reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
Visualizing the Pathways and Processes
Signaling Pathway of P2Y12 Inhibition
Caption: P2Y12 receptor signaling pathway and its inhibition by active metabolites.
Metabolic Activation Pathway: this compound vs. Clopidogrel
Caption: Metabolic activation pathways of this compound and Clopidogrel.
Experimental Workflow of a Phase III Clinical Trial (Based on NCT06577519)
Caption: Generalized workflow of a Phase III clinical trial for this compound.
Conclusion
This compound presents a significant advancement in antiplatelet therapy, particularly for patients with known or potential clopidogrel resistance. Its novel metabolic pathway, which circumvents the polymorphic CYP2C19 enzyme, translates to a more predictable and potent inhibition of platelet aggregation. Early and mid-stage clinical trials have demonstrated its promising efficacy and safety profile compared to clopidogrel. The ongoing Phase III trial will be crucial in establishing its role in the long-term management of patients with acute coronary syndrome. For researchers and drug development professionals, this compound represents a successful example of targeted drug design to overcome pharmacogenetic limitations, paving the way for more personalized and effective cardiovascular therapies.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Study of this compound in Patients With Acute Coronary Syndrome (ACS) Undergoing Percutaneous Coronary Intervention (PCI) | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinConnect | Pharmacokinetic/Pharmacodynamic Study of this compound [clinconnect.io]
- 4. Efficacy and Safety Study of this compound in Patients With Acute Coronary Syndrome (ACS) Undergoing Percutaneous Coronary Intervention (PCI) | MedPath [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and Safety of this compound in Patients With With Acute Coronary Syndrome (ACS) Undergoing Percutaneous Coronary Intervention (PCI): a Multi-center, Randomized, Double-blind, Double-dummy , Parallel-controlled, Phase III Trial - AdisInsight [adisinsight.springer.com]
Vicagrel in Diverse Ethnic Landscapes: A Comparative Analysis
A comprehensive examination of Vicagrel's performance in the context of ethnic diversity, drawing comparisons with established P2Y12 inhibitors to inform researchers, scientists, and drug development professionals.
This compound, a novel P2Y12 receptor antagonist, has emerged as a promising antiplatelet agent designed to overcome the limitations of clopidogrel, particularly its variable efficacy due to genetic polymorphisms in the CYP2C19 enzyme.[1] Clinical investigations to date have primarily focused on Chinese populations, demonstrating this compound's favorable safety profile and potent antiplatelet activity.[2][3][4] This guide provides a comparative analysis of this compound, contextualizing its known performance within the broader landscape of ethnic differences observed with other P2Y12 inhibitors.
Comparative Pharmacokinetics of P2Y12 Inhibitors
The metabolic activation and systemic exposure of P2Y12 inhibitors can vary significantly across different ethnic groups, influencing both efficacy and safety.
Table 1: Comparative Pharmacokinetics of this compound and Other P2Y12 Inhibitors in Different Ethnic Populations
| Drug | Parameter | Chinese Population | Caucasian Population | Other Ethnic Populations | Key Observations |
| This compound | Active Metabolite Exposure (AUC) | Dose-proportional increase (5-15 mg).[5] ~10-fold higher than 75 mg clopidogrel.[2][3][4] | Data not available. | Data not available. | Designed to bypass CYP2C19-dependent activation, suggesting less inter-individual variability.[1] |
| Time to Peak Concentration (Tmax) of Active Metabolite | Rapid, ~0.5 hours.[5][6] | Data not available. | Data not available. | Faster onset of action compared to clopidogrel.[6] | |
| Clopidogrel | Active Metabolite Exposure (AUC) | Lower in CYP2C19 poor metabolizers, who are more prevalent in East Asian populations (>55%).[1][7] | Higher in extensive metabolizers. Prevalence of poor metabolizers is lower (~2-15%). | Variable, with individuals of African origin also showing high rates of non-responsiveness (40%).[1] | Highly dependent on CYP2C19 genotype. |
| Ticagrelor | Bioavailability | Approximately 39% higher than in Westerners.[8] | Established bioavailability. | Data limited, but ethnic differences are recognized. | Higher exposure in East Asians may contribute to increased bleeding risk. |
| Prasugrel | Active Metabolite Exposure (AUC) | Higher than in Caucasians, even after adjusting for body weight. | Established exposure levels. | Data limited. | Higher exposure in East Asians has led to the use of lower doses in some regions (e.g., Japan). |
Comparative Pharmacodynamics: Platelet Inhibition
The primary pharmacodynamic effect of P2Y12 inhibitors is the inhibition of platelet aggregation. This is a crucial measure of their therapeutic efficacy.
Table 2: Comparative Pharmacodynamics of this compound and Clopidogrel in the Chinese Population
| Drug & Dosage | Parameter | Value |
| This compound | Inhibition of Platelet Aggregation (IPA) at 4h (Day 10) | |
| 5 mg | %IPA | 32.4%[3] |
| 10 mg | %IPA | 60.7%[3] |
| 15 mg | %IPA | 79.1%[3] |
| Clopidogrel | Inhibition of Platelet Aggregation (IPA) at 4h (Day 10) | |
| 75 mg | %IPA | 46.6%[3] |
These data from a study in healthy Chinese volunteers indicate that this compound achieves a dose-dependent inhibition of platelet aggregation, with a 10 mg dose providing greater inhibition than a standard 75 mg dose of clopidogrel.[3]
The Influence of CYP2C19 Polymorphisms
A key differentiator for this compound is its metabolic pathway, which is designed to be less dependent on the highly polymorphic CYP2C19 enzyme.
Table 3: Impact of CYP2C19 Genotype on the Pharmacokinetics and Pharmacodynamics of this compound versus Clopidogrel in the Chinese Population
| Drug | CYP2C19 Metabolizer Status | Active Metabolite Exposure (AUC) | Inhibition of Platelet Aggregation (%IPA) |
| This compound | Extensive, Intermediate, and Poor Metabolizers | No significant difference observed.[9] | No significant difference observed.[9] |
| Clopidogrel | Poor Metabolizers | Significantly lower. | Significantly lower. |
| Intermediate Metabolizers | Lower. | Lower. | |
| Extensive Metabolizers | Higher. | Higher. |
These findings suggest that this compound may offer a more predictable antiplatelet response across individuals with different CYP2C19 genotypes, which is a significant potential advantage, especially in East Asian populations where loss-of-function alleles are more common.[10]
Clinical Outcomes and Safety Considerations
While large-scale clinical outcome data comparing this compound across different ethnic populations are not yet available, studies in Chinese patients with coronary artery disease undergoing percutaneous coronary intervention have shown that this compound has a comparable safety profile to clopidogrel, with no significant differences in adverse events or bleeding rates.[9]
It is well-documented that East Asian patients, when treated with P2Y12 inhibitors, tend to have a higher bleeding risk compared to Western populations.[8] This phenomenon, sometimes referred to as the "East Asian Paradox," also involves a lower-than-expected rate of ischemic events despite higher on-treatment platelet reactivity with clopidogrel. The development of this compound, with its stable antiplatelet effects, aims to address the efficacy concerns of clopidogrel resistance while potentially mitigating the bleeding risks associated with the overly potent effects of other agents in certain populations.[10]
Experimental Protocols
Pharmacokinetic Analysis:
The pharmacokinetic parameters of this compound and its metabolites are determined following oral administration to study participants. Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose up to 168 hours).[11] Plasma concentrations of the parent drug and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][11] Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration) are then calculated from the concentration-time data.
Pharmacodynamic Analysis (VerifyNow P2Y12 Assay):
The antiplatelet effect of this compound is assessed using the VerifyNow P2Y12 assay, a point-of-care, turbidometric-based optical detection system.[12][13]
-
Principle: The assay measures P2Y12-mediated platelet aggregation.[12] A whole blood sample is mixed with reagents containing adenosine diphosphate (ADP) to activate platelets and fibrinogen-coated microparticles.[13] The degree of aggregation of these microparticles, which is proportional to the number of unblocked P2Y12 receptors, is measured as an increase in light transmittance.[13]
-
Procedure: A citrated whole blood sample is collected and introduced into the assay cartridge.[12] The instrument automates the mixing of the sample with the reagents and measures the change in optical density.
-
Reporting: Results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a greater degree of platelet inhibition.[14] The percentage of platelet inhibition (%IPA) can also be calculated.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Clinical Trials.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 7. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. Ethnic Differences in Oral Antithrombotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 11. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. VerifyNow® P2Y12 assay for Antiplatelet Effect - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
A Comparative Analysis of the Therapeutic Windows of Vicagrel and Clopidogrel in Antiplatelet Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and metabolic profiles of the novel P2Y12 inhibitor Vicagrel versus the established drug Clopidogrel. This report synthesizes preclinical and clinical data to provide a comprehensive assessment of their respective therapeutic windows.
Introduction
Antiplatelet therapy is a cornerstone in the management of atherothrombotic diseases, including acute coronary syndrome (ACS) and the prevention of thrombotic events following percutaneous coronary intervention (PCI). Clopidogrel, a second-generation thienopyridine, has been a widely used P2Y12 receptor antagonist. However, its efficacy is hampered by a slow onset of action, significant inter-individual variability in response, and the risk of "clopidogrel resistance," largely due to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, particularly CYP2C19.[1][2] this compound, a novel thienopyridine and an analog of clopidogrel, has been developed to overcome these limitations.[3] This guide provides a detailed comparison of the therapeutic windows of this compound and clopidogrel, supported by experimental data on their pharmacokinetics, pharmacodynamics, and metabolic pathways.
Mechanism of Action: Targeting the P2Y12 Receptor
Both this compound and clopidogrel are prodrugs that, once metabolized to their active forms, irreversibly inhibit the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets.[4][5] This inhibition prevents ADP-mediated platelet activation and aggregation, a critical step in thrombus formation.[6][7] The binding of the active metabolite to the P2Y12 receptor blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels and ultimately preventing the activation of the glycoprotein IIb/IIIa receptor.[6]
The key difference lies in their metabolic activation pathways. Clopidogrel's conversion to its active metabolite is a two-step process heavily reliant on hepatic CYP enzymes, particularly CYP2C19.[2][4][8] In contrast, this compound is designed to bypass this rate-limiting and variable step. It is rapidly hydrolyzed by esterases in the intestine and liver to form the same intermediate metabolite as clopidogrel (2-oxo-clopidogrel), which is then further metabolized to the active thiol metabolite.[1][2][9] This metabolic shift is intended to provide a more predictable and potent antiplatelet effect.
Comparative metabolic pathways of this compound and Clopidogrel.
Pharmacokinetic and Pharmacodynamic Comparison
Clinical studies have demonstrated significant differences in the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound and clopidogrel, which directly impact their therapeutic windows.
Pharmacokinetics
This compound exhibits a more rapid and efficient conversion to its active metabolite compared to clopidogrel. Following oral administration, the time to reach maximum plasma concentration (Tmax) of the active metabolite is shorter for this compound.[1][9] Studies in healthy Chinese subjects showed that a 5 mg dose of this compound produced a similar area under the curve (AUC) for the active metabolite as a 75 mg dose of clopidogrel, with a more rapid appearance.[10] Furthermore, a 20 mg loading dose of this compound resulted in a slightly higher exposure (AUC) than a 300 mg loading dose of clopidogrel.[10] This enhanced bioactivation of this compound is attributed to its esterase-mediated hydrolysis, which is more efficient than the CYP-dependent oxidation of clopidogrel.[1][11][12]
| Parameter | This compound | Clopidogrel | Reference |
| Metabolic Activation | Primarily by esterases | Primarily by CYP2C19 and other CYPs | [1][2] |
| Tmax of Active Metabolite | 0.33–0.50 h | ~0.75 h | [1][9] |
| Active Metabolite Exposure | ~10-fold higher than clopidogrel at equivalent doses | Lower and more variable | [1][9] |
| Dose Equivalence (AUC) | 5 mg this compound ≈ 75 mg Clopidogrel | - | [10] |
| Loading Dose Equivalence (AUC) | 20 mg this compound > 300 mg Clopidogrel | - | [10] |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Clopidogrel.
Pharmacodynamics
The enhanced generation of the active metabolite with this compound translates to a more potent and consistent inhibition of platelet aggregation (IPA). In a study with healthy volunteers, this compound demonstrated a dose-dependent increase in IPA, with doses of 10 mg and higher showing statistically significant greater antiplatelet effects compared to 75 mg of clopidogrel.[2] Notably, the antiplatelet effect of 75 mg clopidogrel was found to be between that of 5 mg and 10 mg of this compound.[1][9]
A key advantage of this compound is its consistent antiplatelet effect across different CYP2C19 genotypes.[13] In individuals who are poor metabolizers of clopidogrel due to CYP2C19 loss-of-function alleles, this compound has been shown to achieve significantly greater IPA.[14] This overcomes the major limitation of "clopidogrel resistance."
| Parameter | This compound | Clopidogrel | Reference |
| Inhibition of Platelet Aggregation (IPA) | More potent and dose-dependent | Less potent and more variable | [2] |
| IPA vs. Clopidogrel 75 mg | 10 mg this compound > 75 mg Clopidogrel | - | [1][9] |
| Effect of CYP2C19 Polymorphism | Minimal impact on IPA | Significant impact on IPA | [13][14] |
Table 2: Comparative Pharmacodynamic Parameters of this compound and Clopidogrel.
The Therapeutic Window: Balancing Efficacy and Safety
The concept of a therapeutic window for antiplatelet therapy is crucial. An optimal level of platelet inhibition is required to prevent thrombotic events (efficacy) without significantly increasing the risk of bleeding (safety). High on-treatment platelet reactivity (HPR), often seen in clopidogrel non-responders, is associated with an increased risk of ischemic events, while low on-treatment platelet reactivity (LPR) is linked to a higher risk of bleeding.[15][16]
This compound's more predictable pharmacokinetic and pharmacodynamic profile suggests a wider and more achievable therapeutic window compared to clopidogrel. By bypassing the variable CYP2C19 metabolic pathway, this compound can potentially provide a more consistent level of platelet inhibition, reducing the likelihood of both HPR and LPR.[13] This is particularly relevant for populations with a high prevalence of CYP2C19 loss-of-function alleles.
Conceptual therapeutic windows of this compound and Clopidogrel.
While this compound demonstrates more potent platelet inhibition, clinical trials have not indicated a statistically significant increase in bleeding risk compared to clopidogrel at therapeutic doses.[3] However, as with any potent antiplatelet agent, the risk of bleeding remains a critical consideration. Ongoing Phase III clinical trials are further evaluating the long-term efficacy and safety of this compound in patients with ACS.[13][17]
Experimental Protocols
The assessment of antiplatelet drug efficacy relies on standardized platelet function tests. A common methodology for comparing P2Y12 inhibitors involves the following steps:
Platelet Function Testing (e.g., VerifyNow P2Y12 Assay)
The VerifyNow P2Y12 assay is a point-of-care test that measures ADP-induced platelet aggregation.[18][19]
Principle: The assay uses a cartridge containing beads coated with fibrinogen and a combination of ADP and prostaglandin E1 (PGE1). PGE1 is included to reduce the contribution of P2Y1 receptor activation, making the assay more specific for the P2Y12 pathway. The instrument measures the change in light transmittance as platelets aggregate on the beads.
Protocol:
-
Blood Collection: Whole blood is collected in a 3.2% sodium citrate tube.[20]
-
Sample Preparation: The blood sample is inverted several times to ensure proper mixing and then placed into the assay cartridge.
-
Analysis: The cartridge is inserted into the VerifyNow instrument, which automatically performs the assay.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition. The percentage of inhibition can also be calculated based on a baseline measurement.[21]
Experimental workflow for comparing this compound and Clopidogrel.
Pharmacokinetic Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentrations of the parent drug and its metabolites in plasma.
Protocol:
-
Plasma Separation: Blood samples are centrifuged to separate plasma.
-
Sample Extraction: The drug and its metabolites are extracted from the plasma using techniques like protein precipitation or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate the different compounds.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification.
Conclusion
This compound represents a significant advancement in antiplatelet therapy, addressing the key limitations of clopidogrel. Its novel metabolic pathway, which bypasses the variable CYP2C19 enzyme, leads to a more predictable and potent inhibition of platelet aggregation. This translates to a potentially wider and more consistently achieved therapeutic window, offering a better balance between preventing thrombotic events and minimizing bleeding risks. For researchers and drug development professionals, this compound's profile suggests a promising alternative to clopidogrel, particularly in patient populations with a high prevalence of clopidogrel resistance. The ongoing clinical trials will be crucial in definitively establishing its long-term efficacy and safety profile in diverse patient populations.
References
- 1. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Clopidogrel - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of this compound, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]
- 14. researchgate.net [researchgate.net]
- 15. medscape.com [medscape.com]
- 16. Therapeutic Window of Clopidogrel and Ticagrelor in Patients With Critical Limb-Threatening Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 21. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
Reversibility of Platelet Inhibition: A Comparative Analysis of Vicagrel and Ticagrelor
A Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy, the mechanism of P2Y12 receptor inhibition is a critical determinant of a drug's clinical profile. This guide provides an objective comparison of two P2Y12 inhibitors, Vicagrel and ticagrelor, with a specific focus on the reversibility of their platelet inhibitory effects. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and ticagrelor target the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. However, their interaction with the receptor and the subsequent duration of their antiplatelet effect differ fundamentally.
This compound , a novel thienopyridine, is a prodrug that requires metabolic activation to its active metabolite, H4 (also known as M15-2).[1][2] This active metabolite then binds irreversibly to the P2Y12 receptor, forming a covalent bond.[1][3] This irreversible binding leads to a sustained inhibition of platelet function for the lifespan of the platelet.[4]
Ticagrelor , a cyclopentyltriazolopyrimidine (CPTP), is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation.[4][5] It binds reversibly to a site on the P2Y12 receptor distinct from the ADP binding site, acting as an allosteric antagonist.[5] This reversible, non-competitive binding allows for a more rapid onset and offset of action, with the degree of platelet inhibition closely mirroring plasma concentrations of the drug.[4][6]
Quantitative Comparison of Binding Characteristics and Platelet Inhibition
The reversibility of a drug's effect on its target can be quantified by its binding kinetics and the observed recovery of function upon drug withdrawal. The following tables summarize the available quantitative data for this compound and ticagrelor.
| Parameter | This compound (Active Metabolite H4/M15-2) | Ticagrelor | Reference(s) |
| Binding Type | Irreversible (Covalent) | Reversible (Non-covalent) | [1],[5] |
| Binding Affinity (Kd) | Not Applicable (due to irreversible binding) | 10.5 nM | [5] |
| Association Rate (kon) | Not Available | 0.00011 /(nM·s) | [5] |
| Dissociation Rate (koff) | Not Applicable (very slow to none) | 0.00087 /s | [5] |
| Half-life of Binding | Not Applicable | 4 minutes | [5] |
| Half-life of Unbinding | Not Applicable | 14 minutes | [5] |
Table 1: P2Y12 Receptor Binding Characteristics
| Parameter | This compound | Ticagrelor | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) of Active Component | ~0.33–0.50 hours (active metabolite) | Not Applicable (direct-acting) | [7] |
| Inhibition of Platelet Aggregation (IPA) - Peak Effect | Dose-dependent, e.g., ~85-93% with 40-75 mg doses | ~90% | [1],[8] |
| Recovery of Platelet Function (Washout Period) | Prolonged, dependent on platelet turnover (several days) | Rapid, platelet function returns as plasma levels decline (typically within 3-5 days) | [4],[9] |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
Experimental Protocols
A comprehensive understanding of the reversibility of platelet inhibition is derived from various in vitro and in vivo experimental methodologies.
Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)
Light Transmission Aggregometry (LTA) is a gold-standard method for assessing platelet function.[10]
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of the inhibitor.
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP), used as a reference, is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).[6]
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A baseline reading is established before adding an agonist.
-
A specific concentration of a platelet agonist, such as Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.
-
The change in light transmission through the sample is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between samples treated with the inhibitor and control samples. For assessing reversibility, this assay is performed at various time points after the removal of the drug (washout).
Washout Studies for Reversibility Assessment
Objective: To determine the rate and extent of recovery of platelet function after discontinuation of the P2Y12 inhibitor.
Methodology:
-
Study Population: Healthy volunteers or patients who have been on stable maintenance therapy with the P2Y12 inhibitor.
-
Drug Discontinuation: The administration of the P2Y12 inhibitor (e.g., ticagrelor) is stopped at a defined time point (Day 0).[11]
-
Serial Blood Sampling: Venous blood samples are collected at multiple time points following drug discontinuation (e.g., baseline (Day 0), Day 1, Day 3, Day 5, and Day 8).[11]
-
Platelet Function Testing: Platelet aggregation is assessed at each time point using methods like LTA or point-of-care assays such as the VerifyNow P2Y12 assay.[9][11]
-
Data Analysis: The recovery of platelet aggregation is plotted over time. For a reversible inhibitor like ticagrelor, a gradual increase in platelet aggregation is expected as the drug is cleared from the plasma.[9] For an irreversible inhibitor, recovery is dependent on the synthesis of new platelets.
Radioligand Binding Assays
Objective: To directly measure the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of a reversible inhibitor to its target receptor.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the human P2Y12 receptor or washed human platelets are prepared.
-
Binding Experiment:
-
The receptor preparation is incubated with a radiolabeled ligand that specifically binds to the P2Y12 receptor.
-
Increasing concentrations of the unlabeled inhibitor (e.g., ticagrelor) are added to compete with the radiolabeled ligand for binding.
-
-
Data Analysis: The amount of bound radioligand is measured, and the data are used to calculate the inhibitor's binding affinity (Kd). Association and dissociation rates can be determined through kinetic experiments where the binding and unbinding of the radioligand are measured over time.
Visualizing the Pathways and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the P2Y12 signaling pathway and the contrasting mechanisms of this compound and ticagrelor.
Caption: P2Y12 receptor signaling cascade in platelets.
Caption: Contrasting mechanisms of P2Y12 inhibition.
Caption: Workflow for a clinical washout study.
Conclusion
The distinction between the irreversible inhibition of this compound and the reversible inhibition of ticagrelor has significant implications for their clinical application. This compound's irreversible action ensures prolonged antiplatelet effect, which may be advantageous for long-term prevention of thrombotic events. In contrast, ticagrelor's reversible nature offers greater flexibility, allowing for a more rapid restoration of platelet function when necessary, such as in patients requiring urgent surgery.[9] The choice between these agents will depend on the specific clinical scenario, balancing the need for potent and sustained platelet inhibition against the potential for bleeding and the requirement for reversibility. This guide provides the foundational data and experimental context to aid researchers and clinicians in their understanding and evaluation of these two important antiplatelet therapies.
References
- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of Platelet Inhibition in Patients Receiving Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring platelet reactivity during prasugrel or ticagrelor washout before urgent coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 8. Earlier recovery of platelet function after discontinuation of treatment with ticagrelor compared with clopidogrel in patients with high antiplatelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of platelet function after discontinuation of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet function recovery after ticagrelor withdrawal in patients awaiting urgent coronary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicagrel vs. Clopidogrel: A Comparative Analysis of a Novel Antiplatelet Agent
While a definitive cost-effectiveness analysis between vicagrel and clopidogrel is not yet available in published literature, a review of existing clinical and pharmacological data provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed comparison of the two P2Y12 inhibitors, focusing on their mechanism of action, clinical efficacy, safety profiles, and the methodologies of key comparative studies.
This compound, a novel thienopyridine antiplatelet agent, has been developed as an alternative to clopidogrel for the treatment of patients with coronary artery disease. Like clopidogrel, this compound is a prodrug that requires metabolic activation to inhibit the P2Y12 receptor, a key player in platelet activation and aggregation. However, differences in their metabolic pathways may offer clinical advantages for this compound, particularly in addressing the issue of clopidogrel resistance.
Mechanism of Action: Targeting the P2Y12 Receptor
Both this compound and clopidogrel are irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] By blocking this receptor, they prevent the conformational change of the glycoprotein IIb/IIIa receptor, ultimately inhibiting platelet aggregation.[3]
Clopidogrel is a prodrug that undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role.[2][4] Genetic variations in CYP2C19 can lead to reduced metabolic activation of clopidogrel, resulting in diminished antiplatelet effect and an increased risk of adverse cardiovascular events in some patients.[5]
This compound is also a prodrug, but its initial activation step to the intermediate metabolite, 2-oxo-clopidogrel, is mediated by esterases in the intestine and liver, bypassing the initial CYP-dependent step that limits clopidogrel activation.[6] This difference in metabolic activation is designed to provide a more predictable and potent antiplatelet effect, irrespective of a patient's CYP2C19 genotype.[5][6]
Clinical Efficacy: Inhibition of Platelet Aggregation
A key measure of the effectiveness of antiplatelet agents is the inhibition of platelet aggregation (IPA). A multicenter, randomized, double-blind, phase II clinical trial directly compared the antiplatelet activity of different doses of this compound with clopidogrel in patients with coronary artery disease (CAD) undergoing percutaneous coronary intervention (PCI).[5]
| Treatment Group (Loading Dose/Maintenance Dose) | Inhibition of Platelet Aggregation (%IPA) on Day 28 |
| This compound 20 mg/5 mg | 30.19% |
| This compound 24 mg/6 mg | 35.02% |
| This compound 30 mg/7.5 mg | 45.61% |
| Clopidogrel 300 mg/75 mg | 32.55% |
| Data from a phase II trial in patients with CAD undergoing PCI.[5] |
The results indicated that this compound demonstrated a dose-dependent antiplatelet effect. Notably, the highest dose of this compound (30 mg/7.5 mg) resulted in a numerically higher mean %IPA compared to the standard dose of clopidogrel, although the difference was not statistically significant across all groups (P = 0.0694).[5] Importantly, the antiplatelet effects and pharmacokinetic profiles of this compound did not show significant variation among different CYP2C19 metabolizers, unlike clopidogrel.[5]
Safety Profile: A Comparative Look at Adverse Events
The safety of this compound was also assessed in the aforementioned phase II trial, with a focus on adverse events (AEs) and bleeding.[5]
| Treatment Group (Loading Dose/Maintenance Dose) | Any Adverse Events (%) | Any Bleeding (%) (BARC defined) |
| This compound 20 mg/5 mg | 4.35% | 13.04% |
| This compound 24 mg/6 mg | 0% | 14.06% |
| This compound 30 mg/7.5 mg | 1.45% | 11.59% |
| Clopidogrel 300 mg/75 mg | 5.56% | 11.11% |
| Data from a phase II trial in patients with CAD undergoing PCI.[5] |
There were no statistically significant differences in the rates of adverse events (P = 0.6667) or any bleeding events as defined by the Bleeding Academic Research Consortium (BARC) (P = 0.95) across the different this compound and clopidogrel treatment groups.[5] This suggests that this compound has a comparable safety profile to clopidogrel at the doses studied.
Experimental Protocols
The primary clinical data comparing this compound and clopidogrel originates from a multicenter, randomized, double-blind, triple-dummy, dose-exploring phase II trial.[5]
Study Population: 279 patients diagnosed with stable CAD (51.97%), unstable angina (40.86%), or myocardial infarction (7.17%) who were undergoing PCI.[5]
Treatment Arms:
-
This compound 20 mg loading dose (LD) / 5 mg maintenance dose (MD)
-
This compound 24 mg LD / 6 mg MD
-
This compound 30 mg LD / 7.5 mg MD
-
Clopidogrel 300 mg LD / 75 mg MD All patients also received aspirin.[5]
Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation (%IPA) at 28 days after the loading and maintenance doses.[5]
Safety Endpoints: Incidence of adverse events (AEs) and any bleeding defined by the Bleeding Academic Research Consortium (BARC).[5]
Pharmacokinetic Analysis: Subgroup analysis was conducted to explore the pharmacokinetic profiles and the influence of CYP2C19 polymorphisms.[5]
Conclusion
Current evidence from a phase II clinical trial suggests that this compound is a promising novel antiplatelet agent with a comparable efficacy and safety profile to clopidogrel in patients with CAD undergoing PCI.[5] A key potential advantage of this compound is its metabolic activation pathway, which appears to be less influenced by CYP2C19 genetic polymorphisms, potentially offering a more consistent antiplatelet response.[5]
However, the absence of published pharmacoeconomic data makes a definitive cost-effectiveness comparison with clopidogrel impossible at this time. Further large-scale clinical trials (Phase III) and subsequent health economic analyses will be crucial to fully elucidate the clinical and economic value of this compound in the management of coronary artery disease. Researchers and drug development professionals should monitor upcoming research for a more complete understanding of this compound's place in antiplatelet therapy.
References
- 1. Cost-effectiveness of treating acute coronary syndrome patients with ticagrelor for 12 months: results from the PLATO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness of ticagrelor in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness Analysis of Ticagrelor and Prasugrel for the Treatment of Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jthc.tums.ac.ir [jthc.tums.ac.ir]
- 5. Cost-effectiveness of clopidogrel vs. ticagrelor in patients of 70 years or older with non-ST-elevation acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review and economic evaluation of prasugrel compared to clopidogrel after PCI - NIPH [fhi.no]
Safety Operating Guide
Essential Safety and Handling of Vicagrel in a Research Setting
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Vicagrel is paramount to ensure personnel safety and maintain experimental integrity. this compound is an orally active antiplatelet agent that functions as an irreversible P2Y12 receptor inhibitor.[1][2] As a potent investigational compound intended for research use only, adherence to strict safety protocols is crucial.[2][3][4] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound in a laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory practices for potent compounds, as a specific Safety Data Sheet (SDS) with detailed information is not publicly available.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Lab Coat | Full-length, buttoned | Protects against spills and contamination of personal clothing. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Fume Hood or appropriate respirator | Based on risk assessment | Minimizes inhalation exposure, especially when handling powders or creating aerosols. |
It is critical to use PPE made of materials that have been tested for resistance to specific chemicals where possible.[5] While specific permeation data for this compound is not available, using standard chemical-resistant gloves and gowns is a necessary precaution.[5]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risks and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare Work Area: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation risk. Cover the work surface with absorbent, disposable liners.
-
Weighing: Use a dedicated analytical balance within the fume hood. Handle the compound gently to avoid generating dust.
Handling:
-
Dissolution: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Experimental Use: Keep all containers of this compound sealed when not in use. Ensure adequate ventilation during all experimental procedures.
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then a cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, liners, and empty containers, in a designated hazardous waste stream according to your institution's and local regulations. Do not dispose of this compound or its waste down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Given that this compound is an investigational drug, its toxicological properties are not fully characterized.[6][7] Therefore, it should be treated as a potentially hazardous substance at all times. In case of accidental exposure, seek immediate medical attention and consult the available product information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
